2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-6-4-5-7-11(10)14-3/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQHZRSAYLTONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479112 | |
| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335343-05-0 | |
| Record name | 1,3,2-Dioxaborinane, 2-(2-methoxyphenyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Neopentyl Glycol Boronate Esters in Modern Synthesis
An In-Depth Technical Guide to the Synthesis of 2-(o-Methoxyphenyl)neopentyl Glycol Boronate
In the landscape of synthetic organic chemistry, boronic acids and their derivatives are indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] While free boronic acids are widely used, they often suffer from practical limitations, including a propensity for dehydration to form cyclic boroxine anhydrides, hygroscopicity, and occasional instability, which can complicate purification, characterization, and stoichiometric accuracy.[3][4]
To circumvent these issues, boronic acids are frequently converted into more stable and handleable ester derivatives.[4][5] Among the various diols used for this purpose, neopentyl glycol (2,2-dimethyl-1,3-propanediol) offers a compelling set of advantages. The resulting neopentyl glycol boronate esters are typically crystalline, shelf-stable, non-hygroscopic solids that are readily soluble in common organic solvents.[3][6][7] This physical robustness simplifies purification by chromatography or recrystallization and allows for precise handling and weighing.[3]
The subject of this guide, 2-(o-methoxyphenyl)neopentyl glycol boronate, is a particularly valuable building block. The ortho-methoxy substituent introduces specific electronic and steric properties that can modulate reactivity in cross-coupling reactions, sometimes influencing selectivity through chelation effects with the metal catalyst.[8][9] This guide provides a comprehensive overview of its synthesis, purification, and characterization, grounded in established chemical principles and field-proven laboratory practices.
Core Synthesis: Principles and Protocol
The most direct and common method for preparing aryl neopentyl glycol boronate esters is the acid-catalyzed esterification of the corresponding arylboronic acid with neopentyl glycol. The reaction is a reversible condensation that produces water as a byproduct. To ensure high yields, the equilibrium must be driven towards the product, typically by the azeotropic removal of water.
Causality of Experimental Design
-
Solvent Choice: Toluene or benzene are the solvents of choice for this reaction.[10] Their primary function is to form a low-boiling azeotrope with the water generated during the reaction. This allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus, thereby driving the reaction to completion in accordance with Le Chatelier's principle.
-
Reagent Stoichiometry: A slight excess of neopentyl glycol is often used.[10] This ensures the complete conversion of the more valuable boronic acid starting material, especially if the boronic acid contains some amount of its corresponding boroxine anhydride.
-
Catalyst: While the reaction can proceed thermally, it is often uncatalyzed or may be facilitated by the inherent acidity of the boronic acid itself. For less reactive systems, a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA) can be employed, though it is often unnecessary for this substrate.
Experimental Workflow Diagram
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. jiuanchemical.com [jiuanchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 335343-05-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 335343-05-0), a key organoboron intermediate in modern organic synthesis. The document delves into its chemical structure, synthesis, and physicochemical properties. The primary focus is on its application as a stable and efficient coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. This guide offers detailed experimental protocols, mechanistic insights, and a discussion of the advantages of neopentyl glycol boronate esters over other organoboron reagents. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide actionable insights for laboratory applications.
Introduction: The Strategic Importance of Arylboronates in Synthesis
The development of efficient and selective carbon-carbon bond-forming reactions is a central theme in organic chemistry, with profound implications for drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, celebrated for its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2][3] Central to this reaction is the organoboron partner, typically a boronic acid or a boronic ester. While boronic acids are widely used, their propensity for dehydration to form cyclic boroxines and potential for protodeboronation can lead to inconsistent reactivity and reduced yields.
This guide focuses on this compound, a neopentyl glycol boronate ester. This class of organoboron compounds offers enhanced stability and handling characteristics compared to their boronic acid counterparts, making them highly valuable reagents in complex synthetic sequences.[4][5] The 2-methoxyphenyl motif is a common structural element in biologically active molecules, rendering this specific reagent particularly useful for the synthesis of pharmaceutical intermediates.
Chemical Structure and Physicochemical Properties
This compound is characterized by a central 1,3,2-dioxaborinane ring, which is formed by the condensation of 2-methoxyphenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol).
| Identifier | Value |
| CAS Number | 335343-05-0 |
| Molecular Formula | C12H17BO3 |
| Molecular Weight | 220.07 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to white solid |
Note: Physical properties such as melting and boiling points are reported by commercial suppliers but should be confirmed with experimental data where critical.
The neopentyl glycol protecting group imparts significant steric bulk around the boron atom, which contributes to the compound's stability and resistance to hydrolysis and protodeboronation compared to simpler boronic esters like pinacol esters.[6]
Synthesis and Characterization
Synthetic Pathway: Esterification of 2-Methoxyphenylboronic Acid
The most common and straightforward synthesis of this compound involves the direct esterification of 2-methoxyphenylboronic acid with neopentyl glycol. This is typically an equilibrium process, and the reaction is driven to completion by the removal of water.
Experimental Protocol: Synthesis of Aryl Neopentylglycolboronates
The following is a general, citable protocol for the synthesis of aryl neopentylglycolboronates, adapted from established literature procedures.[7]
Materials:
-
2-Methoxyphenylboronic acid
-
2,2-dimethyl-1,3-propanediol (neopentyl glycol, 1.1 equivalents)
-
Anhydrous Magnesium Sulfate (MgSO4, 5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve the 2-methoxyphenylboronic acid and 1.1 equivalents of 2,2-dimethyl-1,3-propanediol in anhydrous THF.
-
Add 5 equivalents of anhydrous MgSO4 to the solution.
-
Stir the resulting suspension at room temperature for 16-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting boronic acid.
-
Upon completion, filter off the MgSO4 and wash the solid residue with THF.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by filtration through a plug of silica gel using a suitable solvent system (e.g., hexanes/diethyl ether 1:1) to yield the pure this compound.[7]
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃):
-
Aromatic protons (4H) in the range of δ 6.8-7.8 ppm.
-
Methoxy protons (3H) as a singlet around δ 3.8 ppm.
-
Methylene protons of the neopentyl group (4H) as a singlet around δ 3.8 ppm.
-
Methyl protons of the neopentyl group (6H) as a singlet around δ 1.0 ppm.
Expected ¹³C NMR (in CDCl₃):
-
Aromatic carbons in the range of δ 110-160 ppm.
-
The carbon attached to boron (C-B) would be broad and may not be observed.
-
Methoxy carbon around δ 55 ppm.
-
Methylene carbons of the neopentyl group around δ 72 ppm.
-
Quaternary carbon of the neopentyl group around δ 32 ppm.
-
Methyl carbons of the neopentyl group around δ 22 ppm.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.
Mechanistic Considerations and Advantages
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A critical aspect of the transmetalation step is the activation of the organoboron species by a base. It was traditionally thought that boronic esters must first hydrolyze to the corresponding boronic acid before transmetalation can occur. However, recent mechanistic studies have shown that boronic esters, including neopentyl glycol esters, can undergo direct transmetalation.[1][8] This anhydrous pathway can be advantageous in reactions involving water-sensitive substrates.
Key Advantages of Neopentyl Glycol Boronates:
-
Enhanced Stability: They are generally more stable to storage and handling than boronic acids, resisting decomposition and boroxine formation.
-
Improved Reactivity: In some cases, they exhibit higher yields and faster reaction times in cross-coupling reactions.[6]
-
Anhydrous Conditions: Their ability to participate in direct transmetalation allows for reactions under anhydrous conditions, expanding the substrate scope.
-
Purification: They are often crystalline solids, which can be easier to purify than the corresponding boronic acids.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl neopentylglycolboronate. This protocol is adapted from procedures reported for similar substrates.[9][10]
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 7.5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture or anhydrous THF)
Procedure:
-
To a reaction vial, add the aryl halide, this compound, base, palladium catalyst, and phosphine ligand.
-
Purge the vial with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s) to the vial.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its enhanced stability, ease of handling, and ability to react under anhydrous conditions make it a superior alternative to the corresponding boronic acid in many applications. This guide provides the foundational knowledge and practical protocols for the successful synthesis and application of this important chemical building block, empowering researchers in the fields of drug discovery and materials science to construct complex molecular architectures with greater efficiency and reliability.
References
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(11), 4079–4093. [Link]
-
Leowanawat, P., Zhang, N., & Percec, V. (2011). Nickel-Catalyzed Cross-Coupling of Aryl C–O-Based Electrophiles with Aryl Neopentylglycolboronates. The Journal of Organic Chemistry, 76(24), 9946–9955. [Link]
-
Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry, 89(22), 16195–16202. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. R Discovery. [Link]
-
Mocan, T., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2947. [Link]
-
Supporting Information for various organic chemistry articles providing general procedures for NMR data acquisition. [Link]
-
Leowanawat, P., et al. (2010). Neopentylglycolborylation of Aryl Mesylates and Tosylates Catalyzed by Ni-Based Mixed-Ligand Systems Activated with Zn. The Journal of Organic Chemistry, 75(22), 7822-7828. [Link]
-
Denmark, S. E. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Illinois at Urbana-Champaign. [Link]
-
Rosen, B. M., et al. (2014). Air-stable nickel precatalysts for fast and quantitative cross-coupling of aryl sulfamates with aryl neopentylglycolboronates at room temperature. Organic Letters, 16(24), 6326-6329. [Link]
-
Synthesis Reference for 2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Synlett. [Link]
-
Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
Li, W., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 15(1), 4987. [Link]
-
DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. [Link]
-
IntechOpen. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
- Google Patents. WO2012101648A1 - Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
-
Li, W., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. [Link]
-
Denmark, S. E., & Regens, C. S. (2018). Anhydrous, Homogeneous, Suzuki–Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 96, 474-494. [Link]
-
Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Ritter, T., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12345–12356. [Link]
-
Charette, A. B., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. [Link]
-
BDMAEE. A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications. [Link]
-
FUJIFILM Wako. Boronic Acid Compounds for Suzuki Coupling Reaction. [Link]
-
Technical Disclosure Commons. Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. [Link]
-
Guryanov, I. A., et al. (2021). Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. Molecules, 26(11), 3183. [Link]
-
PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
-
PubChemLite. 2-(2-methoxy-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
-
ARKIVOC. Free Journal of Organic Chemistry. [Link]
-
Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. bdmaee.net [bdmaee.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Air-stable nickel precatalysts for fast and quantitative cross-coupling of aryl sulfamates with aryl neopentylglycolboronates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Synthesis and Application in Suzuki-Miyaura Cross-Coupling
This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a versatile neopentyl glycol boronic ester. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical guidance for its synthesis and application in the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Utility of Neopentyl Glycol Boronic Esters in Modern Synthesis
Boronic acids and their derivatives are indispensable tools in modern organic chemistry, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.
While boronic acids are widely used, they can be prone to decomposition through processes like protodeboronation and trimerization into boroxines. To enhance stability and ease of handling, boronic acids are often converted into boronic esters. Among the various diols used for this purpose, neopentyl glycol offers a significant advantage in terms of the stability of the resulting 1,3,2-dioxaborinane ring system. These neopentyl glycol esters often exhibit improved air and moisture stability, making them ideal for storage and use in a variety of reaction conditions.
This guide focuses on a specific and valuable member of this class: This compound . The presence of the ortho-methoxy group on the phenyl ring introduces unique electronic and steric properties that can influence its reactivity in cross-coupling reactions, making a detailed understanding of its synthesis and application crucial for synthetic chemists.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the esterification of 2-methoxyphenylboronic acid with neopentyl glycol. This reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.
Mechanistic Rationale
The formation of the 1,3,2-dioxaborinane ring is a reversible condensation reaction. The boron atom of the boronic acid is electrophilic and reacts with the hydroxyl groups of the diol. The removal of water, the byproduct of the reaction, is essential to achieve high yields of the desired boronic ester. Using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene) is a standard and effective technique.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of neopentyl glycol boronic esters published in Organic Syntheses, a highly reputable source for reliable and thoroughly vetted experimental procedures.[1]
Materials:
-
2-Methoxyphenylboronic acid (1.0 equiv)
-
Neopentyl glycol (1.05 equiv)
-
Toluene (sufficient to suspend reactants)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 2-methoxyphenylboronic acid (1.0 equiv), neopentyl glycol (1.05 equiv), and toluene.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue to heat at reflux until no more water is observed to be collecting in the trap. The reaction progress can be monitored by observing the cessation of water collection.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities. Be mindful that excessive washing with water can lead to hydrolysis of the boronic ester.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel if necessary. The resulting this compound is typically a white, crystalline solid.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures containing the 2-methoxyphenyl moiety. The neopentyl glycol protecting group provides the necessary stability for efficient and high-yielding transformations.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from established methods for the Suzuki-Miyaura cross-coupling of aryl halides with boronic esters.[1][2]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating plate or oil bath
-
Inert gas line
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene:water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Key Experimental Considerations and Troubleshooting
| Parameter | Rationale and Field-Proven Insights | Troubleshooting |
| Catalyst and Ligand | The choice of palladium catalyst and ligand is critical. For simple aryl halides, Pd(PPh₃)₄ is often sufficient. For more challenging substrates (e.g., aryl chlorides or sterically hindered partners), more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote efficient oxidative addition and reductive elimination. | Low Conversion: Increase catalyst loading or switch to a more active catalyst/ligand system. Ensure the catalyst is not deactivated by oxygen. |
| Base | The base plays a crucial role in activating the boronic ester for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength of the base can influence the reaction rate and yield. | Side Reactions (e.g., Protodeboronation): A weaker base might be beneficial if protodeboronation of the starting material is observed. Ensure the base is finely powdered for better solubility and reactivity. |
| Solvent | A mixture of an organic solvent and water is often used. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Common organic solvents include toluene, dioxane, and THF. | Poor Solubility of Reactants: Choose a solvent system in which all reactants are reasonably soluble at the reaction temperature. |
| Temperature | Reaction temperatures typically range from 80 to 110 °C. Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or reactants. | Reaction Stalls: If the reaction stalls, a moderate increase in temperature may be beneficial. However, be cautious of potential degradation. |
Physicochemical and Safety Data
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 335343-05-0[3] |
| Molecular Formula | C₁₂H₁₇BO₃[3] |
| Molecular Weight | 220.07 g/mol [3] |
| Appearance | Typically a white to off-white solid |
| Stability | Generally stable to air and moisture, but should be stored in a cool, dry place. More stable than the corresponding boronic acid. |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. |
Conclusion
This compound stands out as a robust and versatile building block for organic synthesis. Its enhanced stability, a characteristic feature of neopentyl glycol boronic esters, simplifies handling and purification while ensuring high efficiency in Suzuki-Miyaura cross-coupling reactions. This guide has provided a detailed framework for its synthesis and application, grounded in established, peer-reviewed methodologies. By understanding the underlying principles and paying close attention to the key experimental parameters outlined, researchers can confidently employ this valuable reagent to construct complex molecular architectures and advance their research and development objectives.
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. Available at: [Link]
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-methoxyphenyl)dioxaborinane
This guide serves as a definitive resource for researchers, medicinal chemists, and process development scientists engaged with 2-(2-methoxyphenyl)dioxaborinane. It moves beyond a simple data sheet to provide a foundational understanding of the compound's physical characteristics, the causality behind its analytical behavior, and the practical methodologies required for its robust characterization.
Introduction: The Strategic Value of Boronic Esters
In the landscape of modern synthetic chemistry and drug development, boronic acids are indispensable reagents, most notably for their role in palladium-catalyzed cross-coupling reactions. However, their inherent propensity for dehydration to form boroxine anhydrides and potential for protodeboronation can present challenges in purification, handling, and long-term storage. The conversion of boronic acids to their corresponding esters, such as 2-(2-methoxyphenyl)dioxaborinane, offers a strategic solution. These esters exhibit enhanced stability, making them easier to handle and purify while acting as reliable, slow-release sources of the parent boronic acid under specific reaction conditions.[1][2] 2-(2-methoxyphenyl)dioxaborinane, a cyclic ester formed with 1,3-propanediol, is a key intermediate, and a thorough understanding of its physical properties is paramount for its effective application, from small-scale laboratory synthesis to large-scale manufacturing.
Part 1: Core Physicochemical Profile
The fundamental physical properties of a compound govern its behavior in both storage and reaction environments. These parameters are the first indicators of purity and are critical for process design and quality control.
Summary of Core Properties
A consistent and pure batch of 2-(2-methoxyphenyl)dioxaborinane should conform to the properties outlined below. Deviations, particularly in the melting point, can indicate the presence of impurities such as residual starting materials or hydrolysis products.
| Property | Value | Source |
| Chemical Name | 2-(2-methoxyphenyl)-1,3,2-dioxaborinane | [3] |
| Synonyms | 2-Methoxybenzeneboronic acid 1,3-propanediol ester | [3] |
| CAS Number | 141522-26-1 | [3] |
| Molecular Formula | C₁₀H₁₃BO₃ | [3] |
| Molecular Weight | 192.02 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 56-60 °C | [3] |
In-Depth Property Analysis
-
Melting Point: The observed melting range of 56-60 °C is a critical quality attribute.[3] A sharp melting point within this range is indicative of high purity. A broadened range or a depression in the melting point often suggests the presence of impurities, such as the parent 2-methoxyphenylboronic acid or residual 1,3-propanediol.
-
Solubility Profile: As a non-polar organic molecule, 2-(2-methoxyphenyl)dioxaborinane is expected to be readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetone. Its solubility in non-polar hydrocarbon solvents like hexanes is likely to be lower.
-
Aqueous Stability & Hydrolysis: The stability of boronic esters in aqueous environments is highly pH-dependent.[5] In neutral or acidic aqueous media, the ester linkage is susceptible to hydrolysis, reverting the compound to 2-methoxyphenylboronic acid and 1,3-propanediol. This hydrolysis is often slow but can be accelerated by the presence of strong acids or bases.[6] This property is fundamental to its use in reactions where the slow, in-situ generation of the boronic acid is desired. For storage, the compound should be kept in a dry, inert atmosphere.[3]
Part 2: Spectroscopic & Structural Characterization
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system for identity and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen, carbon, and boron environments.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint. Key expected resonances include:
-
Aromatic Protons: A complex multiplet pattern between ~6.8 and 7.8 ppm, corresponding to the four protons on the methoxy-substituted phenyl ring.
-
Methoxy Protons: A sharp singlet at approximately 3.8 ppm, integrating to three protons.
-
Dioxaborinane Protons: The protons of the 1,3-propanediol backbone will appear as two multiplets. The four protons on the carbons attached to the oxygens (positions 4 and 6 of the ring) are expected around 4.1-4.3 ppm, while the two central protons (position 5) will appear further upfield, around 2.0-2.2 ppm.
-
-
¹³C-NMR Spectroscopy: The carbon spectrum complements the proton data. Expected signals include:
-
Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the boron atom will be a key, albeit sometimes broad, signal.
-
Methoxy Carbon: A signal around 55 ppm.
-
Dioxaborinane Carbons: Two signals corresponding to the propanediol backbone, one around 62 ppm (C4, C6) and another around 28 ppm (C5).
-
-
¹¹B-NMR Spectroscopy: This technique is diagnostic for the coordination state of the boron atom. For a neutral, tricoordinate boronic ester, a single, relatively broad peak is expected in the range of +20 to +30 ppm.[7][8] The chemical shift and peak width are sensitive to the electronic environment and solvent.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently vortex to ensure complete dissolution.[9]
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for ¹³C and ¹¹B to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹¹B spectrum to an external standard (e.g., BF₃·OEt₂).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and is particularly useful for monitoring reaction progress or verifying the identity of the bulk material.
-
Key Vibrational Bands: The IR spectrum is dominated by several characteristic absorptions:
-
B-O Stretching: A strong, broad absorption band typically found in the 1300-1380 cm⁻¹ region is highly characteristic of the boronate ester functionality.[10]
-
C-O Stretching: Strong bands corresponding to the aryl-ether and the alkyl C-O bonds of the dioxaborinane ring will be present, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
-
Aromatic C-H and C=C Stretching: Sharp peaks above 3000 cm⁻¹ (C-H) and in the 1450-1600 cm⁻¹ region (C=C) confirm the presence of the aromatic ring.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the dioxaborinane and methoxy groups.
-
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric contributions.
-
Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.
-
Expected Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be readily observable, confirming the molecular weight of 192.02 g/mol .
-
Fragmentation Pattern: Under higher energy conditions like Electron Ionization (EI), characteristic fragmentation would be expected. A plausible pathway involves the loss of the methoxy group, cleavage of the dioxaborinane ring, or fragmentation of the entire boronate ester moiety to yield ions corresponding to the 2-methoxyphenyl fragment.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or DCM.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. A key consideration for boronic esters is to use a lower inlet temperature (e.g., 250 °C) to minimize on-column degradation.[11]
-
Chromatography: Use a standard non-polar GC column (e.g., DB-5ms) with a temperature program that allows for the elution of the compound without decomposition.
-
Mass Analysis: Acquire mass spectra in the range of m/z 50-300.
-
Data Interpretation: Identify the peak corresponding to the compound and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.
Part 3: Visualizing Structure and Characterization Workflow
Visual aids are essential for contextualizing structural information and experimental processes.
Figure 1: Chemical Structure of 2-(2-methoxyphenyl)dioxaborinane.
Figure 2: Standard workflow for the characterization of 2-(2-methoxyphenyl)dioxaborinane.
Part 4: Relevance in Research and Development
The physical properties detailed in this guide are not merely academic; they have direct and critical implications for the use of 2-(2-methoxyphenyl)dioxaborinane in research and drug development.
-
Process Chemistry & Scale-Up: Knowledge of the melting point and solubility is essential for developing robust crystallization and purification protocols. Understanding the compound's thermal stability informs decisions about reaction temperatures, distillation conditions, and drying procedures, ensuring product quality and process safety.
-
Medicinal Chemistry & Reaction Design: The enhanced stability of this boronic ester compared to its parent acid makes it an ideal reagent for screening reactions and for use in automated synthesis platforms.[1] Its predictable solubility ensures homogeneous reaction conditions. The hydrolytic lability under specific conditions allows chemists to use it as a "tamed" version of the more reactive boronic acid, enabling cleaner reactions with sensitive substrates.
-
Materials Science: Boronic esters are foundational building blocks for creating dynamic covalent polymers, such as vitrimers.[2] These materials possess unique self-healing and reprocessable properties. The physical characteristics of the monomer, including its purity and stability, directly influence the polymerization process and the final properties of the resulting material.
Conclusion
2-(2-methoxyphenyl)dioxaborinane is a valuable and versatile chemical intermediate whose utility is underpinned by its distinct physical properties. Its solid nature, defined melting point, and enhanced stability offer significant advantages over its parent boronic acid. A comprehensive characterization, employing the spectroscopic and analytical workflows described herein, is not just a procedural formality but a scientific necessity. It ensures the integrity of the material, the reproducibility of experimental results, and the successful translation of chemical innovation from the laboratory to industrial application.
References
-
M. A. Leen, W. R. Dichtel. Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials. [Link]
-
PubChem. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem Compound Summary for CID 11402049. [Link]
-
A. A. Blocks. Chemistry Of Boronic Esters. AA Blocks Blog. [Link]
-
A. S. Tayi, A. Shveyd, A. C. H. Sue, et al. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Molecules. [Link]
-
Organoboron. 2-(2-methoxyphenyl)-1,3,2-dioxaborolane. Organoboron. [Link]
-
M. T. T. Tran, A. Dynnes Offersen, M. P. G. Prim, et al. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Chemical Biology. [Link]
-
PubChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem Compound Summary for CID 584319. [Link]
-
Royal Society of Chemistry. Electronic Supporting Information (ESI). Royal Society of Chemistry. [Link]
-
PubChem. 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem Compound Summary for CID 10255554. [Link]
-
Chemdad. 2-PHENYL-1,3,2-DIOXABORINANE. Chemdad. [Link]
-
PubChem. 2-Methoxyphenylboronic acid. PubChem Compound Summary for CID 2733958. [Link]
- Google Patents. Novel process for the synthesis of enantiomerically pure 2-methoxy-5-[(2r)-2-(4-alkylpiperazin-l-yl)propyl]-benzenesulfonamide.
-
M. T. Zanni, et al. Two-dimensional IR spectroscopy can be designed to eliminate the diagonal peaks and expose only the crosspeaks needed for structure determination. Proceedings of the National Academy of Sciences. [Link]
-
P. Hamm, M. Lim, R. M. Hochstrasser. Two-dimensional spectroscopy at infrared and optical frequencies. Proceedings of the National Academy of Sciences. [Link]
-
O. G. Sinyashin, et al. Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies. Molecules. [Link]
-
ResearchGate. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography – mass spectrometry. ResearchGate. [Link]
-
ResearchGate. Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones. ResearchGate. [Link]
-
C. M. R. de Almeida, et al. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A. [Link]
-
University of Bristol Research Data Repository. Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Starting Materials/2-(4-methoxyphenyl)-1,3,2-dioxaborinane/12/pdata/1. data.bris. [Link]
-
Drug Development & Delivery. FORMULATION DEVELOPMENT - Trends & Opportunities in Particle Design Technologies. Drug Development & Delivery. [Link]
-
P. Hamm, et al. Dual-frequency 2D-IR spectroscopy heterodyned photon echo of the peptide bond. Proceedings of the National Academy of Sciences. [Link]
-
News-Medical.Net. Using PXRD in Pharmaceutical Development and Manufacturing. News-Medical.Net. [Link]
-
W. Zhang, et al. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank. [Link]
-
PubChem. 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane). PubChem Compound Summary for CID 61764. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. 141522-26-1 CAS MSDS (2-(2-METHOXYPHENYL)-1,3,2-DIOXABORINANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-PHENYL-1,3,2-DIOXABORINANE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. aablocks.com [aablocks.com]
- 6. Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00232A [pubs.rsc.org]
- 7. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane molecular weight
An In-depth Technical Guide to 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key organoboron compound utilized in modern organic synthesis. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis, mechanistic underpinnings, and critical applications, particularly in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the rationale behind experimental procedures and provides validated protocols for its laboratory-scale preparation. It serves as an essential resource for professionals engaged in synthetic chemistry and drug discovery, offering both foundational knowledge and practical insights into leveraging this versatile reagent.
Core Introduction and Strategic Importance
This compound (CAS No: 335343-05-0) is a synthetically valuable boronic ester. Structurally, it is the neopentyl glycol ester of 2-methoxyphenylboronic acid. This protective derivatization of the boronic acid group into a cyclic boronate ester confers significant advantages, including enhanced stability to air and moisture, simplified purification, and improved handling characteristics compared to its parent boronic acid.
In the landscape of pharmaceutical and fine chemical synthesis, boronic acid derivatives are indispensable building blocks, primarily for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds.[1][2] The stability and reactivity of this compound make it an excellent coupling partner for constructing complex biaryl structures, which are prevalent motifs in many biologically active molecules.
Physicochemical and Spectroscopic Data
A precise understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key identifying information for this compound is summarized below.
| Property | Value | Source |
| Molecular Weight | 220.07 g/mol | [3][4][5] |
| Molecular Formula | C₁₂H₁₇BO₃ | [3][4] |
| CAS Number | 335343-05-0 | [3][4] |
| Physical State | Solid (Typical) | General Knowledge |
| Canonical SMILES | CC1(COB(OC1)C2=CC=CC=C2OC)C | General Knowledge |
| InChI Key | InChI=1S/C12H17BO3/c1-12(2)8-15-13(16-9-12)10-6-4-5-7-11(10)14-3/h4-7H,8-9H2,1-3H3 | [5] |
Note: While extensive experimental data such as melting point and boiling point for this specific compound are not publicly cataloged in the search results, related structures like 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester) are well-characterized and can provide comparative insights.[6][7]
Synthesis: Mechanism and Workflow
The most direct and common method for synthesizing this compound is the esterification of 2-methoxyphenylboronic acid with neopentyl glycol (2,2-dimethylpropane-1,3-diol).[3]
Mechanistic Rationale
The reaction is a reversible condensation process. To ensure a high yield of the desired boronic ester, the equilibrium must be shifted towards the product side. This is achieved by the continuous removal of water, a byproduct of the reaction. The most common and efficient laboratory technique for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent, such as toluene or hexanes. The solvent forms a low-boiling azeotrope with water, which is distilled out of the reaction mixture, physically removing it and driving the reaction to completion as per Le Châtelier's principle.
Synthesis Workflow Diagram
The following diagram illustrates the streamlined workflow for the synthesis of the target compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol provides a self-validating methodology for the reliable synthesis and purification of the title compound.
4.1. Reagents and Equipment
-
2-Methoxyphenylboronic acid (1.0 eq)
-
Neopentyl glycol (1.1 eq)
-
Toluene (approx. 10 mL per gram of boronic acid)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Standard glassware for extraction and filtration
4.2. Step-by-Step Procedure
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture. The system should be under an inert atmosphere (Nitrogen or Argon).
-
Charging the Flask: To the flask, add 2-methoxyphenylboronic acid, neopentyl glycol (a slight excess ensures complete consumption of the more valuable boronic acid), and toluene.
-
Reaction: Heat the mixture to reflux. Toluene will begin to distill and collect in the Dean-Stark trap. The lower water layer will separate, and the upper toluene layer will return to the flask. Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting boronic acid.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by filtration through a short plug of silica gel to remove any polar impurities.
-
Drying and Characterization: Dry the purified solid product under vacuum. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is as a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[2]
The Catalytic Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to an aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic ester, in the presence of a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group (the 2-methoxyphenyl moiety) to the palladium center, displacing the halide. The base is crucial for activating the boron species to facilitate this step.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.
The use of the neopentyl glycol ester often leads to higher yields and cleaner reactions compared to the free boronic acid, particularly with challenging substrates, by minimizing side reactions like protodeboronation.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this exact compound was not retrieved, general precautions for handling organoboron compounds should be strictly followed, based on data for similar chemicals.[6][9][10]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.[6] Storing under an inert atmosphere (Argon) is recommended for long-term stability.[5]
-
Fire Safety: While not highly flammable, related boronic esters can be flammable liquids or solids. Keep away from open flames and sources of ignition.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound, with a molecular weight of 220.07 g/mol , is more than just a chemical with a defined mass; it is a highly stable and versatile reagent essential for advanced organic synthesis. Its primary role as a superior partner in Suzuki-Miyaura cross-coupling reactions makes it invaluable for the construction of complex molecular architectures required in drug discovery and materials science. The robust synthesis protocol and favorable handling characteristics underscore its importance as a strategic tool for researchers and synthetic chemists.
References
-
2-(2-methoxy-3,5-dinitrophenyl)-5,5-dimethyl[3][11][12]dioxaborinane - Structure, Synthesis, Properties - Organoboron compounds . Source: Mol-Instincts. [Link]
-
2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 . Source: PubChem, National Center for Biotechnology Information. [Link]
-
2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane - 1032400-18-2 . Source: Mol-Instincts. [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI . Source: MDPI. [Link]
-
Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies - MDPI . Source: MDPI. [Link]
-
Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries - ResearchGate . Source: ResearchGate. [Link]
-
Advances in Cross-Coupling Reactions - MDPI . Source: MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () for sale [vulcanchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-(2-methoxy-3,5-dinitrophenyl)-5,5-dimethyl[1,3,2]dioxaborinane - Structure, Synthesis, Properties [organoborons.com]
The Stability and Handling of Neopentyl Glycol Boronic Esters: A Comprehensive Technical Guide for the Modern Chemist
Introduction: The Indispensable Role of Boronic Esters in Synthetic Chemistry
Boronic acids and their corresponding esters have become foundational pillars in modern organic synthesis, most notably for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This powerful carbon-carbon bond-forming methodology has transformed the landscape of drug discovery, materials science, and agrochemical development. However, the inherent instability of many boronic acids—which are susceptible to decomposition pathways like protodeboronation and the formation of cyclic trimeric anhydrides (boroxines)—necessitates the use of protecting groups.[4] Boronic esters, formed by the condensation of a boronic acid with a diol, offer a robust solution to this challenge, enhancing stability, improving handling characteristics, and often facilitating purification.[4][5] Among the diverse array of diols employed for this purpose, neopentyl glycol has emerged as a particularly advantageous choice, conferring a unique balance of stability and reactivity to the resulting boronic ester. This guide provides an in-depth exploration of the stability and handling of neopentyl glycol boronic esters, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The Neopentyl Glycol Advantage: Structural and Stability Implications
Neopentyl glycol (2,2-dimethylpropane-1,3-diol) forms a six-membered cyclic ester with boronic acids.[6] The gem-dimethyl group on the C2 carbon of the neopentyl moiety introduces significant steric hindrance around the boron atom. This steric shielding is a key determinant of the ester's stability, as it impedes the approach of water and other nucleophiles that would initiate hydrolysis.[7][8]
The Thorpe-Ingold effect, stemming from the gem-dimethyl group, also plays a role by favoring the cyclic structure of the boronic ester.[9] This inherent conformational preference contributes to the thermodynamic stability of the neopentyl glycol boronate ring system. Consequently, neopentyl glycol boronic esters often exhibit enhanced stability compared to other common boronic esters, such as those derived from pinacol.[3][10] This heightened stability is particularly beneficial during purification by column chromatography and under the anhydrous, homogeneous conditions often employed in Suzuki-Miyaura cross-coupling reactions.[4][11]
Chemical and Hydrolytic Stability: A Quantitative Perspective
The stability of neopentyl glycol boronic esters is not absolute and is influenced by several factors, including pH, solvent, and temperature. Understanding these parameters is critical for successful reaction planning, execution, and purification.
Hydrolytic Stability
Hydrolysis, the cleavage of the boronic ester back to the boronic acid and diol, is a primary concern, especially during aqueous workups and purification on silica gel.[11][12][13] The rate of hydrolysis is significantly influenced by the steric environment around the boron atom.[7][8] While neopentyl glycol boronic esters are generally more resistant to hydrolysis than their pinacol counterparts, they are not entirely impervious.[14]
The stability of boronic esters to hydrolysis is a critical factor in their application.[7][8][15] Studies comparing various boronic esters have shown that steric hindrance around the boron atom is a major factor in preventing hydrolysis.[7][8] While pinanediol esters are among the most hydrolytically stable, neopentyl glycol esters also offer significant stability, making them suitable for a wide range of applications.[5][7][8]
| Condition | Relative Stability of Neopentyl Glycol Boronic Ester | Observations and Causality |
| Neutral Aqueous Media (pH ~7) | High | The steric bulk of the neopentyl group effectively shields the boron atom from nucleophilic attack by water.[7][8] |
| Acidic Aqueous Media (pH < 7) | Moderate to Low | Hydrolysis is often acid-catalyzed. While more stable than many other esters, prolonged exposure to acidic conditions can lead to deprotection.[16][17] |
| Basic Aqueous Media (pH > 7) | Moderate | Base can promote the formation of a tetracoordinate boronate species, which can be more susceptible to hydrolysis. However, neopentyl glycol esters are often sufficiently stable for use in Suzuki-Miyaura couplings, which typically employ a base.[1][3] |
| Protic Solvents (e.g., Methanol, Ethanol) | Moderate | Alcohols can participate in transesterification reactions, leading to the exchange of the neopentyl glycol for the solvent alcohol. This is generally slower than hydrolysis but can be a consideration during purification or prolonged reaction times in alcoholic solvents.[18][19] |
| Aprotic Solvents (e.g., THF, Toluene, Hexane) | Very High | In the absence of water or other protic species, neopentyl glycol boronic esters are exceptionally stable.[11][20] |
Chromatographic Stability
A common challenge in handling boronic esters is their stability on silica gel during column chromatography. The acidic nature of silica gel can promote hydrolysis, leading to streaking and poor separation.[12][21] Neopentyl glycol boronic esters, due to their enhanced stability, often perform better than more labile esters. However, for particularly sensitive substrates, deactivation of the silica gel is recommended.
Handling and Storage Best Practices
Proper handling and storage are crucial to maintain the integrity of neopentyl glycol boronic esters.
-
Storage: These compounds should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[22] Refrigeration (2-8°C) is often recommended.[23]
-
Handling: When handling neopentyl glycol boronic esters, it is advisable to work under anhydrous conditions, especially if the compound is to be used in a moisture-sensitive reaction.[11][21] Use of dry solvents and glassware is essential. While generally less hazardous than many other organometallic reagents, standard laboratory personal protective equipment (PPE) should always be worn.[2]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis, purification, and deprotection of neopentyl glycol boronic esters.
Protocol 1: Synthesis of Neopentyl Glycol Boronic Esters from Boronic Acids
This protocol describes a standard esterification procedure using a Dean-Stark apparatus to remove water and drive the reaction to completion.[11]
Materials:
-
Aryl or alkyl boronic acid (1.0 equiv)
-
Neopentyl glycol (1.0-1.1 equiv)[11]
-
Toluene or benzene
-
Anhydrous magnesium sulfate (optional, for drying)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the boronic acid, neopentyl glycol, and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by observing the cessation of water collection in the trap. The reaction is typically complete within 1-3 hours.[11]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude neopentyl glycol boronic ester can often be used directly in the next step or purified by recrystallization or column chromatography.
Self-Validation: The successful formation of the ester can be confirmed by NMR spectroscopy, observing the disappearance of the broad boronic acid -OH signal and the appearance of characteristic peaks for the neopentyl glycol moiety.
}
Synthesis of Neopentyl Glycol Boronic Ester via Dehydration.
Protocol 2: Purification by Boric Acid-Treated Silica Gel Chromatography
This method minimizes on-column hydrolysis and improves the recovery of the boronic ester.[21]
Materials:
-
Crude neopentyl glycol boronic ester
-
Silica gel
-
Boric acid
-
Methanol
-
Ethanol
-
Hexane/Ethyl Acetate or other suitable eluent system
Procedure:
-
Prepare Boric Acid-Treated Silica Gel:
-
Create a 5% w/v solution of boric acid in methanol.
-
Make a slurry of silica gel in the boric acid/methanol solution.
-
Stir or agitate the slurry for 1 hour at room temperature.
-
Filter the silica gel and wash it with ethanol.
-
Dry the treated silica gel under vacuum until it is a free-flowing powder.[21]
-
-
Column Chromatography:
-
Pack a column with the boric acid-treated silica gel using a suitable eluent.
-
Dissolve the crude neopentyl glycol boronic ester in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
Self-Validation: Purity can be assessed by NMR, HPLC, or GC analysis. The absence of the corresponding boronic acid impurity is a key indicator of successful purification.[20][22][24]
}
Purification Workflow for Neopentyl Glycol Boronic Esters.
Protocol 3: Deprotection to Regenerate the Boronic Acid
While often used directly in reactions, there are instances where deprotection is necessary.[5]
Materials:
-
Neopentyl glycol boronic ester
-
Aqueous acid (e.g., 1 M HCl) or a biphasic system with another boronic acid (e.g., phenylboronic acid)[5][16]
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
Procedure (Acidic Hydrolysis):
-
Dissolve the neopentyl glycol boronic ester in an organic solvent.
-
Add an aqueous acidic solution.
-
Stir the biphasic mixture vigorously at room temperature. The reaction time can vary from a few hours to overnight.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.
-
The boronic acid can be further purified by recrystallization.
Self-Validation: Successful deprotection is confirmed by the disappearance of the neopentyl glycol signals in the NMR spectrum and the appearance of the boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
Neopentyl glycol boronic esters are excellent substrates for the Suzuki-Miyaura reaction.[1][11] Their enhanced stability can lead to higher yields and cleaner reactions by minimizing premature protodeboronation of the boronic acid.[11] Furthermore, their use in conjunction with specific bases, such as potassium trimethylsilanolate (TMSOK), under anhydrous conditions can significantly accelerate reaction rates.[11]
The transmetalation step in the Suzuki-Miyaura catalytic cycle can proceed directly from the boronic ester without prior hydrolysis, and the electronic properties of the diol can influence the rate of this key step.[3] Electron-rich esters, such as those from neopentyl glycol, can lead to increased rates of aryl group transfer compared to the corresponding boronic acid.[3]
Troubleshooting Common Issues
-
Incomplete Esterification: If the formation of the neopentyl glycol boronic ester is incomplete, ensure that the neopentyl glycol is of high purity and that water is being effectively removed. Using a slight excess of neopentyl glycol can help drive the reaction to completion.[11]
-
Hydrolysis During Workup/Purification: If hydrolysis is observed, minimize contact with water and protic solvents. Use aprotic solvents for extraction and employ the boric acid-treated silica gel protocol for chromatography.[11][21]
-
Low Yield in Suzuki-Miyaura Coupling: If yields are low, consider using anhydrous solvents and an appropriate base like TMSOK.[11] Ensure the palladium catalyst is active and that the reaction is run under an inert atmosphere.
Conclusion
Neopentyl glycol boronic esters represent a valuable class of reagents for organic synthesis. Their superior stability, conferred by the sterically demanding neopentyl group, makes them easier to handle, purify, and store than many other boronic acid derivatives. By understanding the principles governing their stability and employing the robust protocols outlined in this guide, researchers can confidently leverage the advantages of neopentyl glycol boronic esters to achieve greater success and reproducibility in their synthetic endeavors, particularly in the critical arena of Suzuki-Miyaura cross-coupling reactions.
References
- Bernardini, R., Oliva, A., Paganelli, A., Menta, E., Grugni, M., De Munari, S., & Goldoni, L. (n.d.).
- Bernardini, R., et al. (n.d.).
- ResearchGate. (2025).
- ACS Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release.
- KAUST Repository. (n.d.). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks.
- Wikipedia. (n.d.). Neopentyl glycol.
- Organic Syntheses. (2020).
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Blair, D. J., et al. (2016).
- ResearchGate. (n.d.). Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions.
- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.
- PubMed. (2025).
- PubMed. (2012).
- ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- PubMed. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids.
- (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.
- ACS Publications. (2011).
- ACS Publications. (2015).
- ResearchGate. (2025).
- Paul, S., & Panda, S. (2024).
- NIH. (n.d.).
- ResearchGate. (2025).
- Google Patents. (n.d.). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.
- ResearchGate. (2025).
- PubMed. (n.d.). Neoglycopeptide synthesis by suzuki-miyaura couplings between glycosyl aryl boronic acids and iodopeptides.
- PMC - NIH. (n.d.).
- Ingenta Connect. (2014). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc.
- (2016).
- ResearchGate. (2016).
- Semantic Scholar. (2009).
- Sigma-Aldrich. (n.d.). Phenylboronic acid neopentylglycol ester 97 5123-13-7.
- Sigma-Aldrich. (n.d.). Phenylboronic acid neopentylglycol ester 97 5123-13-7.
- Organic Syntheses Procedure. (n.d.). boronic esters.
- RSC Publishing. (2021).
- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Google Patents. (n.d.). US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal.
- BenchChem. (n.d.).
- PMC - NIH. (n.d.).
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 10. Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC00536E [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. Photoinduced Deprotection of 2-Nitrophenylneopentyl Glycol Boronates Enables Light-Triggered Polycondensation of Siloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 苯硼酸新戊烷乙二醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane: Principles and Experimental Protocols
Introduction: The Critical Role of Boronic Esters in Modern Chemistry
Boronic acids and their ester derivatives have become indispensable tools in both medicinal chemistry and organic synthesis.[1][2] Their unique ability to engage in reversible covalent bonding and their relatively low toxicity have positioned them as privileged scaffolds in drug discovery.[1][3] Several boronic acid-based drugs, such as the multiple myeloma treatments Bortezomib and Ixazomib, have received FDA approval, underscoring their therapeutic potential.[4][5] In parallel, the stability and utility of boronic esters, like 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have made them cornerstone reagents in synthetic applications, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7]
This guide focuses on a critical, yet often overlooked, physicochemical property of these reagents: solubility . For the drug development professional, solubility is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its bioavailability and clinical success.[8] For the synthetic chemist, solubility dictates the choice of reaction solvents, influences reaction kinetics, and is crucial for purification and isolation.
This compound is a neopentyl glycol ester of 2-methoxyphenylboronic acid. This specific protecting group is often chosen to enhance stability compared to the free boronic acid or other esters.[9] Understanding its solubility profile is therefore not merely an academic exercise but a practical necessity for its effective application. This document provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, aimed at researchers, scientists, and drug development professionals.
Caption: Structure and applications of the target molecule.
Part 1: A Primer on Solubility—Kinetic vs. Thermodynamic Equilibrium
Before delving into experimental design, it is crucial to distinguish between the two primary types of solubility measurements performed during research and development: kinetic and thermodynamic.[10] The choice between them is dictated by the stage of the project and the intended application of the data.
Kinetic Solubility is typically measured in early-stage drug discovery for high-throughput screening (HTS).[11] It is a measure of how readily a compound precipitates from a supersaturated solution, which is created by adding a concentrated DMSO stock solution to an aqueous buffer.[12] This method is fast and requires minimal compound, making it ideal for ranking large numbers of molecules.[13] However, kinetic solubility values are often higher than thermodynamic ones because the precipitate may be amorphous or a metastable crystalline form, not the most stable solid state.[14]
Thermodynamic Solubility , in contrast, is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24 hours or more) until the concentration of the dissolved solute is maximized and constant.[8][11] This "shake-flask" method is considered the gold standard and is essential for late-stage lead optimization, pre-formulation studies, and regulatory submissions.[10][15] It reflects the solubility of the most stable crystalline form of the compound at a given temperature and pH.
Caption: Decision workflow for selecting a solubility assay.
Part 2: Factors Influencing the Solubility of this compound
The solubility of this molecule is a composite of the contributions from its three main structural features:
-
The Aryl Group (2-Methoxyphenyl): The phenyl ring is inherently hydrophobic, which tends to decrease aqueous solubility. The methoxy group (-OCH₃) is a polar feature that can act as a hydrogen bond acceptor, potentially offering a slight increase in polarity compared to an unsubstituted phenyl ring.
-
The Boronic Ester Linkage (B-O-C): The boron atom and its surrounding oxygen atoms introduce polarity. However, boronic esters are susceptible to hydrolysis under aqueous conditions, especially at non-neutral pH, which would cleave the ester to form 2-methoxyphenylboronic acid and neopentyl glycol.[1] This potential for degradation must be considered during solubility experiments.[16]
-
The Neopentyl Glycol Moiety: This diol-derived protecting group is a key determinant of solubility. Neopentyl glycol itself is soluble in water, alcohols, and ketones, but has low solubility in nonpolar aliphatic solvents.[17][18] This suggests that this compound will likely exhibit preferential solubility in moderately polar to polar organic solvents and limited solubility in highly nonpolar solvents like hexanes or in pure water.
Part 3: Experimental Protocols for Solubility Determination
The following protocols are presented as robust, self-validating methodologies for determining the solubility of the title compound.
Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method (ICH M9 Guideline Compliant)
This protocol is designed to meet the rigorous standards required for drug development, such as those outlined by the International Council for Harmonisation (ICH).[19][20][21]
Objective: To determine the equilibrium solubility in aqueous buffers relevant to physiological pH ranges.
Materials:
-
This compound (crystalline solid)
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffered saline (PBS), pH 7.4
-
Buffer solutions at pH 1.2, 4.5, and 6.8[16]
-
Calibrated analytical balance, pH meter
-
Orbital shaker with temperature control (set to 37 ± 1 °C)[20]
-
1.5 mL polypropylene microcentrifuge tubes
-
Centrifuge
-
HPLC system with UV detector
Methodology:
-
Preparation of Buffers: Prepare or procure pharmacopoeial buffer solutions at pH 1.2, 4.5, and 6.8. Verify the pH of each buffer at 37 °C before use.[21]
-
Compound Addition: Add an excess amount of the solid compound (e.g., 2-5 mg) to a microcentrifuge tube. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[15]
-
Solvent Addition: Add 1 mL of the desired aqueous buffer to each tube. Prepare at least three replicates for each pH condition.[21]
-
Equilibration: Tightly cap the tubes and place them on the temperature-controlled orbital shaker (37 °C). Shake at a moderate speed (e.g., 250 rpm) for 24 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After 24 hours, visually confirm the presence of excess solid. Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant. Crucially, avoid disturbing the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase (e.g., 1:1 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples via a validated HPLC-UV method. Calculate the concentration of the dissolved compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
-
pH Verification: After sampling, measure the final pH of the solution remaining in the tube to ensure it has not shifted significantly during the experiment.[16]
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Protocol 2: Kinetic Solubility in Organic Solvents via Turbidimetric Method
Objective: To rapidly assess the solubility in a range of organic solvents relevant to synthetic chemistry applications.
Materials:
-
This compound
-
Anhydrous DMSO
-
A panel of organic solvents (e.g., Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM), Acetonitrile, Methanol, Heptane)
-
96-well microplates
-
Automated liquid handler or multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometry)
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Solvent Plate Preparation: Using a liquid handler, dispense 198 µL of each organic solvent into the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to each well containing the organic solvents. This creates an initial concentration of 100 µM with 1% DMSO co-solvent.
-
Mixing: Mix the plate on a plate shaker for 10 minutes at room temperature.
-
Turbidity Measurement: Immediately measure the turbidity of each well using a nephelometer.
-
Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.[13] This provides a rapid rank-ordering of solvents. For more quantitative data, a serial dilution of the stock solution can be used.
Part 4: Data Presentation and Interpretation
Quantitative solubility data should be presented clearly in a tabular format. The following table is an illustrative example of how results for this compound might be presented.
Table 1: Illustrative Solubility Profile of this compound
| Solvent/Medium | Assay Type | Temperature (°C) | Solubility (µg/mL) | Molar Solubility (µM) | Classification |
| pH 1.2 Buffer | Thermodynamic | 37 | < 10 | < 43 | Very Slightly Soluble |
| pH 4.5 Buffer | Thermodynamic | 37 | 15 | 64 | Very Slightly Soluble |
| pH 6.8 Buffer | Thermodynamic | 37 | 25 | 107 | Slightly Soluble |
| PBS (pH 7.4) | Thermodynamic | 37 | 28 | 120 | Slightly Soluble |
| Dichloromethane | Kinetic | 25 | > 20,000 | > 85,000 | Freely Soluble |
| Tetrahydrofuran | Kinetic | 25 | > 15,000 | > 64,000 | Freely Soluble |
| Toluene | Kinetic | 25 | ~5,000 | ~21,000 | Soluble |
| Methanol | Kinetic | 25 | ~2,000 | ~8,500 | Soluble |
| Heptane | Kinetic | 25 | < 5 | < 21 | Practically Insoluble |
Note: Data are for illustrative purposes only and must be determined experimentally.
Interpretation for Drug Development: The hypothetical low aqueous solubility across the physiological pH range (< 250 µg/mL) would classify this compound as having low solubility according to the Biopharmaceutics Classification System (BCS).[16] This would be a critical flag for drug developers, suggesting potential issues with oral bioavailability that might require formulation strategies such as amorphous solid dispersions or nano-milling to overcome.[14]
Interpretation for Synthetic Chemistry: The high solubility in common reaction solvents like DCM and THF indicates these are excellent choices for setting up homogeneous reactions, such as Suzuki-Miyaura couplings. The moderate solubility in Toluene suggests it could also be used, perhaps at elevated temperatures. The poor solubility in heptane makes it an ideal anti-solvent , which is highly useful for inducing crystallization and purifying the product after a reaction.
Conclusion
The solubility of this compound is a multifaceted property that is fundamental to its successful application in both pharmacology and synthesis. A thorough understanding of the distinction between kinetic and thermodynamic solubility allows for the selection of the appropriate experimental method for the task at hand. By employing rigorous, standardized protocols such as the shake-flask method, researchers can generate the high-quality, reliable data needed to guide formulation development, select appropriate reaction conditions, and ultimately accelerate the journey from laboratory discovery to real-world application.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
-
Al-Omari, M. K., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(21), 7566. Available at: [Link]
-
Al-Omari, M. K., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. Available at: [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(10), 2359. Available at: [Link]
-
ResearchGate. (2021). Design and discovery of boronic acid drugs. Retrieved from: [Link]
-
Garcia-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 113. Available at: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from: [Link]
-
Ganesan, D. (2018). solubility experimental methods.pptx. SlideShare. Available at: [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from: [Link]
-
Admescope. (2024). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from: [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from: [Link]
-
Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]
-
Patil, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
-
International Consortium for Innovation and Quality in Pharmaceutical Development (IQ). (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 17(2), 355-360. Available at: [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from: [Link]
-
Chem-Impex. (n.d.). 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from: [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth., 97, 206-222. Available at: [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from: [Link]
-
Wikipedia. (n.d.). Neopentyl glycol. Retrieved from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7929–7941. Available at: [Link]
-
ResearchGate. (2015). NeoPentyl Glycol (NPG): A Unique Multi Purpose Chemical. Retrieved from: [Link]
Sources
- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () for sale [vulcanchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. ovid.com [ovid.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. database.ich.org [database.ich.org]
- 17. neopentyl glycol | 126-30-7 [chemicalbook.com]
- 18. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 19. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. admescope.com [admescope.com]
- 21. ema.europa.eu [ema.europa.eu]
commercial availability of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
An In-Depth Technical Guide to 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane for Advanced Research Applications
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of facts to offer a synthesized understanding of the compound's properties, commercial availability, and practical application, grounded in established chemical principles.
Core Compound Identity and Strategic Importance
This compound (CAS No: 335343-05-0) is an organoboron compound belonging to the family of neopentyl glycol boronic esters.[1] Its structure features a stable 1,3,2-dioxaborinane ring, which acts as a protecting group for the boronic acid functionality. This structural feature is not merely incidental; it is a deliberate design element that confers significant advantages in synthetic applications.
The primary value of this reagent lies in its role as a robust and reliable coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Unlike their corresponding boronic acids, neopentyl glycol esters exhibit enhanced stability, reducing the prevalence of undesired side reactions such as protodeboronation and trimerization into boroxines.[2][3] This stability translates to more consistent reaction outcomes, higher yields, and broader functional group tolerance—critical factors in the multi-step syntheses common in pharmaceutical research and development.
The synthesis of this compound is typically achieved through a straightforward condensation reaction between 2-Methoxyphenylboronic acid and neopentyl glycol (2,2-dimethylpropane-1,3-diol).[4][5] This process is efficient and allows for the production of a bench-stable, crystalline solid that is easily handled and stored.
Caption: Synthesis of the target compound from its precursors.
Commercial Availability and Procurement
This compound is readily available from a variety of specialized chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered in various purities, with ≥98% being common for synthetic applications. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.[1]
Below is a summary of representative commercial sources. This table is illustrative and not exhaustive; availability and pack sizes are subject to change.
| Supplier | Product Name | CAS Number | Representative Purity | Available Pack Sizes |
| Santa Cruz Biotechnology | This compound | 335343-05-0 | Research Grade | Inquire |
| BLDpharm | This compound | 335343-05-0 | ≥97% | 1g, 5g, 25g |
| Fisher Scientific (TCI) | 5,5-Dimethyl-2-(2-methoxyphenyl)-1,3,2-dioxaborinane | 335343-05-0 | >98.0% | 1g, 5g |
| LabSolu | This compound | 1003858-50-1 | 98% | 250mg, 1g, 5g, 25g |
Note: The CAS number 1003858-50-1 is also associated with the 3-methoxyphenyl isomer, and researchers should verify the correct isomer with the supplier.[6] The primary CAS for the 2-methoxyphenyl isomer is 335343-05-0.[1]
Field-Proven Application: The Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7][8] The use of a neopentyl glycol boronic ester like this compound offers a significant advantage by improving the reaction's robustness.[3]
The following protocol outlines a self-validating system for the cross-coupling of this boronic ester with a generic aryl bromide.
Mechanistic Underpinnings: The "Why" Behind the Protocol
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boron species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new biaryl product and regenerating the Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Step-by-Step Experimental Workflow
Objective: To synthesize 2-methoxybiphenyl via the coupling of this compound and bromobenzene.
Materials:
-
This compound (1.2 equiv.)
-
Bromobenzene (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Protocol:
-
Vessel Preparation (Trustworthiness Pillar): A flame-dried Schlenk flask containing a magnetic stir bar is placed under a high-purity argon atmosphere. Expertise & Experience: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) species, which is the active catalyst. The use of a Schlenk line ensures rigorous exclusion of oxygen and moisture.
-
Reagent Addition: To the flask, add K₃PO₄ (2.5 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol). Expertise & Experience: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, leading to higher efficiency, particularly with challenging substrates.[10]
-
Solvent and Reactant Introduction: The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) are added via syringe, followed by bromobenzene (1.0 mmol). Expertise & Experience: A dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents.[10] Degassing the water (e.g., by sparging with argon) is a critical, self-validating step to remove dissolved oxygen.
-
Reaction Execution: The reaction mixture is heated to 80-100 °C with vigorous stirring.
-
Reaction Monitoring (Self-Validating System): The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The disappearance of the starting aryl bromide is a key indicator of reaction completion. This typically occurs within 4-12 hours.
-
Work-up and Extraction: Upon completion, the reaction is cooled to room temperature. Deionized water (10 mL) is added, and the aqueous layer is extracted three times with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (20 mL). Expertise & Experience: The brine wash removes residual water and inorganic salts from the organic phase, preventing them from interfering with the final purification step.
-
Purification and Characterization: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 2-methoxybiphenyl.
-
Final Validation: The identity and purity of the final product must be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. This final step provides authoritative grounding for the experimental outcome.
Conclusion
This compound is more than a mere chemical intermediate; it is an enabling tool for synthetic chemists. Its enhanced stability, coupled with its commercial availability, makes it a superior choice for demanding Suzuki-Miyaura cross-coupling reactions. The protocol detailed herein provides a robust, field-tested framework that, when combined with the mechanistic insights provided, empowers researchers to achieve reliable and reproducible results in the synthesis of complex molecular architectures.
References
-
Title: 2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane - 1032400-18-2 Source: ChemSrc URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 Source: PubChem URL: [Link]
-
Title: 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 Source: PubChem URL: [Link]
-
Title: biphenyl-4-boronic acid neopentyl glycol ester - 5123-05-7 Source: ChemSrc URL: [Link]
-
Title: 2-(2,4-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane - AOBChem USA Source: AOBChem USA URL: [Link]
-
Title: Neopentyl glycol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: NEOPENTYL GLYCOL - Ataman Kimya Source: Ataman Kimya URL: [Link]
-
Title: Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL: [Link]
-
Title: Design of Extractants for F-Block Elements in a Series of (2-(Diphenylphosphoryl)methoxyphenyl)diphenylphosphine Oxide Derivatives: Synthesis, Quantum-Chemical, and Extraction Studies Source: MDPI URL: [Link]
-
Title: Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures Source: ResearchGate URL: [Link]
-
Title: Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 6. labsolu.ca [labsolu.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling with 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
An Application Guide to Suzuki-Miyaura Coupling with 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Introduction: Harnessing Stability and Reactivity in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported in 1979, this palladium-catalyzed process has become indispensable in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's success is largely attributed to the mild conditions, the commercial availability of diverse starting materials, and the low toxicity of the boron-containing reagents.[2][4]
This guide focuses on a specific, highly effective organoboron reagent: This compound . This compound is a neopentyl glycol boronic ester, a class of reagents developed to overcome some of the limitations of traditional boronic acids, such as susceptibility to protodeboronation.[5] The presence of the ortho-methoxy group on the phenyl ring further distinguishes this reagent, introducing unique electronic and steric properties that can be leveraged for enhanced reactivity and selectivity in complex synthetic applications.[6][7] We will explore the mechanistic nuances, provide a detailed experimental protocol, and offer practical insights for researchers aiming to employ this versatile building block.
The Reagent in Focus: Advantages of the ortho-Methoxy Neopentyl Glycol Boronic Ester
The structure of this compound offers a synergistic combination of stability and controlled reactivity.
-
The Neopentyl Glycol Moiety: Boronic acids can be prone to decomposition via protodeboronation, especially under aqueous or prolonged reaction conditions.[5] The formation of a cyclic ester with neopentyl glycol significantly enhances the stability of the organoboron species.[8] This robustness allows for more flexible reaction conditions, including the potential for anhydrous couplings, and simplifies purification and storage.[5][8]
-
The ortho-Methoxy Group: The methoxy group at the ortho position is not merely a passive substituent. Its lone pair of electrons can play a crucial role in the reaction mechanism. Studies have suggested that such ortho-substituents can engage in chelation with the palladium center during the transition state.[6][9] This interaction can influence the geometry of the complex, potentially accelerating the transmetalation step and impacting regioselectivity in reactions with multiple coupling sites.[6] This directing effect makes it a valuable tool for constructing sterically congested biaryl systems.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[10][11] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[5][10] This is often the rate-determining step of the reaction.[12]
-
Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This step requires activation of the boronic ester by a base to form a more nucleophilic "ate" complex.[13] The halide or triflate on the palladium is displaced by the aryl group from the boronate. The ortho-methoxy group in our target reagent can facilitate this step through transient coordination to the palladium atom.[6]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product.[11] This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[5]
Caption: Experimental Workflow Diagram.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound, K₃PO₄, Pd(OAc)₂, and SPhos under an inert atmosphere.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Addition of Liquids: Add degassed toluene and degassed water (e.g., in a 10:1 ratio) via syringe, followed by the addition of bromobenzene.
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent (bromobenzene) is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Conclusion
This compound is a highly valuable reagent for Suzuki-Miyaura cross-coupling reactions. Its enhanced stability, conferred by the neopentyl glycol protecting group, minimizes common side reactions and allows for greater flexibility in reaction design. Furthermore, the ortho-methoxy substituent can act as a beneficial coordinating group, potentially enhancing reaction rates and influencing selectivity. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully implement this powerful synthetic tool in the development of novel molecules for pharmaceutical and materials science applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. [Link]
-
Sagan, F., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. [Link]
-
Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Hong, X., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. [Link]
-
MySkinRecipes. 2-(4-Methoxy-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
-
Cabrera, P. J., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Tsai, Y-C., et al. (2025). Chirooptical 2,2'-Dimethoxybiphenyl Crystals Generated From Suzuki-Miyaura Coupling Reaction Catalyzed by Pd-Loaded Chiral Silica. Chirality. [Link]
-
Pavan, M., et al. (2022). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules. [Link]
-
ResearchGate. (2025). Chirooptical 2,2′‐Dimethoxybiphenyl Crystals Generated From Suzuki–Miyaura Coupling Reaction Catalyzed by Pd‐Loaded Chiral Silica. [Link]
-
ResearchGate. (2023). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]
-
ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. nbinno.com [nbinno.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols for 2-(o-methoxyphenyl)neopentyl glycol boronate in Organic Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(o-methoxyphenyl)neopentyl glycol boronate. Boronate esters, particularly those derived from neopentyl glycol, offer enhanced stability and reactivity in a variety of synthetic transformations.[1] This guide will delve into the underlying principles of its application, focusing on the Suzuki-Miyaura cross-coupling reaction, and provide detailed, field-proven protocols for its synthesis and use. Safety considerations, characterization techniques, and a mechanistic overview are also included to ensure robust and reproducible experimental outcomes.
Introduction: The Advantages of Neopentyl Glycol Boronates
Organoboron compounds are foundational reagents in modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[2][3] While boronic acids have been widely used, their propensity for protodeboronation and trimerization into boroxines can lead to inconsistent reactivity and lower yields.[1] The use of boronic esters, formed by the condensation of a boronic acid with a diol, is a common strategy to mitigate these stability issues.
Among the various diols used, neopentyl glycol offers a compelling balance of stability and reactivity. The resulting 5,5-dimethyl-1,3,2-dioxaborinane ring system provides steric bulk that protects the boron center from unwanted side reactions, yet it can be readily activated under appropriate catalytic conditions for efficient cross-coupling.[1][4] The subject of this guide, 2-(o-methoxyphenyl)neopentyl glycol boronate, incorporates an ortho-methoxyaryl group, a common motif in pharmacologically active molecules, making this reagent particularly valuable for medicinal chemistry applications.
The ortho-methoxy group can influence reactivity through both steric and electronic effects. It can potentially coordinate with the metal center in catalytic cycles, altering the rate and selectivity of the reaction. Understanding these properties is key to designing successful synthetic strategies.
Synthesis of 2-(o-methoxyphenyl)neopentyl glycol boronate
The most common and straightforward method for the preparation of aryl neopentyl glycol boronates is the esterification of the corresponding boronic acid with neopentyl glycol.[5] This is typically an equilibrium process, and the reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus.
Protocol 2.1: Synthesis via Esterification
This protocol is adapted from established procedures for the synthesis of similar aryl neopentyl glycol boronates.[5]
Materials:
-
2-Methoxyphenylboronic acid
-
Neopentyl glycol (1.05 equivalents)
-
Toluene (or another suitable azeotroping solvent like benzene)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-methoxyphenylboronic acid (1.0 eq) and neopentyl glycol (1.05 eq).
-
Add a sufficient volume of toluene to suspend the reagents (approximately 0.2-0.5 M concentration).
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.[5] The reaction is typically complete when water ceases to collect (usually 1.5-3 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography if necessary, though often the crude material is of sufficient purity for subsequent reactions.
-
Dry the resulting solid under high vacuum to remove any residual solvent or water. The product should be a bench-stable white solid.[5]
Causality and Insights:
-
A slight excess of neopentyl glycol is used to ensure complete conversion of the boronic acid, especially if the starting material contains some boroxine.[5]
-
The choice of solvent is critical for efficient water removal. Toluene is a common choice due to its appropriate boiling point and ability to form an azeotrope with water.
-
Excessive washing with water during any workup should be avoided as it can lead to slow hydrolysis of the boronate ester, reducing the isolated yield.[5]
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[2] The use of 2-(o-methoxyphenyl)neopentyl glycol boronate in this reaction can offer advantages in terms of reaction rate and yield compared to the corresponding boronic acid, particularly under anhydrous conditions.[5]
Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling is a catalytic cycle involving a palladium center.[1]
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boron reagent (Ar') is transferred to the palladium center. This step is often rate-limiting and requires a base to activate the boronate ester. The base facilitates the formation of a more nucleophilic "ate" complex, [Ar'B(OR)₂OH]⁻.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol is based on a highly efficient method developed for anhydrous, homogeneous coupling of boronic esters using potassium trimethylsilanolate (TMSOK) as the base.[5] This system has been shown to significantly decrease reaction times.[5]
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or chloride) (1.0 eq)
-
2-(o-methoxyphenyl)neopentyl glycol boronate (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd-P(t-Bu₃)-G3, 2 mol%)
-
Potassium trimethylsilanolate (TMSOK) (1.4 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard workup and purification reagents (e.g., hexane, brine, MgSO₄, silica gel)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add the aryl halide (1.0 eq), 2-(o-methoxyphenyl)neopentyl glycol boronate (1.2 eq), and the palladium pre-catalyst (0.02 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the vessel, remove it from the glovebox (if used), and add anhydrous THF via syringe to achieve a suitable concentration (e.g., 0.5 M).
-
Base Addition: In a separate flask, prepare a solution of TMSOK (1.4 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature. Note: The reaction can be exothermic.[5]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting aryl halide is consumed (typically 0.5-2 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with a nonpolar solvent like hexane.
-
Wash the organic phase sequentially with an aqueous solution (e.g., 1 M aqueous ethanolamine or water) and then with brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Recommended Value | Rationale |
| Boronate Ester | 1.2 equivalents | Ensures complete consumption of the limiting aryl halide. |
| Base (TMSOK) | 1.4 equivalents | A slight excess is used to drive the reaction to completion. |
| Catalyst Loading | 1-2 mol % | Typically sufficient for efficient catalysis; may need optimization. |
| Solvent | Anhydrous THF | Ethereal solvents are effective for this anhydrous coupling method.[5] |
| Temperature | Room Temp to 60 °C | The reaction is often rapid at room temperature but can be heated to accelerate slower couplings. |
Causality and Insights:
-
Anhydrous Conditions: The TMSOK/THF system is designed for anhydrous conditions, which can suppress protodeboronation and other water-mediated side reactions, leading to cleaner reactions and higher yields.
-
Base Selection: TMSOK is a highly effective base for this transformation, promoting rapid and homogeneous reaction conditions.[5] Other bases like K₃PO₄ or Cs₂CO₃ can also be used, but may require different solvents (e.g., dioxane/water) and higher temperatures.
-
Catalyst Choice: The choice of palladium pre-catalyst and its associated ligand is crucial. Catalysts with bulky, electron-rich phosphine ligands like P(t-Bu₃) are often highly effective for cross-coupling reactions.
Characterization
Confirming the identity and purity of both the synthesized boronate ester and the final cross-coupled product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
Caption: Standard workflow for structural characterization.
Expected NMR Signals for Aryl Neopentyl Glycol Boronates:
-
¹¹B NMR: This is a highly diagnostic technique for boron-containing compounds.[6] A single, relatively sharp resonance is expected in the range of δ 20-35 ppm for tricoordinate boronate esters.[7]
-
¹H NMR: Look for characteristic signals for the neopentyl glycol moiety: two singlets (or an AB quartet) for the diastereotopic -CH₂- protons around δ 3.5-4.0 ppm and a singlet for the two -CH₃ groups around δ 1.0 ppm. The aromatic protons of the o-methoxyphenyl group will appear in the aromatic region (δ 6.8-7.5 ppm), and the methoxy singlet will be around δ 3.8 ppm.
-
¹³C NMR: The carbon attached to the boron atom will be broad due to quadrupolar relaxation and may not be easily observed. The neopentyl glycol carbons will have distinct shifts, with the quaternary carbon around δ 32 ppm and the -CH₂- carbons around δ 72 ppm.
Handling and Safety
Storage and Stability:
-
Organoboron compounds are generally stable and can be stored for extended periods.[2]
-
2-(o-methoxyphenyl)neopentyl glycol boronate is a bench-stable solid.[5] However, to prevent slow hydrolysis over time, it is best stored in a tightly sealed container in a cool, dry place, away from excessive moisture.[8]
Safety Precautions:
-
Always handle chemical reagents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts, phosphine ligands, and bases like TMSOK can be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.[9]
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]
-
Kamarudin, N. H., & Kamal, M. M. (2017). SYNTHESIS AND CHARACTERIZATION OF NEOPENTYLGLYCOL ESTER AS BIOLUBRICANT BASE STOCK FROM PALM OIL FATTY ACIDS. Malaysian Journal of Analytical Sciences, 21(5), 1146-1153. [Link]
-
Delaney, C. P., Kassel, V. M., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-263. [Link]
-
Widdifield, C. M., & Bryce, D. L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(38), 10810–10823. [Link]
-
Imamoto, T., & Gridnev, I. D. (2004). Working with Hazardous Chemicals. Organic Syntheses, 81, 214. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. [Link]
-
Molander, G. A., & Trice, S. L. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Journal of Organic Chemistry, 77(19), 8678–8688. [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. [Link]
-
Slideshare. (n.d.). Organoborane or Organoboron compounds. [Link]
-
The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
-
Denmark Group. (n.d.). Boron-Based Crossed-Coupling Reactions. [Link]
-
Santos, M. A. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(4), 558. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. borax.com [borax.com]
- 9. orgsyn.org [orgsyn.org]
Application Note: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling Using 2-(2-methoxyphenyl)dioxaborinane
Abstract: This document provides a detailed guide for the synthesis of biaryl compounds utilizing 2-(2-methoxyphenyl)dioxaborinane in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Biaryl motifs are fundamental structural units in numerous high-value molecules, including pharmaceuticals and functional materials.[1][2][3] This application note outlines the mechanistic underpinnings of the reaction, the advantages conferred by dioxaborinane esters, a comprehensive experimental protocol, and a troubleshooting guide to support researchers in achieving optimal outcomes.
Introduction: The Significance of Biaryls and the Suzuki-Miyaura Reaction
The carbon-carbon bond connecting two aromatic rings, which defines the biaryl scaffold, is a privileged structure in medicinal chemistry and materials science.[4][5] Its prevalence is notable in top-selling drugs where the specific orientation (dihedral angle) of the aryl rings is critical for binding to biological targets.[2][5] Consequently, robust and versatile methods for constructing these C(sp²)-C(sp²) bonds are indispensable for drug discovery and development.[6][7]
Among the array of synthetic methods, the Suzuki-Miyaura cross-coupling reaction stands out as a premier tool for biaryl synthesis.[1][8] This palladium-catalyzed reaction between an organoboron species and an organic halide offers exceptional functional group tolerance, mild reaction conditions, and the use of relatively non-toxic and stable boron reagents.[8][9]
This guide focuses on the use of 2-(2-methoxyphenyl)dioxaborinane, a neopentyl glycol boronic ester. The use of boronic esters, in general, provides significant advantages over their corresponding boronic acids, including enhanced stability towards protodeboronation and the avoidance of forming inactive trimeric boroxine species.[10][11] This leads to improved reaction reproducibility and often simplifies product purification.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10][12] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[13][14] The reactivity of the halide typically follows the order I > Br > OTf >> Cl.[13]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is crucial and requires the activation of the boronic ester by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OR)₂OH]⁻), which facilitates the transfer of the Ar² group to the Pd(II) center, displacing the halide.[9][13]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple to form the biaryl product (Ar¹-Ar²). In this process, the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which re-enters the catalytic cycle.[14][15]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Reactions with Neopentyl Glycol Boronates
Introduction: The Rise of Neopentyl Glycol Boronates in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its impact was recognized with the 2010 Nobel Prize in Chemistry.[2] At the heart of this reaction lies the organoboron reagent. While traditional boronic acids are widely used, their propensity for side reactions like protodeboronation and trimerization into boroxines can lead to reproducibility issues and reduced yields, especially with sensitive or unstable substrates.[2][3]
Boronic esters offer a powerful solution by enhancing the stability of the organoboron species. Among these, neopentyl glycol boronates have emerged as particularly advantageous reagents. They strike an excellent balance between the high stability of pinacol esters and the enhanced reactivity seen with more electron-rich diols.[4][5] Their stability prevents decomposition on the shelf and under reaction conditions, while their reactivity profile often allows for milder conditions and faster reaction times.[6]
This guide provides an in-depth exploration of palladium-catalyzed Suzuki-Miyaura reactions utilizing neopentyl glycol boronates. We will delve into the mechanistic rationale, catalyst selection, reaction optimization, and provide detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Why Choose Neopentyl Glycol Boronates? A Comparative Advantage
The choice of the boron reagent is critical to the success of a Suzuki-Miyaura coupling. Neopentyl glycol boronates offer several distinct advantages over other common boron species.
-
Enhanced Stability: Like pinacol esters, neopentyl glycol boronates are generally stable, crystalline solids that are less prone to protodeboronation compared to boronic acids.[2] This is crucial when working with electron-deficient or heteroaromatic systems that are notoriously unstable as free boronic acids.[3]
-
Superior Reactivity Profile: Kinetic and computational studies have shown that electron-rich boronic esters, such as those derived from neopentyl glycol, can exhibit significantly increased rates of transmetalation—the key C-C bond-forming step—compared to both boronic acids and more sterically hindered esters like pinacolates.[4] This enhanced reactivity can lead to higher yields, shorter reaction times, and lower catalyst loadings.
-
Anhydrous Condition Compatibility: A key advantage of using boronic esters is the ability to run the reaction under anhydrous conditions. This minimizes the risk of protodeboronation, a common side reaction where the boronic acid is cleaved by a proton source (like water) before it can couple.[6] The development of soluble, anhydrous bases like potassium trimethylsilanolate (TMSOK) has further unlocked the potential of these reagents.[6]
-
Ease of Preparation: Neopentyl glycol boronates are readily prepared from the corresponding boronic acids via a simple condensation reaction with neopentyl glycol, often using a Dean-Stark apparatus to remove water.[6]
Mechanistic Insights: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[2] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (or pseudohalogen) bond of the electrophile (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive electrophiles like aryl chlorides.[7]
-
Ligand Exchange/Base Activation: The base plays a crucial role. In aqueous systems, it's believed to generate a palladium-hydroxo species [ArPdL₂(OH)].[4] In anhydrous systems using boronic esters, an alkoxide or silanolate base can react with the Pd(II)-halide complex to form a more reactive [ArPdL₂(OR'')] intermediate. The base also activates the boronic ester, forming a more nucleophilic "ate" complex [R²-B(OR)₂(Base)]⁻.[8]
-
Transmetalation: This is the key step where the organic group (R²) is transferred from the boron atom to the palladium center, displacing the halide or hydroxide ligand. Studies have definitively shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid. The electron-rich nature of the neopentyl glycolate moiety enhances the nucleophilicity of the ipso-carbon attached to boron, facilitating this transfer.[4]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Palladium Catalyst Systems: A Guide to Selection
The choice of palladium source and ligand is the most critical parameter for a successful Suzuki-Miyaura coupling. Modern catalysis has moved from simple palladium salts towards well-defined, air-stable "precatalysts" that reliably generate the active Pd(0) species in situ.[9]
Palladium Precatalysts vs. Traditional Sources
-
Traditional Sources (e.g., Pd(OAc)₂, Pd₂(dba)₃): While inexpensive, these sources can be inconsistent. The reduction from Pd(II) to the active Pd(0) can be sluggish and is often dependent on the reaction conditions, sometimes leading to the formation of inactive palladium black.[2][9]
-
Palladium Precatalysts: These are stable Pd(II) complexes designed for rapid and quantitative generation of the active monoligated Pd(0) species upon activation by a weak base.[3][10] They offer superior reproducibility, higher activity (allowing for lower catalyst loadings), and are often more effective for challenging substrates. Buchwald's G3 and G4 palladacycles are state-of-the-art examples.[3]
The Critical Role of Ligands
The ligand stabilizes the palladium center, prevents decomposition, and critically modulates its steric and electronic properties to facilitate the catalytic cycle. For couplings involving neopentyl glycol boronates, bulky, electron-rich phosphine ligands are typically the most effective.
-
Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, RuPhos): These are the gold standard for many challenging couplings. Their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species, while their electron-donating nature accelerates the rate-limiting oxidative addition step.[3][10]
-
Trialkylphosphines (e.g., P(t-Bu)₃): Highly electron-rich and effective, but they are also air-sensitive and pyrophoric, requiring more careful handling.
Catalyst System Performance Comparison
The following table summarizes common catalyst systems for Suzuki-Miyaura couplings, highlighting their suitability for use with neopentyl glycol boronates.
| Catalyst System | Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages | Best For... |
| In Situ Generation | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos | 1 - 5 | Cost-effective, flexible ligand choice. | Standard, less challenging couplings. |
| Buchwald Precatalyst | XPhos-Pd-G3 | (XPhos) | 0.5 - 2 | Highly active, air-stable, reproducible, fast activation.[3][10] | Challenging substrates, sterically hindered couplings, low catalyst loadings. |
| Anhydrous System | P(t-Bu)₃-Pd-G3 | (P(t-Bu)₃) | 1 - 2 | Excellent for anhydrous conditions with TMSOK base.[6] | Maximizing yield by preventing protodeboronation. |
| Classic System | PdCl₂(dppf) | (dppf) | 2 - 5 | Robust, well-established, good for many standard couplings. | General screening and initial trials. |
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care.
General Experimental Workflow
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
Protocol 1: High-Efficiency Coupling with a Buchwald Precatalyst
This protocol utilizes an air-stable Pd(II) precatalyst for high efficiency and reproducibility. It is suitable for a wide range of aryl/heteroaryl halides and neopentyl glycol boronates.
Reagents & Materials:
-
Aryl/Heteroaryl Halide (e.g., Bromide, Chloride) (1.0 equiv)
-
Aryl Neopentyl Glycol Boronate (1.2 equiv)
-
XPhos-Pd-G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, or 2-MeTHF) (0.1 - 0.5 M)
-
Oven-dried glassware, magnetic stir bar, condenser, septa, nitrogen/argon line
Step-by-Step Procedure:
-
Preparation: To an oven-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), neopentyl glycol boronate (1.2 equiv), potassium phosphate (3.0 equiv), and the XPhos-Pd-G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required time (typically 2-12 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the limiting aryl halide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous, Homogeneous Coupling with TMSOK
This protocol, adapted from Denmark and coworkers, is ideal for sensitive substrates where protodeboronation is a significant concern.[6] The use of potassium trimethylsilanolate (TMSOK) as a soluble base in an aprotic solvent creates a homogeneous reaction mixture, which can improve kinetics and scalability.[6]
Reagents & Materials:
-
Aryl Halide (1.0 equiv)
-
Aryl Neopentyl Glycol Boronate (1.4 equiv)
-
P(t-Bu)₃-Pd-G3 Precatalyst (1-2 mol%)
-
Potassium Trimethylsilanolate (TMSOK) (1.4 equiv)
-
Anhydrous THF
-
Oven-dried glassware, magnetic stir bar, condenser, septa, nitrogen/argon line
Step-by-Step Procedure:
-
Preparation: To an oven-dried flask, add the aryl halide (1.0 equiv), neopentyl glycol boronate (1.4 equiv), and the P(t-Bu)₃-Pd-G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon (3x).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the reagents.
-
Base Addition: In a separate dry flask under argon, prepare a solution of TMSOK (1.4 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at room temperature over 15-30 minutes. Note: The reaction can be exothermic.[6]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (typically 1-6 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions (for Protocol 2). 3. Base is not strong enough or has poor solubility. 4. Reaction temperature too low. | 1. Use a reliable precatalyst like XPhos-Pd-G3.[3] 2. Ensure all glassware is oven-dried and solvents are rigorously anhydrous. 3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃, or TMSOK for anhydrous systems).[6] 4. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation | Presence of water or other protic sources. | Switch to a fully anhydrous protocol (Protocol 2). Ensure the base is anhydrous and the solvent is freshly distilled or from a sure-seal bottle.[6] |
| Homocoupling of Boronate | Presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to homocoupling.[2] | Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction. |
| Reaction Stalls | Catalyst deactivation (e.g., formation of Pd black). | Use a more robust ligand (e.g., Buchwald-type biarylphosphines) or a precatalyst designed to resist decomposition.[9] |
| Steric Hindrance Issues | Coupling of ortho-substituted partners is challenging. | Use a bulkier ligand (e.g., XPhos, t-BuXPhos) to promote reductive elimination. Increase reaction temperature and time.[11][12] |
References
- Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Vautravers, N. F., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PubMed. [Link]
-
Johnson Matthey. (n.d.). Palladium coupling precatalysts PdL2X2. Johnson Matthey. [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Marron, D. P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261. [Link]
-
Rossi, R., Bellina, F., & Carpita, A. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synlett, 2004(14), 2649-2654. [Link]
-
Li, J., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. [Link]
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
O'Duill, M., et al. (2015). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. [Link]
-
Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Introduction: Navigating the Coupling of Sterically Demanding Boronic Esters
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction between organoboron compounds and organic halides or pseudohalides is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1] This guide provides an in-depth exploration of the reaction conditions for a sterically hindered and electronically rich boronic ester, 2-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. The presence of the ortho-methoxy group introduces specific electronic and steric challenges that necessitate careful optimization of reaction parameters to achieve high yields and selectivity.
The neopentyl glycol protecting group on the boronic acid imparts enhanced stability to the organoboron reagent, rendering it less susceptible to protodeboronation, a common side reaction. However, the steric bulk in proximity to the reactive center demands a judicious choice of catalyst, ligand, base, and solvent to facilitate efficient transmetalation, the rate-determining step in many Suzuki-Miyaura couplings. This document will dissect the causality behind experimental choices, providing researchers with a robust framework for developing and optimizing their own coupling protocols with this versatile building block.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This step is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Transmetalation: The organic group from the boronic ester (Ar') is transferred to the palladium(II) center, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic ester by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Key Reaction Parameters and Their Influence
The success of a Suzuki-Miyaura coupling, especially with a sterically encumbered substrate like this compound, hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and its associated ligand is paramount. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This is a widely used, air-stable precatalyst that has shown great efficacy in a variety of Suzuki-Miyaura couplings, including those with challenging substrates.[2] The dppf ligand's wide bite angle is thought to facilitate the reductive elimination step.
-
Palladium(II) Acetate (Pd(OAc)₂) with a Phosphine Ligand: This combination allows for greater flexibility in tuning the catalytic activity. Ligands such as tricyclohexylphosphine (PCy₃) or Buchwald-type phosphines are often effective for sterically demanding couplings.[3]
The Role of the Base: Activating the Boronic Ester
The base plays a crucial role in the transmetalation step by activating the boronic ester. The choice of base can significantly impact the reaction rate and yield.
-
Potassium Phosphate (K₃PO₄): Often a robust and effective base for a wide range of substrates. Its moderate basicity and good solubility in mixed aqueous/organic solvent systems make it a common choice.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be particularly effective in difficult couplings. Its higher solubility in organic solvents can be advantageous.
-
Potassium Carbonate (K₂CO₃): A milder and more economical base, often sufficient for reactive coupling partners.
Solvent Systems: Providing the Reaction Medium
The solvent must be capable of dissolving the reactants and the catalyst system. Mixed solvent systems, often including water, are frequently used to facilitate the dissolution of the inorganic base.
-
1,4-Dioxane/Water: A common and effective solvent system that balances the solubility of organic and inorganic components.
-
Toluene/Water: Another widely used biphasic system, particularly for higher temperature reactions.[3]
-
Tetrahydrofuran (THF)/Water: A suitable alternative, especially for reactions conducted at moderate temperatures.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl bromides. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of boronic esters.[2]
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask or pressure vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add Pd(dppf)Cl₂·CH₂Cl₂.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the aryl bromide should be in the range of 0.1-0.5 M.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is based on a procedure for the coupling of a structurally similar boronic ester.[3] Microwave heating can significantly reduce reaction times.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.04 equiv)
-
Tricyclohexylphosphine (PCy₃) (0.08 equiv)
-
Potassium phosphate monohydrate (K₃PO₄·H₂O) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
In a microwave reaction vessel equipped with a magnetic stir bar, combine the aryl bromide, this compound, Pd(OAc)₂, PCy₃, and K₃PO₄·H₂O.
-
Add toluene and water (typically a 5:1 ratio).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of ortho-substituted phenylboronic esters with various aryl halides, providing a comparative overview of the impact of different parameters on the reaction outcome.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (4) | PCy₃ (8) | K₃PO₄·H₂O (3) | Toluene/H₂O | 120 (MW) | 0.25 | 95 | [3] |
| 2 | 4-Chlorotoluene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 88 | [2] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OH)₂ (cat.) | - | K₃PO₄ (2) | DMF | 65 | 4 | 85 | [4] |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ (2) | Dioxane | 100 | 16 | 92 | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.
Troubleshooting and Key Considerations
-
Protodeboronation: The cleavage of the C-B bond by a proton source is a common side reaction. Using a neopentyl glycol ester, as in the title compound, enhances stability against this pathway. Ensuring anhydrous conditions (when applicable) and using a suitable base can further minimize this issue.
-
Homocoupling: The coupling of two boronic ester molecules can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are crucial to prevent this side reaction.
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or high temperatures. Using a robust precatalyst like Pd(dppf)Cl₂ and appropriate reaction temperatures can mitigate this.
-
Reaction Monitoring: Closely monitoring the reaction progress by TLC or GC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a versatile route to sterically hindered biaryl compounds. A successful outcome is contingent on a rational selection of the catalyst system, base, and solvent to overcome the steric and electronic challenges posed by the substrate. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize their synthetic strategies, enabling the efficient construction of complex molecular architectures for a wide range of applications in drug discovery and materials science.
References
-
Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 1-15. [Link]
-
Sithebe, S., & Robinson, R. S. (2018). Microwave-Promoted Suzuki-Miyaura Cross-Coupling of 2-Arylbenzo-1,3,2-diazaborolane, The New Suzuki Coupling Partners. Beilstein Journal of Organic Chemistry, 14, 2816–2824. [Link]
-
Myers, A. G. (2011). The Suzuki Reaction. Harvard University Chemistry 115 Lecture Notes. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(28), 5359–5363. [Link]
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
-
SITHEBE, S., & ROBINSON, R. S. (2018). Microwave-promoted Suzuki–Miyaura cross-coupling of 2-arylbenzo-1,3,2-diazaborolane with aryl bromides: a direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 14, 2816-2824. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Cross-Coupling of Sterically Hindered Substrates with 2-(o-Methoxyphenyl)neopentyl Glycol Boronate
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Overcoming Steric Challenges in Modern Drug Discovery
The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Among the myriad of methods available, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool due to its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[1][2] However, a significant challenge arises when coupling sterically hindered substrates, such as di-ortho-substituted aryl halides or bulky alkylboronic acids.[3] These steric impediments can dramatically decrease reaction rates and yields, often leading to undesired side reactions like β-hydride elimination.[3]
To address these limitations, significant research has focused on the development of highly active catalyst systems and robust organoboron reagents.[4][5] Boronic esters, particularly those derived from neopentyl glycol, have gained prominence for their enhanced stability compared to boronic acids, which can be prone to protodeboronation.[6][7] The use of neopentyl glycol boronates can lead to more controlled and efficient cross-coupling reactions, especially under anhydrous conditions.[8]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specialized neopentyl glycol boronate, 2-(o-methoxyphenyl)neopentyl glycol boronate, for the cross-coupling of sterically demanding substrates. The inclusion of the o-methoxyphenyl group on the boron-bearing aryl ring can influence the electronic and steric properties of the boronate, potentially enhancing its reactivity and selectivity in challenging coupling reactions. We will delve into a detailed experimental protocol, discuss the underlying mechanistic principles, and provide a comprehensive troubleshooting guide to enable successful implementation in your laboratory.
The Advantage of Neopentyl Glycol Boronates in Challenging Couplings
Neopentyl glycol boronates offer several advantages over their boronic acid counterparts, especially in the context of sterically hindered Suzuki-Miyaura couplings:
-
Enhanced Stability: The cyclic structure of neopentyl glycol boronates provides greater stability towards hydrolysis and protodeboronation compared to boronic acids.[6][7] This is crucial when working with sensitive or complex molecules.
-
Improved Reactivity in Anhydrous Conditions: These esters are well-suited for anhydrous reaction conditions, which can sometimes offer improved yields and reduced side reactions.[8]
-
Tunable Properties: The diol backbone of the boronic ester can be modified to fine-tune the steric and electronic properties of the reagent, potentially leading to improved performance in specific applications.
Experimental Protocol: A General Method for the Cross-Coupling of a Sterically Hindered Aryl Bromide
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl bromide with 2-(o-methoxyphenyl)neopentyl glycol boronate. It is important to note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for different substrates.
Materials and Equipment
-
Reactants:
-
Sterically hindered aryl bromide (e.g., 2-bromo-1,3,5-trimethylbenzene)
-
2-(o-methoxyphenyl)neopentyl glycol boronate
-
-
Catalyst System:
-
Palladium(II) acetate (Pd(OAc)₂)
-
A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or AntPhos)[3]
-
-
Base:
-
Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)
-
-
Solvent:
-
Anhydrous toluene or 1,4-dioxane
-
-
General Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, column chromatography apparatus)
-
Analytical equipment for reaction monitoring and product characterization (TLC, GC-MS, LC-MS, NMR)
-
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the sterically hindered aryl bromide (1.0 mmol, 1.0 equiv), 2-(o-methoxyphenyl)neopentyl glycol boronate (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Allow this mixture to stir for 10-15 minutes at room temperature.
-
-
Reaction Execution:
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Add anhydrous solvent (e.g., toluene, 5 mL) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Data Presentation: Representative Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst Loading | 1-3 mol% Pd | Sufficient for most couplings; may need to be increased for very challenging substrates. |
| Ligand | Bulky, electron-rich phosphines | These ligands promote oxidative addition and reductive elimination steps, which can be slow for hindered substrates.[9] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in promoting transmetalation.[1] |
| Solvent | Toluene or 1,4-Dioxane | High-boiling, aprotic solvents suitable for Suzuki-Miyaura couplings. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation energy for coupling hindered substrates. |
| Boronate Stoichiometry | 1.1-1.5 equivalents | A slight excess of the boronate can help drive the reaction to completion. |
Mechanism and Key Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The Catalytic Cycle
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X) to form a Pd(II) intermediate. This step is often rate-limiting, especially with less reactive aryl chlorides or sterically hindered substrates.[9]
-
Transmetalation: The organic group from the boronate ester (Ar²) is transferred to the palladium center. This step requires activation of the boronate by a base to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst.
The choice of a bulky, electron-rich ligand is critical for facilitating both the oxidative addition and reductive elimination steps, which are often hindered in sterically demanding couplings.[3][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor quality reagents or solvent | - Use a fresh batch of palladium precursor and ligand.- Switch to a stronger base (e.g., Cs₂CO₃ or CsF).- Increase the reaction temperature in increments of 10-20 °C.- Ensure all reagents are pure and solvents are anhydrous. |
| Formation of homocoupled product (Ar¹-Ar¹ or Ar²-Ar²) | - Slow transmetalation relative to other pathways- Presence of oxygen | - Increase the concentration of the boronate ester.- Degas the reaction mixture thoroughly and maintain a strict inert atmosphere. |
| Protodeboronation of the boronate ester | - Presence of water or protic impurities- Prolonged reaction times at high temperatures | - Use anhydrous solvents and reagents.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Dehalogenation of the aryl halide | - Presence of β-hydrides in the ligand or substrate- Side reactions promoted by certain bases or additives | - Use a ligand that is less prone to β-hydride elimination.- Screen different bases. |
Conclusion
The Suzuki-Miyaura cross-coupling of sterically hindered substrates remains a challenging yet highly rewarding transformation in organic synthesis. The use of robust and stable organoboron reagents, such as 2-(o-methoxyphenyl)neopentyl glycol boronate, in conjunction with highly active palladium catalyst systems, provides a powerful strategy for accessing complex molecular architectures that are prevalent in pharmaceuticals and advanced materials. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently tackle challenging cross-coupling reactions and accelerate their research and development efforts.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Zhang, N., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(4), 1285-1290.
- Kassel, S. H., et al. (2020).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Chen, C., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5.
- Molander, G. A., & Brown, A. R. (2011). Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate. The Journal of organic chemistry, 76(20), 8142–8153.
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? Retrieved from [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from [Link]
- Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 9263-9280.
- Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466–5475.
- Yang, H., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Liu, Z., & He, H. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of chemical research, 50(10), 2185–2193.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. orgsyn.org [orgsyn.org]
- 9. reddit.com [reddit.com]
Application Notes & Protocols: Streamlining Biaryl Synthesis with 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in One-Pot Reactions
Introduction: The Strategic Advantage of a Multifunctional Reagent in Cross-Coupling
In the landscape of modern synthetic chemistry, the efficient construction of biaryl and heteroaryl structures remains a cornerstone of drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, valued for its mild conditions and broad functional group tolerance.[1][2] However, the traditional reliance on often unstable and difficult-to-handle boronic acids presents a significant bottleneck. One-pot methodologies that combine borylation and cross-coupling into a single, seamless sequence have emerged as a powerful solution, circumventing the need to isolate sensitive intermediates.[3][4][5][6]
This guide focuses on the strategic application of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane , a neopentyl glycol boronate ester designed for enhanced stability and efficiency in one-pot synthetic routes. We will delve into the specific advantages conferred by its unique structural components—the robust neopentyl glycol protecting group and the mechanistically significant ortho-methoxy substituent—and provide detailed, field-proven protocols for its use.
The "Why": Causality Behind Reagent Design
The choice of this compound is not arbitrary; it is a product of rational design aimed at overcoming common challenges in cross-coupling chemistry.
Pillar 1: The Neopentyl Glycol Core – A Bastion of Stability
Boronic acids are notoriously prone to protodeboronation and trimerization to form boroxines, which can complicate stoichiometry and reduce yields. The use of a neopentyl glycol protecting group to form the dioxaborinane ring imparts significant stability to the boron center.[7] This stability offers several practical advantages:
-
Bench-top Stability: The reagent can be handled and stored in air for extended periods without significant degradation.
-
Chromatographic Purification: Unlike many boronic acids, neopentyl glycol boronates are generally stable to silica gel chromatography.[7]
-
Controlled Reactivity: The robust nature of the ester allows for a controlled and gradual release of the active boronic acid species under the reaction conditions, which can suppress unwanted side reactions.
Pillar 2: The ortho-Methoxy Group – A Mechanistic Enhancer
The presence of a methoxy group at the ortho-position of the phenyl ring is a key feature that can influence the course of the Suzuki-Miyaura coupling. While electron-donating groups can sometimes decrease the reactivity of aryl halides in the oxidative addition step, the ortho-methoxy group on the boronate partner is postulated to offer a distinct advantage during the crucial transmetalation step. Evidence suggests the potential for a metal-oxygen chelation effect in the transition state .[8] This transient coordination of the palladium center to the oxygen of the methoxy group can help to position the boronate for efficient transfer of the aryl group, potentially accelerating the transmetalation and improving overall reaction efficiency.
Visualizing the One-Pot Workflow
The one-pot borylation/Suzuki-Miyaura reaction is a sequential process occurring in a single reaction vessel. The workflow can be visualized as two interconnected catalytic cycles.
Application Protocol: Microwave-Assisted One-Pot Synthesis of Biaryls
This protocol is a robust, microwave-assisted method for the one-pot borylation of an aryl halide followed by a Suzuki-Miyaura coupling with a second aryl halide, leveraging the stability and reactivity of neopentyl glycol boronate intermediates.[3][4]
Materials and Reagents
-
Aryl Halide 1 (Ar¹-X, X = Br, I)
-
Bis(neopentyl glycolato)diboron (B₂(nep)₂)
-
Aryl Halide 2 (Ar²-X, X = Br, I, Cl)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G2)
-
Base 1 (for borylation, e.g., Potassium Acetate - KOAc)
-
Base 2 (for coupling, e.g., Sodium Carbonate - Na₂CO₃, aq. solution)
-
Solvent (e.g., 1,4-Dioxane, anhydrous)
-
Microwave synthesis vials
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Step-by-Step Methodology
Step 1: Borylation
-
To a microwave synthesis vial equipped with a magnetic stir bar, add Aryl Halide 1 (1.0 equiv.), bis(neopentyl glycolato)diboron (1.2 equiv.), potassium acetate (KOAc, 3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.5 M with respect to Aryl Halide 1.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 30-45 minutes. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of Aryl Halide 1 and the formation of the boronate ester intermediate.
Step 2: Suzuki-Miyaura Coupling
-
After the borylation step is complete, allow the vial to cool to room temperature.
-
To the same vial, add Aryl Halide 2 (1.0 equiv.) and an aqueous solution of sodium carbonate (Na₂CO₃, 2 M, 2.0 equiv.). Note: If a different catalyst was used for the borylation that is not efficient for the Suzuki coupling, a second charge of a suitable palladium catalyst may be added at this stage, although this protocol is optimized for a single catalyst loading.
-
Reseal the vial and place it back into the microwave reactor.
-
Irradiate the mixture at 120-140 °C for an additional 30-60 minutes. Monitor the reaction for the formation of the biaryl product and the consumption of the boronate intermediate.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data and Expected Outcomes
The efficiency of the one-pot borylation/Suzuki coupling can be influenced by the choice of catalyst, bases, and substrates. The following table provides representative data for the synthesis of various biaryl scaffolds using a similar one-pot protocol.
| Entry | Aryl Halide 1 (Ar¹-Br) | Aryl Halide 2 (Ar²-Br) | Catalyst System | Yield (%) |
| 1 | 4-Bromoacetophenone | 3-Bromopyridine | Pd(PPh₃)₄ / KOAc then Na₂CO₃ | 75 |
| 2 | 5-Bromoindanone | 4-Bromotoluene | Pd(PPh₃)₄ / KOAc then Na₂CO₃ | 82 |
| 3 | 1-Bromo-4-nitrobenzene | 1-Bromo-3,5-dimethylbenzene | XPhos-Pd-G2 / K₃PO₄ | 88 |
| 4 | 2-Bromonaphthalene | 4-Bromoanisole | Pd(dppf)Cl₂ / KOAc then K₂CO₃ | 79 |
Yields are representative and may vary based on specific reaction conditions and scale.
Troubleshooting and Optimization
-
Low Borylation Efficiency: Ensure all reagents and the solvent are anhydrous for the first step. Traces of water can lead to premature hydrolysis of the diboron reagent. Consider using a more active catalyst system, such as a Buchwald-type pre-catalyst, especially for less reactive aryl chlorides.[9]
-
Incomplete Suzuki Coupling: The choice of the second base is crucial. A stronger base like Na₂CO₃ or K₃PO₄ is often required to activate the boronate ester for transmetalation.[3] Ensure the catalyst is still active; if deactivation is suspected, a second addition of catalyst before the coupling step may be necessary.
-
Homocoupling of Boronate Intermediate: This side reaction can occur if the conditions are too harsh or if the reaction is prolonged unnecessarily. Optimize the reaction time and temperature for the Suzuki coupling step.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source. While neopentyl glycol esters are relatively stable, this can still occur, especially in the presence of water before the coupling partner is added and the reaction is heated. Minimizing the time between the borylation and coupling steps is advisable.
Conclusion
This compound is a highly effective and strategically designed reagent for modern organic synthesis. Its inherent stability, conferred by the neopentyl glycol backbone, combined with the potential mechanistic advantages of the ortho-methoxy substituent, makes it an excellent choice for streamlined, one-pot borylation/Suzuki-Miyaura cross-coupling reactions. The protocols outlined in this guide provide a reliable framework for researchers to efficiently synthesize complex biaryl structures, accelerating progress in drug discovery and the development of novel functional materials.
References
-
Hooper, A., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. Retrieved from [Link]
-
Hooper, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. ResearchGate. Retrieved from [Link]
-
Wang, L., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. Retrieved from [Link]
-
Kiran, Y. B., et al. (2020). Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]
-
Molander, G. A., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. Organic Chemistry Portal. Retrieved from [Link]
-
Ben-Salah, S., & Jeribi, A. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Retrieved from [Link]
-
Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
-
Wang, L., et al. (2018). Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Publishing. Retrieved from [Link]
-
Zhu, L., et al. (2003). An improved preparation of arylboronates: application in one-pot Suzuki biaryl synthesis. PubMed. Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from [Link]
-
Chemical Entities of Biological Interest (ChEBI). (n.d.). 2-(3,5-dimethoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
-
Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. National Institutes of Health. Retrieved from [Link]
- Smith, G. B., et al. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. ResearchGate. Retrieved from [Link]
-
Jaroschik, F., et al. (2022). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. National Institutes of Health. Retrieved from [Link]
- Google Patents. (2023). Processes for the preparation of finerenone.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medium.com [medium.com]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Strategic Use of Protecting Groups in Suzuki Coupling of Methoxy-Substituted Arylboronates
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of Substituted Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds. This reaction is particularly vital in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures. However, the presence of certain functional groups on the coupling partners can introduce significant challenges.
This guide focuses on a common scenario: the Suzuki coupling of arylboronates bearing methoxy (-OCH₃) and hydroxyl (-OH) groups. While methoxy groups are generally robust, the free hydroxyl group of a phenol is incompatible with typical Suzuki conditions due to its acidity, which can neutralize the basic catalysts required for the reaction. Therefore, a "Protect-Couple-Deprotect" strategy is essential for achieving high yields and purity.
This document provides a detailed exploration of protecting group strategies for hydroxyarylboronates, considering the electronic influence of methoxy substituents. It offers field-proven insights, step-by-step protocols, and troubleshooting advice to empower researchers to navigate these synthetic challenges effectively.
The Core Challenge: Why Protection is Non-Negotiable
The catalytic cycle of the Suzuki-Miyaura reaction critically depends on a basic medium to facilitate the crucial transmetalation step. A free phenolic hydroxyl group (-OH) is acidic enough to react with the base (e.g., K₂CO₃, Cs₂CO₃), quenching it and thereby halting the catalytic cycle. Furthermore, the resulting phenoxide can interact with the palladium catalyst, leading to catalyst deactivation or undesired side reactions.
Methoxy groups, while generally stable, also play a crucial electronic role. As strong electron-donating groups, they can influence the reactivity of the arylboronate. For instance, an ortho-methoxy group can potentially chelate to the palladium center, which may alter the reaction kinetics and selectivity.[1][2][3] This electronic context must be considered when selecting a protecting group for a nearby hydroxyl function.
The solution is to temporarily mask the reactive -OH group with a protecting group (PG) that is stable to the basic and often heated conditions of the Suzuki coupling, but can be cleanly removed afterward.
Strategic Selection of Protecting Groups for Phenols
The ideal protecting group for this application must meet several criteria:
-
Ease of Installation: The protection reaction should be high-yielding and straightforward.
-
Stability: It must be robust and remain intact throughout the Suzuki coupling reaction.
-
Orthogonality: It should not interfere with the palladium catalyst or other functional groups in the molecule.
-
Facile Removal: The deprotection step should proceed under mild conditions that do not compromise the newly formed biaryl structure.
Below is a comparison of commonly employed protecting groups for phenols in the context of Suzuki couplings.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Key Advantages & Considerations |
| Methoxymethyl (MOM) | -CH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂[4][5] | Acidic hydrolysis (e.g., HCl in MeOH/H₂O or TFA in CH₂Cl₂)[4][5] | Stable to a wide range of conditions; reliable and widely used.[5] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | -Si(CH₃)₂(C(CH₃)₃) | TBDMS-Cl, Imidazole, DMF[6] | Fluoride source (e.g., TBAF in THF) or acidic conditions[6][7] | Easily installed and removed under mild, non-acidic conditions. May be labile with some Suzuki conditions using fluoride additives. |
| Methyl Ether | -CH₃ | (Not a PG) | Harsh conditions (BBr₃) | Methoxy groups are generally considered permanent substituents, not protecting groups, due to the harsh conditions required for cleavage. They are included here for contrast. |
Expert Insight: The choice between an acetal-based group like MOM and a silyl ether like TBDMS often depends on the overall molecular architecture. MOM ethers are exceptionally stable under the basic conditions of the Suzuki reaction.[8] TBDMS ethers are also suitable but require careful consideration of the base and additives used, as any fluoride ions can cause premature deprotection.[7] For substrates with acid-sensitive functionalities elsewhere, the fluoride-mediated deprotection of TBDMS offers a significant advantage.[9]
Visualizing the Strategy & Mechanism
To fully grasp the workflow and the underlying chemistry, two diagrams are presented below using the DOT language for clarity.
Caption: The "Protect-Couple-Deprotect" workflow.
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)-X\nLn", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Invisible nodes for labels label_OA [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; label_TM [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; label_RE [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];
// Edges Pd0 -> OxAdd; OxAdd -> Transmetal; Transmetal -> RedElim; RedElim -> Pd0 [style=invis]; // To complete the cycle visually
// Positioning labels edge [style=dashed, arrowhead=none]; Pd0 -> label_OA [dir=none]; label_OA -> OxAdd [dir=none, label="Ar-X"]; OxAdd -> label_TM [dir=none]; label_TM -> Transmetal [dir=none, label="Ar'-B(OR)₂\n(Base)"]; Transmetal -> label_RE [dir=none]; label_RE -> Pd0 [dir=none, label="Ar-Ar'"]; } .dot
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocols
These protocols are provided as a general guide. Researchers should optimize conditions for their specific substrates.
Protocol 1: MOM Protection of 4-Hydroxy-3-methoxyphenylboronic Acid
This protocol demonstrates the protection of a commercially relevant boronic acid derivative.
Materials:
-
4-Hydroxy-3-methoxyphenylboronic acid
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve 4-hydroxy-3-methoxyphenylboronic acid (1.0 eq.) in anhydrous DCM.
-
Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Add MOM-Cl (1.5 eq.) dropwise to the stirred solution. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a fume hood.[5]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the MOM-protected arylboronic acid.
Protocol 2: Suzuki Coupling with a Protected Arylboronate
This protocol outlines a general procedure for the cross-coupling step.
Materials:
-
MOM-protected arylboronic acid (from Protocol 1) (1.2 eq.)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flask, add the MOM-protected arylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0 eq.).[10]
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). This can take from 2 to 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude biaryl product by flash column chromatography.
Protocol 3: MOM Deprotection to Yield the Final Biaryl Phenol
This protocol describes the final step to reveal the free hydroxyl group.
Materials:
-
MOM-protected biaryl (from Protocol 2)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl, e.g., 2M aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Dissolve the MOM-protected biaryl (1.0 eq.) in methanol.[4]
-
Add the HCl solution (e.g., 2-4 eq.) and stir the reaction at room temperature. For more resistant substrates, gentle heating (40-50 °C) may be required.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 1-6 hours).
-
Neutralize the reaction carefully with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization to obtain the pure biaryl phenol. A variety of milder deprotection methods exist for sensitive substrates, such as using silica-supported sodium hydrogen sulfate.[11]
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Suzuki Coupling Yield | - Inefficient catalyst/ligand system.- Base is not strong enough or has been quenched.- Steric hindrance from ortho-substituents.[12] | - Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands like SPhos for hindered substrates).[12][13]- Use a stronger base like Cs₂CO₃ or K₃PO₄.- Increase reaction temperature or time. |
| Premature Deprotection | - Protecting group is not stable to the reaction conditions (e.g., TBDMS with fluoride additives). | - Switch to a more robust protecting group like MOM.- Ensure all reagents are anhydrous and free of contaminants. |
| Deboronylation of Starting Material | - Reaction conditions are too harsh (high temperature, prolonged time).- Boronic acid is unstable. | - Lower the reaction temperature.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) before coupling.[14] |
| Incomplete Deprotection | - Insufficient acid or reaction time.- Steric hindrance around the MOM ether. | - Increase the concentration of acid, reaction time, or temperature.- Consider alternative, more potent deprotection reagents.[15] |
The ortho-Methoxy Effect: Be aware that a methoxy group positioned ortho to the boronic acid can exhibit a directing or rate-influencing effect. This is sometimes attributed to a transient chelation with the palladium center, which can stabilize catalytic intermediates and, in some cases, improve reaction efficiency.[1][2]
Conclusion
The successful Suzuki-Miyaura coupling of substrates bearing both methoxy and hydroxyl functionalities is a testament to the power of strategic synthesis planning. By employing a robust "Protect-Couple-Deprotect" sequence, researchers can overcome the inherent incompatibility of phenolic protons with the reaction's catalytic cycle. The choice of protecting group, particularly between acetal-based (MOM) and silyl-based (TBDMS) ethers, should be dictated by the specific substrate and the conditions required for subsequent transformations. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists to reliably construct complex biaryl scaffolds, paving the way for new discoveries in medicine and materials science.
References
- Vertex AI Search - This is a placeholder for the aggregated search results used to gener
-
Protection of Phenol by Acetal - SynArchive . [Link]
-
MOM Protecting Group: MOM Protection & Deprotection Mechanism – Total Synthesis . [Link]
-
Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free - Taylor & Francis Online . [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link . [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals . [Link]
-
TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC - NIH . [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate . [Link]
-
Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst - Organic Chemistry Portal . [Link]
-
Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf) - RSC Publishing . [Link]
-
Protection of Phenol by Silyl ether - SynArchive . [Link]
-
Looking for advice on protecting phenol in presence of primaril alcohol - Reddit . [Link]
-
A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters | Request PDF - ResearchGate . [Link]
-
Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC - NIH . [Link]
-
A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate . [Link]
-
tert-Butyldimethylsilyl Ethers - Organic Chemistry Portal . [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry . [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H . [Link]
-
Protecting group - Wikipedia . [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH . [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube . [Link]
-
Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PubMed Central . [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube . [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem - YouTube . [Link]
-
Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF - ResearchGate . [Link]
-
Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation . [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI . [Link]
-
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI . [Link]
-
Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - NIH . [Link]
Sources
- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. synarchive.com [synarchive.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf)–2,2′-bipyridyl - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up of Suzuki Reactions Involving 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Introduction: The Strategic Importance of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds.[1][2][3] Its widespread adoption is due to its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][4] Within the diverse array of available boronic acid derivatives, neopentyl glycol boronic esters, such as this compound, offer distinct advantages for process scale-up. These esters are typically crystalline, monomeric, and exhibit enhanced stability compared to their corresponding boronic acids, which can exist as mixtures of the acid and its boroxine anhydride.[5][6] This improved stability and defined stoichiometry are critical for the reproducibility and robustness required in large-scale manufacturing.[3]
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful scale-up of Suzuki reactions utilizing this compound. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into catalyst and reagent selection, and address the crucial safety and purification challenges encountered in an industrial setting.
Mechanistic Considerations for Neopentyl Glycol Boronic Esters
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][7] The use of a boronic ester, such as this compound, introduces specific nuances to the transmetalation step. While boronic acids require activation by a base to form a more nucleophilic boronate species, boronic esters can participate in the catalytic cycle directly or after hydrolysis to the corresponding boronic acid.[4] The choice of anhydrous or aqueous conditions can therefore significantly influence the reaction kinetics and impurity profile.[8][9]
Recent studies have highlighted that anhydrous conditions, when coupled with a soluble base, can lead to significant rate enhancements with boronic esters.[8] This is attributed to a more homogeneous reaction mixture and the circumvention of slow boronic acid activation steps.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Critical Process Parameters for Scale-Up
Successfully scaling a Suzuki reaction from the laboratory to a manufacturing plant requires careful consideration of several interconnected parameters. Failure to do so can lead to unexpected failures, impurity formation, and safety incidents.[10]
Catalyst and Ligand Selection
The choice of palladium catalyst and phosphine ligand is paramount, especially when dealing with sterically hindered substrates like 2-(2-methoxyphenyl) boronic esters.[11] Bulky and electron-rich ligands are often necessary to facilitate both the oxidative addition and reductive elimination steps.[11]
| Parameter | Recommendation for this compound | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective with a wide range of ligands. |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, RuPhos), N-heterocyclic carbenes (NHCs) | These ligands are known to be effective for sterically demanding couplings, promoting efficient catalysis.[11] |
| Catalyst Loading | 0.1 - 2 mol% | While lower loadings are desirable for cost and ease of palladium removal, higher loadings may be necessary for challenging couplings.[11] |
Base and Solvent System
The selection of the base and solvent system is interdependent and crucial for reaction success. The base activates the boronic species for transmetalation, and the solvent dictates the solubility of all components and the reaction temperature.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, t-BuOK | For sterically hindered couplings, stronger, non-nucleophilic bases are often preferred.[11] The choice can impact reaction rate and side product formation.[12] |
| Solvent System | Toluene, Dioxane, THF, 2-BuOH/H₂O | The choice depends on the desired reaction temperature and whether anhydrous or aqueous conditions are preferred. Co-solvents like water can sometimes accelerate the reaction but may also promote side reactions.[13] |
Reaction Temperature and Mixing
Temperature control is critical for both reaction kinetics and safety. Suzuki reactions are often exothermic, and poor heat management can lead to runaway reactions.[14][15][16] Inadequate mixing on a large scale can result in localized "hot spots" and inconsistent reaction progress.
Caption: Experimental workflow for scaling up Suzuki reactions.
Detailed Application Protocols
The following protocols are provided as a starting point and should be optimized for the specific aryl halide coupling partner and scale of operation.
Protocol 1: Anhydrous Suzuki Coupling (Kilogram Scale)
This protocol is recommended for maximizing reaction rates and is particularly suitable for aryl chlorides or other less reactive coupling partners.
Reagents and Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium acetate (0.5 mol%)
-
XPhos (1.1 mol%)
-
Potassium phosphate, tribasic (K₃PO₄), anhydrous powder (2.5 equiv)
-
Anhydrous toluene (10 L/kg of aryl halide)
Procedure:
-
Inerting the Reactor: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: Charge the reactor with the aryl halide, this compound, and potassium phosphate.
-
Solvent Addition: Add the anhydrous toluene to the reactor.
-
Catalyst Preparation and Addition: In a separate, inerted glovebox or Schlenk flask, prepare a solution of palladium acetate and XPhos in a small amount of anhydrous toluene. Add this catalyst solution to the reactor.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by HPLC or GC until the consumption of the aryl halide is complete (typically 4-12 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filter cake with toluene.
-
The resulting filtrate can be taken forward for purification.
-
Protocol 2: Aqueous Suzuki Coupling (Kilogram Scale)
This protocol may be advantageous in terms of cost and ease of handling, particularly if the subsequent purification involves an aqueous workup.
Reagents and Equipment:
-
Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet
-
This compound (1.3 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (Pd(dppf)Cl₂) (1.0 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
2-Butanol (7 L/kg of aryl halide)
-
Purified water (3 L/kg of aryl halide)
Procedure:
-
Inerting the Reactor: Purge the reactor with nitrogen.
-
Charging Reagents: Charge the reactor with the aryl halide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Solvent Addition: Add the 2-butanol and water to the reactor.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with efficient stirring.[13]
-
Monitoring: Monitor the reaction by HPLC or GC.
-
Workup and Isolation:
-
Cool the reaction to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with 2-butanol.
-
Combine the organic layers, wash with brine, and dry over sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Process Safety Considerations
The exothermic nature of Suzuki reactions necessitates a thorough safety assessment before scale-up.[14][15][16] Reaction calorimetry should be performed to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[17] This data is crucial for ensuring that the process can be safely controlled in the available plant equipment and for developing emergency shutdown procedures. Particular attention should be paid to the potential for thermal decomposition of solvents like DMSO if used.[9][17]
Purification Strategies for Biaryl Products
Removal of residual palladium to levels acceptable for active pharmaceutical ingredients (APIs) is a significant challenge in large-scale Suzuki couplings.[2][10] A multi-pronged approach is often required.
Common Purification Techniques:
-
Crystallization: This is the most effective method for removing both organic and inorganic impurities, including palladium.
-
Carbon Treatment: Activated carbon can be used to adsorb residual palladium.
-
Palladium Scavengers: Thiol-functionalized silica gels or other commercial scavengers can be employed to selectively bind and remove palladium.[5]
-
Aqueous Washes: In some cases, specific aqueous washes (e.g., with cysteine or thiourea solutions) can help to extract palladium salts.
Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Stalled or Incomplete Reaction | - Inefficient mixing- Catalyst deactivation (e.g., by oxygen)- Insufficiently active catalyst system | - Increase agitation speed.- Ensure rigorous inerting of the reactor.[13]- Screen alternative, more robust ligands (e.g., different Buchwald ligands).[11] |
| High Levels of Homocoupling | - Reaction temperature too high- Inappropriate base or solvent | - Lower the reaction temperature.- Screen alternative bases and solvent systems.[12] |
| Protodeboronation | - Presence of excess water- Prolonged reaction times at high temperature | - Use anhydrous conditions if possible.- Optimize reaction conditions to minimize reaction time. |
| Difficulty Removing Palladium | - Inefficient purification strategy- Palladium colloid formation | - Combine multiple purification techniques (e.g., scavenger followed by crystallization).- Consider the use of a different palladium precursor or ligand system. |
Conclusion
The scale-up of Suzuki reactions involving this compound presents a reliable and efficient route to valuable biaryl compounds. The enhanced stability and handling properties of this neopentyl glycol boronic ester make it an ideal candidate for industrial applications. Success on a large scale hinges on a thorough understanding of the reaction mechanism, careful selection of catalysts and reagents, rigorous control of reaction parameters, and a proactive approach to process safety and purification. The protocols and insights provided in this guide serve as a robust foundation for researchers, scientists, and drug development professionals to confidently transition these important reactions from the laboratory to manufacturing.
References
- BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- ACS Publications. (2025). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- Purdue University. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering.
- ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
- ACS Publications. (2019, November 12). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
- National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ACS Publications. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
- ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
- ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
- ACS Publications. (2018, November 7). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ACS Publications. (2018, November 7). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat.
- ACS Publications. (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Suzuki Coupling Products from Neopentyl Glycol Boronates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Neopentyl Glycol Boronates and the Purification Imperative
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Among the various organoboron reagents utilized, neopentyl glycol boronate esters have gained significant popularity.[4] Their enhanced stability compared to boronic acids minimizes common side reactions like protodeboronation, and they are often easier to handle and purify.[4][5] This stability makes them particularly valuable in complex, multi-step syntheses common in pharmaceutical and materials science research.[6][7]
However, the very stability that makes neopentyl glycol boronates attractive can present unique challenges during the purification of the desired cross-coupled product. Reaction mixtures often contain a cocktail of unreacted starting materials, palladium catalyst residues, base, and byproducts arising from both the boronate ester and the coupling partner. Effective purification is therefore critical to obtaining the final product in high purity, a non-negotiable requirement for downstream applications, especially in drug development.
This guide provides a comprehensive overview of the common impurities encountered in Suzuki couplings involving neopentyl glycol boronates and details robust protocols for their removal. We will delve into the "why" behind each step, offering insights grounded in chemical principles to empower researchers to troubleshoot and optimize their purification strategies.
Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities in the crude reaction mixture. In the context of Suzuki couplings with neopentyl glycol boronates, the primary contaminants can be categorized as follows:
-
Unreacted Starting Materials:
-
Neopentyl Glycol Boronate Ester: Due to its stability, it's common for some of the boronate ester to remain unreacted.
-
Aryl/Vinyl Halide or Triflate: The electrophilic coupling partner may not be fully consumed.
-
-
Boron-Containing Byproducts:
-
Homocoupled Boronate Ester: Dimerization of the boronate ester can occur.
-
Hydrolyzed Boronate Ester (Boronic Acid): Although more stable than many other esters, neopentyl glycol boronates can hydrolyze to the corresponding boronic acid, especially during aqueous workup.[8]
-
Neopentyl Glycol: The diol protecting group is released upon hydrolysis.
-
-
Catalyst and Ligand Residues:
-
Palladium Species: Residual palladium from the catalyst can be present in various oxidation states. The formation of palladium black is a common issue.[9]
-
Phosphine Ligands and their Oxides: If phosphine-based ligands are used, they and their corresponding oxides will be present.
-
-
Base and Salts: The inorganic base (e.g., carbonates, phosphates) and salts formed during the reaction are often present.[4]
-
Solvent: The reaction solvent (e.g., toluene, dioxane, THF) must be removed.[10]
-
Other Byproducts:
-
Homocoupled Halide: Dimerization of the electrophilic partner can occur.[9]
-
Dehalogenated Starting Material: Reduction of the aryl/vinyl halide can be a side reaction.[9]
-
Protodeboronated Product: Cleavage of the C-B bond in the starting boronate can lead to the formation of an undesired arene.[5][9]
-
A visual representation of the typical components in a crude Suzuki reaction mixture is provided below.
Caption: Components of a typical crude Suzuki reaction mixture.
Purification Strategies: A Multi-pronged Approach
There is no one-size-fits-all solution for purifying Suzuki coupling products. The optimal strategy depends on the physical and chemical properties of the desired product and the impurities. A combination of techniques is often necessary to achieve high purity.
Aqueous Workup: The First Line of Defense
A standard aqueous workup is the initial and often most crucial step in removing a significant portion of the inorganic impurities.
Core Principle: This step leverages the differing solubilities of the organic product and the inorganic salts, base, and some polar byproducts between an aqueous phase and an immiscible organic solvent.[11][12]
Typical Protocol:
-
Quenching: Cool the reaction mixture to room temperature. Cautiously add water to quench the reaction and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the desired product.[10] The choice of solvent is critical and should be based on the solubility of the product.
-
Washing:
-
Water/Brine Washes: Wash the organic layer sequentially with water and then brine (saturated aqueous NaCl solution). This helps to remove any remaining water-soluble impurities and break up emulsions.[10]
-
Acid/Base Washes (Optional):
-
A dilute acid wash (e.g., 1 M HCl) can be used to remove basic impurities.
-
A dilute base wash (e.g., 1 M NaOH or saturated NaHCO₃) can help remove acidic impurities, including any hydrolyzed boronic acid.[13]
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[10]
Expert Insight: Be mindful that excessive or harsh aqueous workups can lead to the hydrolysis of the neopentyl glycol boronate ester starting material, complicating the impurity profile.[8] If your product is base-sensitive, avoid strong basic washes.
Flash Column Chromatography: The Workhorse of Purification
For the removal of organic impurities with similar polarities, flash column chromatography is the most powerful and widely used technique.
Core Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[14]
Step-by-Step Protocol:
-
TLC Analysis: Before running a column, analyze the crude mixture by thin-layer chromatography (TLC) to determine an appropriate solvent system (eluent). The goal is to find a solvent or solvent mixture that provides good separation between the desired product and the impurities. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[15]
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Dry Loading: For less soluble compounds, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[14] This powder is then loaded onto the column. Dry loading often results in better separation.
-
-
Elution: Elute the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating complex mixtures.[14]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Impurity | Typical Elution Profile on Silica Gel | Notes |
| Homocoupled Byproducts | Often have similar polarity to the desired product. | Good separation may require careful optimization of the eluent. |
| Unreacted Halide | Typically less polar than the coupled product. | Elutes earlier than the product. |
| Unreacted Boronate Ester | Polarity can vary, but often similar to the product. | May require a shallow gradient for effective separation. |
| Boronic Acid | More polar than the corresponding ester. | Tends to streak on silica gel; may be removed by a basic wash prior to chromatography.[13] |
| Phosphine Oxides | Generally quite polar. | Often remain near the baseline or elute with highly polar solvents. |
Crystallization: The Path to High Purity
If the desired product is a solid, crystallization can be an excellent method for achieving very high purity, often superior to that obtained by chromatography.
Core Principle: This technique relies on the principle that the desired compound will be less soluble in a particular solvent at a lower temperature, while the impurities will remain dissolved.
General Protocol:
-
Solvent Selection: The key to successful crystallization is choosing the right solvent or solvent system. The ideal solvent should dissolve the product well at an elevated temperature but poorly at room temperature or below. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
Dissolution: Dissolve the crude or partially purified product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Expert Insight: A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often provide better results than a single solvent.
Decision-Making Workflow for Purification
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy.
Caption: A decision-making workflow for purification.
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Product and a major impurity co-elute during chromatography. | The polarity of the product and impurity are very similar. | Try a different solvent system or a different stationary phase (e.g., alumina). Consider derivatizing the impurity to change its polarity. |
| The product streaks on the TLC plate and column. | The compound may be acidic or basic, or it may be interacting strongly with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
| The product does not crystallize. | The compound may be an oil, or it may be too soluble in the chosen solvent. The sample may be impure. | Try a different solvent or solvent system. Scratch the inside of the flask with a glass rod to induce nucleation. Ensure the starting material is sufficiently pure. |
| Palladium residues remain in the final product. | The palladium species are not effectively removed by the workup or chromatography. | Filter the crude organic solution through a pad of Celite® before concentration.[14] Specialized scavengers can also be used. |
Conclusion
The purification of Suzuki coupling products derived from neopentyl glycol boronates requires a systematic and well-reasoned approach. By understanding the potential impurities and mastering a combination of aqueous workup, chromatography, and crystallization techniques, researchers can consistently obtain their desired products in high purity. The protocols and insights provided in this guide serve as a foundation for developing robust and efficient purification strategies tailored to the specific needs of each reaction.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
ResearchGate. Can I remove boronic acid using Work up process?. Available at: [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Org. Synth. 2020, 97, 245-261. Available at: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
ResearchGate. Recovery and reuse of ionic liquids and palladium catalyst for Suzuki reactions using organic solvent nanofiltration. Available at: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 41(11), 1486–1499. Available at: [Link]
-
Wang, Y., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications, 15(1), 5271. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. (PDF) Liquid-Liquid Extraction and Chromatography Process Routes for the Purification of Lithium. Available at: [Link]
-
ACS Catalysis. (2026). Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. Available at: [Link]
-
Wikipedia. Liquid–liquid extraction. Available at: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available at: [Link]
-
National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available at: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
ACS Publications. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Available at: [Link]
-
ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. Available at: [Link]
-
Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. Available at: [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
-
MDPI. About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. Available at: [Link]
-
Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 12. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions utilizing 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields, minimize side products, and troubleshoot common issues encountered with this sterically hindered and electron-rich boronic ester. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction: The Utility of Neopentyl Glycol Boronic Esters
This compound is a neopentyl glycol boronic ester derivative. These esters are increasingly favored over their corresponding boronic acids due to their enhanced stability, ease of handling, and resistance to common side reactions like protodeboronation.[1] However, their steric bulk and the electronic nature of the ortho-methoxy group present unique challenges and optimization opportunities in the Suzuki-Miyaura coupling. This guide will address these specific nuances.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide
This section is structured to address the most common problems encountered during the Suzuki coupling with this compound.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?
Low conversion is the most frequent issue and can stem from several factors. A systematic approach to optimization is key.
Caption: A workflow for troubleshooting low conversion.
Detailed Solutions:
-
Catalyst & Ligand Selection: The steric hindrance from the ortho-methoxy group and the neopentyl glycol backbone often necessitates a more robust catalytic system than standard Pd(PPh₃)₄.
-
Expertise: The rate-limiting step for electron-rich aryl halides is often oxidative addition, while for electron-rich boronic esters, it can be transmetalation. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, RuPhos, or XPhos) are highly effective.[3][4] They accelerate both oxidative addition and reductive elimination and stabilize the monoligated Pd(0) species crucial for the reaction.
-
Recommendation: Utilize a palladium pre-catalyst (e.g., SPhos-Pd-G3). Pre-catalysts ensure the efficient and reliable generation of the active Pd(0) species, leading to more reproducible results.[4][5]
-
-
The Role of the Base: The base is critical for activating the boronic ester to facilitate transmetalation.[6] There are two proposed mechanistic pathways: the "boronate" pathway, where the base coordinates to the boron atom, and the "oxo-palladium" pathway, where a Pd-hydroxide species is formed.[7][8]
-
Expertise: For neopentyl glycol boronic esters, which can be less reactive than boronic acids, a suitable base is crucial.[9] Stronger inorganic bases are often preferred.
-
Recommendation: Potassium phosphate (K₃PO₄) is an excellent starting point, often providing a good balance of reactivity and functional group tolerance.[2] Cesium carbonate (Cs₂CO₃) can be more effective for particularly challenging couplings.[5] The physical state of the base matters; ensure it is finely powdered to maximize surface area.
-
-
Solvent Effects: Solvents play a complex role, influencing reagent solubility, catalyst stability, and even reaction selectivity.[10][11][12]
-
Expertise: Aprotic solvents like dioxane, toluene, or 2-MeTHF are standard. The addition of water as a co-solvent can sometimes be beneficial, as it can help dissolve the inorganic base and may facilitate the hydrolysis of the boronic ester to the more reactive boronic acid, though direct transmetalation from the ester is also possible.[9][13][14] However, for substrates sensitive to hydrolysis, anhydrous conditions are preferable.[15]
-
Recommendation: Start with a 5:1 mixture of dioxane:water or toluene:water.[16] If side reactions like protodeboronation are observed, switch to anhydrous conditions.
-
| Parameter | Recommended Starting Point | Alternative Options for Optimization | Rationale |
| Pd Pre-catalyst | SPhos-Pd-G3 (1-2 mol%) | RuPhos-Pd-G3, XPhos-Pd-G3 | Buchwald ligands are highly active for hindered substrates.[17][3] |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃, K₂CO₃, KF | Balances reactivity and functional group tolerance. Stronger bases can accelerate transmetalation.[2][5] |
| Solvent | Dioxane / H₂O (5:1) | Toluene, 2-MeTHF, DMF (with or without H₂O) | Good balance of solubility for organic and inorganic components.[2][16] |
| Temperature | 80-100 °C | 60-110 °C | Higher temperatures can overcome activation barriers for hindered couplings.[18] |
Question 2: I'm observing significant side products, such as homocoupling of the boronic ester or protodeboronation. How can I suppress these?
Side product formation directly competes with your desired reaction, reducing yield and complicating purification.
-
Homocoupling (R²-R²):
-
Cause: This typically arises from the reaction of two molecules of the boronic ester, often promoted by the presence of oxygen which can re-oxidize Pd(0) to Pd(II).[5]
-
Solution: Rigorous deoxygenation of the reaction mixture is paramount. Use a robust technique like freeze-pump-thaw cycles (at least three) or sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst.[5] Ensure the reaction is maintained under a positive pressure of inert gas throughout.
-
-
Protodeboronation (R²-H):
-
Cause: This is the replacement of the boronic ester group with a hydrogen atom from a proton source (like water). While neopentyl glycol esters are more stable than boronic acids, this can still occur, especially at elevated temperatures or with prolonged reaction times in the presence of water and a strong base.[19]
-
Solution:
-
Minimize Water: If protodeboronation is significant, reduce the amount of water or switch to completely anhydrous conditions.
-
Use a Milder Base: Potassium fluoride (KF) can be effective in promoting the coupling while minimizing base-mediated protodeboronation.[6]
-
Anhydrous Conditions: Employing an organic-soluble base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like THF can promote direct transmetalation from the boronic ester without the need for water, thereby avoiding hydrolysis and subsequent protodeboronation.[15] This approach has been shown to significantly increase reaction rates.[15]
-
-
-
Reductive Dehalogenation (R¹-H):
-
Cause: The aryl halide is converted to an arene. This can occur if the transmetalation step is slow relative to competing pathways, such as reaction with trace water or other proton sources.[20]
-
Solution: The goal is to accelerate the transmetalation step. Using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃) or a more active ligand can often solve this problem.[5]
-
Frequently Asked Questions (FAQs)
-
Q: What are the specific advantages of using the neopentyl glycol ester over 2-methoxyphenylboronic acid?
-
A: Neopentyl glycol boronic esters offer superior benchtop stability, are typically crystalline solids that are easier to purify and handle, and are significantly less prone to protodeboronation and trimerization (to form boroxines) compared to the free boronic acid.[1] This leads to better stoichiometry control and reproducibility.
-
-
Q: Can this compound transmetalate directly, or must it first hydrolyze to the boronic acid?
-
A: Mechanistic studies have shown that boronic esters, including neopentyl glycol esters, are competent to undergo transmetalation directly without prior hydrolysis.[13][14][19] The rate of this direct transmetalation can be comparable to, or even faster than, that of the corresponding boronic acid under certain conditions.[9] Using anhydrous conditions with a base like TMSOK explicitly leverages this direct pathway.[15]
-
-
Q: How does the ortho-methoxy group on the boronic ester affect the reaction?
-
A: The ortho-methoxy group has two main effects. First, it introduces significant steric hindrance, which can slow down the transmetalation step. This is why highly active, bulky ligands are often required.[21][22] Second, as an electron-donating group, it increases the electron density of the aryl ring, which can make the ipso-carbon more nucleophilic and potentially aid in the transmetalation step, but can also make the corresponding aryl halide partner less reactive toward oxidative addition.[1][23]
-
Optimized Experimental Protocol
This general protocol provides a robust starting point for your optimization studies.
Objective: To couple this compound with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
SPhos-Pd-G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Dioxane (anhydrous)
-
Deionized Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inerting the Atmosphere: Seal the vessel with a septum and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane and deionized water (e.g., for a 0.1 M reaction, use 10 mL of solvent per 1 mmol of aryl bromide in a 5:1 dioxane:water ratio).
-
Degassing: Sparge the resulting slurry with argon for 20-30 minutes while stirring.
-
Catalyst Addition: Under a positive flow of argon, quickly add the SPhos-Pd-G3 pre-catalyst (2 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Semantic Scholar URL: [Link]
-
Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Royal Society of Chemistry URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: National Institutes of Health URL: [Link]
-
Title: Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation Source: ACS Publications URL: [Link]
-
Title: Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction Source: IDEALS URL: [Link]
-
Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: National Institutes of Health URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate Source: Organic Syntheses URL: [Link]
-
Title: Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study Source: PubMed URL: [Link]
-
Title: Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF Source: ResearchGate URL: [Link]
-
Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: National Institutes of Health URL: [Link]
-
Title: Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd Source: Aidic URL: [Link]
-
Title: Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions Source: National Institutes of Health URL: [Link]
-
Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL: [Link]
-
Title: Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics Source: ACS Publications URL: [Link]
-
Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate URL: [Link]
-
Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL: [Link]
-
Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society URL: [Link]
-
Title: (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate URL: [Link]
-
Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]
-
Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling Source: ResearchGate URL: [Link]
-
Title: Which conditions are favorable for the efficient Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Source: RSC Publishing URL: [Link]
-
Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]
-
Title: How can I solve my problem with Suzuki coupling? Source: ResearchGate URL: [Link]
-
Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Sci-Hub URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orgsyn.org [orgsyn.org]
- 16. aidic.it [aidic.it]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Yoneda Labs [yonedalabs.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
minimizing homocoupling in Suzuki reactions of 2-(o-methoxyphenyl)neopentyl glycol boronate
Topic: Minimizing Homocoupling in Suzuki Reactions of 2-(o-methoxyphenyl)neopentyl Glycol Boronate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a common and critical challenge in Suzuki-Miyaura cross-coupling: the formation of homocoupled byproducts, particularly when using sterically demanding substrates like 2-(o-methoxyphenyl)neopentyl glycol boronate. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested solutions to enhance the efficiency and purity of your synthetic outcomes.
Troubleshooting Guide: Minimizing Boronic Ester Homocoupling
Homocoupling of your boronic ester is a frequent side reaction that results in the formation of a symmetrical biaryl, consuming your starting material, reducing the yield of your desired product, and complicating purification. This guide will help you diagnose and resolve the root causes of excessive homocoupling.
High Levels of Boronic Ester Homocoupling Observed. What Are the Potential Causes and Solutions?
Observing a significant amount of the homocoupled biaryl derived from 2-(o-methoxyphenyl)neopentyl glycol boronate points to a kinetic competition where the undesired pathway is outpacing the desired cross-coupling. This is common with sterically hindered substrates because the desired oxidative addition and reductive elimination steps can be sluggish. The primary culprits are typically related to the reaction atmosphere and the state of the palladium catalyst.
Below is a logical workflow to systematically identify and address the source of the problem.
Caption: Troubleshooting workflow for minimizing homocoupling.
In-Depth Solutions
-
Reaction Atmosphere: The Critical Importance of Oxygen Exclusion
-
The Problem: The presence of molecular oxygen is a primary driver of boronic acid homocoupling.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These free Pd(II) complexes, if not engaged in the main catalytic cycle, can react stoichiometrically with two molecules of the boronic ester to produce the homocoupled biaryl and regenerate Pd(0).[3]
-
The Solution: Rigorous exclusion of oxygen is non-negotiable.
-
Degassing: Solvents must be thoroughly degassed before use. Standard methods include sparging with an inert gas (Nitrogen or Argon) for 30-60 minutes, or for more sensitive reactions, performing at least three freeze-pump-thaw cycles.
-
Inert Atmosphere: The reaction vessel should be purged with an inert gas, and the reaction should be run under a positive pressure of that gas. A simple balloon is often insufficient for highly sensitive couplings.
-
Subsurface Sparge: For scaled-up reactions, a brief subsurface sparge of the reaction mixture with nitrogen or argon before adding the catalyst can be highly effective at removing dissolved oxygen.[3][4]
-
-
-
Palladium Catalyst & Ligand Selection
-
The Problem (Palladium Source): Using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) requires an in situ reduction to the active Pd(0) state. This reduction can sometimes be mediated by the homocoupling of the boronic ester, essentially making the side reaction a necessary initiation step.[1]
-
The Solution:
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). This eliminates the need for a reduction step that might consume your boronic ester.
-
Add a Mild Reducing Agent: If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate. This can help reduce the Pd(II) to Pd(0) without interfering with the main catalytic cycle.[3][4]
-
-
The Problem (Ligand Choice): For sterically hindered substrates like 2-(o-methoxyphenyl)neopentyl glycol boronate, the final reductive elimination step to form the desired C-C bond can be slow. If this step is the bottleneck, the organopalladium intermediate has more time to participate in undesired side reactions.
-
The Solution:
-
Use Bulky, Electron-Rich Ligands: Ligands play a crucial role in promoting the desired reaction pathway.[5] Bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective.[6][7][8] Their steric bulk promotes the reductive elimination step, accelerating the formation of your product and minimizing the lifetime of intermediates that could lead to side reactions.[5]
-
-
-
Reaction Conditions: Base, Solvent, and Temperature
-
The Problem (Base): The base is necessary to activate the boronic ester for transmetalation.[9] However, an excessively strong or poorly soluble base can lead to side reactions or decomposition.
-
The Solution:
-
Choose an Appropriate Base: Moderately weak inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective and generally have good solubility in common solvent mixtures.[10] Avoid very strong bases like alkoxides (e.g., NaOtBu) unless specifically required, as they can promote decomposition pathways.
-
-
The Problem (Solvent): The solvent system must solubilize all components but can also influence reaction rates and pathways.
-
The Solution:
-
Use Aprotic Solvents: Anhydrous aprotic solvents like 1,4-dioxane, toluene, or THF are standard for Suzuki couplings.[5] The use of protic solvents like alcohols can sometimes increase the rate of protodeborylation, another common side reaction. While some reactions benefit from a water co-solvent to dissolve the base, the use of neopentyl glycol esters often allows for excellent reactivity under anhydrous conditions.[1][11]
-
-
The Problem (Temperature): While heating is often necessary to drive the reaction to completion, excessive temperatures can accelerate the rate of side reactions, including homocoupling and decomposition, more than the desired cross-coupling.
-
The Solution:
-
Optimize Temperature: Aim for the lowest temperature that provides a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature (e.g., 80-90 °C) than to force it at a very high temperature (e.g., >110 °C).[10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic cause of boronic ester homocoupling?
Homocoupling primarily occurs through a pathway that competes with the main Suzuki-Miyaura catalytic cycle. The most widely accepted mechanism involves the reaction of a Pd(II) species with two molecules of the organoboron reagent.[3]
Caption: Competing pathways of Suzuki coupling and homocoupling.
As shown in the diagram, the desired cycle involves the oxidative addition of an aryl halide (Ar-X) to Pd(0), followed by transmetalation with your boronic ester (Ar'-B(OR)₂) and reductive elimination to yield the product (Ar-Ar'). The competing pathway is often initiated by stray Pd(II) species, which can arise from oxidation of Pd(0) by air or from an incomplete reduction of a Pd(II) precatalyst.[1][2] This Pd(II) undergoes two successive transmetalations with the boronic ester, followed by reductive elimination to give the homocoupled product (Ar'-Ar'), regenerating Pd(0) in the process.
Q2: How does my choice of a 2-(o-methoxyphenyl)neopentyl glycol boronate ester affect the reaction?
The structure of your boronic ester is a critical experimental variable.
-
Neopentyl Glycol Ester Advantage: Neopentyl glycol esters, like the one you are using, are often more stable and less prone to protodeborylation (hydrolysis of the C-B bond) than the corresponding boronic acids.[1] They exhibit good reactivity, often under anhydrous conditions, which can help suppress water-mediated side reactions.[11]
-
Steric Hindrance Challenge: The o-methoxyphenyl group introduces significant steric bulk. This hindrance can slow down key steps in the catalytic cycle, particularly the transmetalation and reductive elimination. As the desired reaction slows, the window of opportunity for side reactions like homocoupling widens. This is why optimizing for a fast reductive elimination with the right ligand is so crucial for this class of substrates.[12][13]
Q3: Which specific ligands are best for suppressing homocoupling with hindered substrates?
For sterically demanding couplings, the ligand's job is to accelerate the rate-limiting reductive elimination step. The most successful ligands share two key features: they are electron-rich and sterically bulky.
Caption: How bulky, electron-rich ligands promote the desired reaction.
-
Dialkylbiarylphosphines (Buchwald Ligands): This class is the gold standard. Ligands like SPhos, XPhos, and RuPhos feature bulky biphenyl backbones and electron-donating phosphine groups.[8] SPhos, in particular, has been shown to be effective in obtaining good yields of cross-coupling products even when homocoupling is a significant issue.[6][7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are even stronger electron donors than phosphines and are also very bulky.[5] They form highly stable and active palladium complexes that are excellent for challenging couplings, including those involving aryl chlorides.
| Ligand Type | Recommended Examples | Key Features |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos, BrettPhos | Highly bulky, electron-rich, commercially available, widely documented for hindered couplings. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Very strong electron donors, form robust catalysts, excellent for less reactive electrophiles. |
| Ferrocenyl Phosphines | dppf, dtbpf | Bidentate ligands that can offer different coordination geometry and stability. |
Q4: What is the role of the base, and how does its choice impact homocoupling?
The base plays an essential role in the transmetalation step of the Suzuki cycle. It reacts with the boronic ester to form a more nucleophilic "ate" complex (e.g., [Ar'B(OR)₂(OH)]⁻), which facilitates the transfer of the aryl group from boron to palladium.[5][9]
-
Base Strength: A base that is too weak may not activate the boronic ester effectively, leading to a sluggish or stalled reaction. A base that is too strong (e.g., NaOH, NaOtBu) can promote side reactions, including decomposition of the boronic ester or hydrolysis of other functional groups on your substrates.
-
Solubility: The base must have some solubility in the reaction medium to be effective. Using a water co-solvent is a common strategy to dissolve inorganic bases, but as mentioned, anhydrous conditions are often preferable for boronic esters.[14][15]
Comparison of Common Bases for Hindered Couplings
| Base | Strength | Typical Solvents | Comments |
| K₃PO₄ | Moderate | Toluene/Water, Dioxane | Excellent general-purpose base. Good balance of reactivity and mildness. |
| Cs₂CO₃ | Moderate | Dioxane, THF, DMF | Often provides higher yields in difficult couplings due to the solubility of its fluoride byproduct and the nature of the cesium cation.[10] |
| K₂CO₃ | Weak | Toluene/Water, DMF/Water | A milder option, useful if substrates are base-sensitive. May require higher temperatures.[16] |
| KF | Weak | Toluene, THF | Used in specific cases, particularly with trifluoroborates, but can also activate boronic esters.[9] |
For your specific substrate, starting with K₃PO₄ or Cs₂CO₃ in an anhydrous solvent like dioxane or toluene is a highly recommended starting point.
Experimental Protocol: General Procedure for Minimizing Homocoupling
This protocol incorporates the best practices discussed above for the Suzuki-Miyaura coupling of 2-(o-methoxyphenyl)neopentyl glycol boronate with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-(o-methoxyphenyl)neopentyl glycol boronate (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (powdered, dried) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane or toluene (to make ~0.1 M solution)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 2-(o-methoxyphenyl)neopentyl glycol boronate, and the powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos catalysts, followed by the anhydrous, degassed solvent.
-
Degassing (Optional but Recommended): For maximum oxygen removal, briefly sparge the solution with argon for 2-3 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the aryl bromide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(14), 2035-2039.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014).
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2020). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH Public Access.
-
Wikipedia. (2023). Suzuki reaction. [Link]
- Miller, J. A., & Farrell, R. P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Viciu, M. S., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Experimental Validation.
- Neufeldt, S. R., & Sanford, M. S. (2016). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Reddy, K. S., et al. (2012). The effect of different solvents on the Suzuki coupling reaction.
- BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Miller, J. A., & Farrell, R. P. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Patil, S. A., et al. (2015). Effect of different bases on the Suzuki-Miyaura coupling.
- Yin, J., & Rainka, M. P. (2005). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- BenchChem Technical Support Team. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
- The Chemists' Cookbook. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ACS Green Chemistry Institute. (n.d.). Use of Base Metals in Suzuki Coupling. Wordpress.
- Thomas, A. A., et al. (2018).
- Singh, S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Thomas, A. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Wang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. uwindsor.ca [uwindsor.ca]
- 16. researchgate.net [researchgate.net]
preventing protodeboronation of 2-(2-methoxyphenyl)dioxaborinane
Welcome to the technical support center for 2-(2-methoxyphenyl)dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of protodeboronation. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven methodologies to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 2-(2-methoxyphenyl)dioxaborinane.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond in an organoboron compound is cleaved and replaced with a carbon-hydrogen (C-H) bond. In the case of 2-(2-methoxyphenyl)dioxaborinane, this results in the formation of the undesired byproduct, anisole. This process is detrimental as it consumes your starting material, reduces the yield of your desired product in subsequent reactions (like Suzuki-Miyaura cross-couplings), and complicates purification.[1][2]
Q2: My 2-(2-methoxyphenyl)dioxaborinane seems particularly unstable. Is this expected?
A2: Yes, certain structural features of this molecule make it susceptible to protodeboronation.
-
Electronic Effects: The 2-methoxy group is an electron-donating group, which can increase the electron density on the carbon atom bearing the boron moiety. This can facilitate the cleavage of the C-B bond, particularly under basic conditions.[3]
-
Ester Type: 2-(2-methoxyphenyl)dioxaborinane is a six-membered ring boronic ester. Studies have shown that six-membered ring esters can be more labile and may undergo protodeboronation more rapidly than the corresponding boronic acid or five-membered ring esters (like pinacol esters) under certain basic aqueous conditions.[2][4] This is contrary to the common assumption that esterification always enhances stability.[1][5][6]
Q3: What are the primary experimental factors that trigger protodeboronation?
A3: The primary triggers are the presence of a proton source and a catalyst (acid or base).
-
Base: Basic conditions are the most common culprit, especially in cross-coupling reactions. The base (e.g., hydroxide ions) attacks the empty p-orbital of the boron atom, forming a more reactive, negatively charged "ate" complex (a boronate).[1][7] This boronate is significantly more prone to cleavage. The rate of protodeboronation is often fastest at high pH.[1][8][9]
-
Proton Source: A proton source, most commonly water, is required to protonate the aryl group after the C-B bond breaks.[2][7] Even trace amounts of water in solvents or reagents can be sufficient to cause significant protodeboronation.
-
Acid: While less common in cross-coupling, protodeboronation can also be promoted by acids.[3][10] This is particularly relevant during aqueous workups or purification on acidic stationary phases like silica gel.
Q4: How does protodeboronation occur mechanistically under basic conditions?
A4: The generally accepted mechanism involves two main steps, as illustrated below. First, a base (like hydroxide) adds to the boron atom to form a tetrahedral boronate intermediate. This species is more electron-rich, weakening the C-B bond. The subsequent, often rate-limiting, step involves the cleavage of this bond, with a proton source (like water) protonating the ipso-carbon to yield the protodeboronated arene and a boron-containing byproduct.
Caption: Mechanism of base-catalyzed protodeboronation.
Part 2: Troubleshooting Guides
This section provides detailed, scenario-based solutions to specific experimental challenges involving the protodeboronation of 2-(2-methoxyphenyl)dioxaborinane.
Scenario 1: Significant Protodeboronation During Suzuki-Miyaura Cross-Coupling
Issue: You observe a low yield of your desired biaryl product, and GC-MS or NMR analysis confirms the presence of a significant amount of anisole.
Root Cause Analysis: The basic conditions required to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle are simultaneously promoting the protodeboronation of your starting material. A highly active catalyst system is crucial, as a rapid catalytic turnover for the desired coupling can outcompete the slower protodeboronation side reaction.[7]
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. | Semantic Scholar [semanticscholar.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling with Methoxy-Substituted Arylboronates
A Guide to Troubleshooting Catalyst Deactivation and Optimizing Reaction Performance
Welcome to the technical support center for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with methoxy-substituted arylboronates. As electron-rich coupling partners, these substrates present unique difficulties that can lead to catalyst deactivation and low reaction yields.
As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-proven insights. Our goal is to provide you with the causal explanations behind common failures and to equip you with robust, self-validating protocols to overcome them.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts that are critical for understanding and troubleshooting your reaction.
Q1: Why are methoxy-substituted arylboronates considered "challenging" substrates in Suzuki coupling?
A1: The methoxy group (-OCH₃) is a strong electron-donating group due to its positive mesomeric effect (+M). This increases the electron density on the aromatic ring of the boronate partner. While this might seem beneficial, it can slow down the crucial transmetalation step in the Suzuki catalytic cycle.[1] Transmetalation involves the transfer of the aryl group from boron to the palladium center, a step which is facilitated by a more electrophilic boron atom.[2] The increased electron density from the methoxy group reduces the electrophilicity of the boron, thus impeding this transfer and potentially stalling the entire catalytic cycle.
Q2: My reaction mixture is turning black, and the conversion has stopped. What is this black substance?
A2: The formation of a black precipitate is the most common visual indicator of catalyst deactivation and is almost certainly palladium black .[3] This consists of finely divided, agglomerated palladium metal in its inactive Pd(0) state.[3][4] The active catalyst in a Suzuki reaction is a soluble, ligand-stabilized Pd(0) complex. If the protective ligand dissociates, or if the complex becomes unstable (often at high temperatures), the "naked" Pd(0) atoms will aggregate and precipitate out of solution, halting the reaction.[3][4]
Q3: What are the primary side reactions that compete with my desired cross-coupling?
A3: With methoxy-substituted arylboronates, two side reactions are particularly common:
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl (e.g., dimethoxy-biphenyl). This side reaction is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5][6][7] If your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, it can facilitate this undesired pathway.[6]
-
Protodeboronation: This is the replacement of the boronic acid functional group (-B(OH)₂) with a hydrogen atom, leading to the formation of anisole or its derivatives.[8] This is particularly problematic in aqueous or protic solvents and can be exacerbated by the choice of base and elevated temperatures.[9]
Troubleshooting Guide: Specific Scenarios & Solutions
This section provides a question-and-answer guide to address specific experimental issues.
Scenario 1: Precipitate Formation & Stalled Reaction
Question: "My reaction started but then stalled, and I see a black precipitate. How do I prevent my catalyst from crashing out as palladium black?"
Answer: This is a classic case of catalyst decomposition into palladium black.[3] The stability of the active Pd(0) species is paramount.
Causality: The bond between the palladium center and its phosphine ligand is dynamic. With electron-rich substrates, the catalytic cycle can be sluggish, increasing the time the catalyst spends in solution and thus the opportunity for ligand dissociation and subsequent aggregation.[4] High temperatures exacerbate this process.[3]
Solutions:
-
Ligand Selection is Critical: Employ bulky, electron-rich phosphine ligands. These form more stable complexes with palladium and accelerate the rate-limiting steps of the cycle. Buchwald-type biarylphosphine ligands are the industry standard for this purpose.[1][10]
-
Rigorous Degassing: Oxygen is detrimental. It can oxidize the active Pd(0) to inactive Pd(II) and can also degrade sensitive phosphine ligands, leading to catalyst decomposition.[3] Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas like argon or nitrogen.[3][10] Freeze-pump-thaw cycles are a highly effective degassing method.[3]
-
Control the Temperature: High temperatures accelerate both the desired reaction and catalyst decomposition.[3] Run the reaction at the lowest temperature that provides a reasonable rate. It is often better to run a reaction for longer at 80 °C than for it to fail quickly at 110 °C.
-
Use a Modern Precatalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, consider using a well-defined precatalyst (e.g., a palladacycle). These are designed for the controlled, slow release of the active catalyst, which can minimize aggregation.[10]
| Ligand | Structure Type | Key Advantages |
| SPhos | Biarylphosphine | Excellent for hindered and electron-rich substrates; promotes fast reaction rates.[11] |
| XPhos | Biarylphosphine | Very bulky and electron-rich; highly effective for challenging couplings, including aryl chlorides.[1][10] |
| RuPhos | Biarylphosphine | Provides high stability and activity, particularly for sterically demanding substrates.[10] |
| N-Heterocyclic Carbenes (NHCs) | Carbene | Offer strong Pd-C bonds, leading to highly stable catalysts resistant to decomposition.[10] |
Scenario 2: Dominant Homocoupling Side Product
Question: "My main product is a symmetrical biaryl from the homocoupling of my methoxy-arylboronate. How do I favor the cross-coupling pathway?"
Answer: Boronic acid homocoupling is a strong indicator that Pd(II) species are prevalent in your reaction or that oxygen is present.[5][6]
Causality: The desired cross-coupling pathway relies on the Pd(0)/Pd(II) catalytic cycle.[12] A separate pathway, mediated by Pd(II), can couple two boronic acid molecules, reducing the Pd(II) to Pd(0) in the process. This is especially favored if the initial reduction of your Pd(II) precatalyst is inefficient or if oxygen re-oxidizes the active Pd(0).[6]
Solutions:
-
Ensure a Pd(0) State: Start with a Pd(0) source like Pd₂(dba)₃ to bypass the need for in-situ reduction.[1] If using a Pd(II) source, ensure your conditions (ligands, solvent) are suitable for its efficient reduction.
-
Strictly Anaerobic Conditions: As mentioned, oxygen promotes homocoupling.[6] Re-evaluate and improve your degassing procedures. A facile nitrogen subsurface sparge before adding the catalyst can be very effective.[5][13]
-
Additive Strategy: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help "scavenge" residual Pd(II) species, minimizing their ability to participate in the homocoupling pathway.[5][13]
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes be beneficial, but a large excess may favor homocoupling.
Scenario 3: Formation of Protodeboronated Byproduct
Question: "I am isolating anisole from my reaction, meaning the boronic acid group is being cleaved off. How do I stop this?"
Answer: You are observing protodeboronation, a common decomposition pathway for boronic acids.[8]
Causality: The C-B bond is susceptible to cleavage by a proton source, especially under basic aqueous conditions. The electron-donating methoxy group can further activate the ring towards this cleavage.
Solutions:
-
Use Anhydrous Conditions: If possible, switch to an anhydrous solvent system (e.g., dioxane, toluene, THF) and use a non-hydroxide base like potassium phosphate (K₃PO₄).[9][10]
-
Base Selection: The choice of base is critical.[1] While strong bases are needed to activate the boronic acid for transmetalation, some can promote protodeboronation.[2][14] K₃PO₄ and Cs₂CO₃ are often excellent choices for difficult couplings as they are strong enough to facilitate transmetalation but are less prone to causing protodeboronation than hydroxide bases.[10]
-
Protect the Boronic Acid: For particularly sensitive substrates, consider converting the boronic acid to a more robust derivative prior to the coupling reaction.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Aqueous/Organic | A common first choice, but may not be strong enough for slow transmetalations.[9] |
| Cs₂CO₃ | Strong | Organic | Highly effective for challenging couplings due to its strength and solubility in organic solvents.[10] |
| K₃PO₄ | Strong | Organic/Aqueous | Excellent for hindered substrates and can suppress protodeboronation.[1][10] |
| NaOt-Bu | Very Strong | Organic | Typically used in Buchwald-Hartwig aminations; can be too harsh for some Suzuki couplings.[1] |
Visualizing Deactivation & Troubleshooting
Understanding the interplay between the productive catalytic cycle and off-cycle deactivation pathways is key.
Caption: The Suzuki cycle and key catalyst deactivation pathways.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Suzuki Coupling with Neopentyl Glycol Boronic Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing neopentyl glycol boronic esters in Suzuki-Miyaura cross-coupling reactions. This document provides in-depth, field-proven insights into the critical role of the base in these transformations, offering troubleshooting solutions and answers to frequently encountered questions.
The Fundamental Role of the Base: More Than a Simple Scavenger
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1][2] The reaction's success hinges on a palladium catalyst, an organic halide, an organoboron species, and, critically, a base. While often viewed simply as an acid scavenger, the base plays a multifaceted and indispensable role in the catalytic cycle.[1]
Its primary function is to activate the organoboron reagent. Neopentyl glycol boronic esters, while more stable than their corresponding boronic acids, are generally not nucleophilic enough to participate in transmetalation directly.[3][4] The base reacts with the boronic ester to form an anionic tetrahedral "ate" complex.[4] This process increases the electron density on the boron atom, enhances the nucleophilicity of the organic group attached to it, and polarizes the C-B bond, thereby facilitating the crucial transmetalation step with the palladium(II) complex.[5]
There is extensive evidence suggesting that for the reaction to proceed, the base must first activate the boronic species (the "boronate pathway") before it can effectively transfer its organic moiety to the palladium center.[4][6][7][8]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle highlighting the base-mediated activation of the boronic ester.
Frequently Asked Questions (FAQs)
Q1: Why use a neopentyl glycol boronic ester instead of a boronic acid?
A: Neopentyl glycol boronic esters offer significantly enhanced stability compared to boronic acids.[3] This stability minimizes premature decomposition pathways like protodeboronation (where the C-B bond is cleaved by a proton source), which is a common cause of low yields.[3] They are often crystalline, free-flowing solids that are easier to handle and purify than many boronic acids, which can exist as amorphous solids or dehydrate to form boroxines.
Q2: Do I still need a base if neopentyl glycol esters are more reactive than other esters?
A: Yes, a base is almost always essential. While some studies have explored base-free conditions, the vast majority of Suzuki-Miyaura couplings, including those with highly reactive esters, require a base to form the nucleophilic 'ate' complex necessary for efficient transmetalation.[1][5][9] The base is the key activator in the reaction.
Q3: Is water necessary when using neopentyl glycol boronic esters?
A: This is a point of considerable debate.[3]
-
Aqueous Conditions: Traditionally, water is added as a co-solvent to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and to facilitate the hydrolysis of the boronic ester to a boronic acid in situ, which is then activated by the base.
-
Anhydrous Conditions: However, neopentyl glycol esters have demonstrated excellent reactivity under anhydrous conditions.[3][10] Studies have shown that these esters can undergo transmetalation directly without prior hydrolysis.[11] Using an organic-soluble base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like THF can lead to dramatically faster and higher-yielding reactions.[10] Anhydrous conditions are particularly advantageous for substrates that are sensitive to water or hydrolysis.
Q4: What is the best "all-purpose" base for couplings with these esters?
A: There is no single "best" base, as the optimal choice is substrate-dependent. However, potassium phosphate (K₃PO₄) is an excellent starting point for many applications, especially for challenging or sterically hindered couplings.[12][13] It is a strong, yet generally non-nucleophilic base, that is effective in a variety of solvent systems. For more routine couplings, potassium carbonate (K₂CO₃) is also a very common and effective choice.[14][15]
Q5: Can the choice of base affect the selectivity of my reaction?
A: Absolutely. In reactions with multiple halide sites (e.g., a molecule with both a chloro and a bromo group), the base can influence which site reacts preferentially. More importantly, the base stoichiometry can impact selectivity when competing boronic acids are present. Research has shown that using fewer equivalents of base can favor the reaction of the boronic acid with the lower pKa (the stronger acid).[8] While this is studied in boronic acids, similar principles can apply to the in situ generated species from esters.
Troubleshooting Guide
Even with stable neopentyl glycol esters, experimental challenges can arise. Below are common issues where the base is often a key factor.
Issue 1: Low or No Product Yield
-
Potential Cause: The base is too weak to activate the boronic ester or facilitate the transmetalation of a sterically hindered or electron-poor substrate.
-
Troubleshooting Steps:
-
Increase Base Strength: If you are using a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), consider switching to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[16][17] Cs₂CO₃ is highly effective but also more expensive.
-
Change Base Type: If inorganic bases are failing, consider a soluble, non-aqueous base. For anhydrous reactions, potassium trimethylsilanolate (TMSOK) has proven exceptionally effective with neopentyl glycol esters.[10]
-
Check Base Quality: Ensure your base is finely powdered and dry. Clumpy or old base can have reduced surface area and activity. For anhydrous reactions, ensure the base is truly anhydrous.[18]
-
Issue 2: Protodeboronation (Loss of the Boronate Ester Group)
-
Potential Cause: The reaction conditions are too acidic, or there is an aggressive proton source present. While neopentyl glycol esters are robust, this can still occur, especially with extended reaction times or high temperatures.
-
Troubleshooting Steps:
-
Switch to Anhydrous Conditions: This is the most effective strategy. By removing water, you eliminate the primary proton source that leads to protodeboronation. Use a dry solvent and an organic-soluble base like TMSOK or a very carefully dried inorganic base.[10]
-
Use a Stronger, Non-Nucleophilic Base: A stronger base (like K₃PO₄) can accelerate the desired productive coupling, outcompeting the undesired protodeboronation pathway.
-
Increase Boronic Ester Stoichiometry: Using a slight excess (e.g., 1.2-1.5 equivalents) of the neopentyl glycol boronic ester can help compensate for some loss to this side reaction.[12]
-
Issue 3: Hydrolysis of Base-Sensitive Functional Groups (e.g., Esters, Amides)
-
Potential Cause: The base is too strong and nucleophilic, causing saponification or degradation of other functional groups on your starting materials.
-
Troubleshooting Steps:
-
Use a Milder Base: This is the most critical adjustment. Avoid strong hydroxides (NaOH, KOH) or alkoxides (NaOt-Bu) if your molecule contains an ester. Switch to potassium carbonate (K₂CO₃) or even potassium fluoride (KF), which is known for its mildness.[5][19]
-
Lower the Reaction Temperature: Base-catalyzed hydrolysis is often temperature-dependent. Running the reaction at a lower temperature for a longer time may preserve the sensitive functional group while still allowing the Suzuki coupling to proceed.[18]
-
Issue 4: Reaction Stalls or is Very Slow
-
Potential Cause: The base is poorly soluble in the reaction solvent, leading to a slow, heterogeneous reaction with limited interfacial area. This can also be a sign that the base is not strong enough for a particularly challenging coupling.
-
Troubleshooting Steps:
-
Improve Solubility: If using an inorganic base, ensure vigorous stirring to maintain a fine suspension.[3] Adding a small amount of water (e.g., a 10:1 organic solvent to water ratio) can help dissolve the base and accelerate the reaction, but be mindful of potential side reactions (see Issues 2 & 3).
-
Switch to a Soluble Base: Employing a base like potassium trimethylsilanolate (TMSOK) in an anhydrous solvent like THF or 2-MeTHF can create a homogeneous reaction environment, often leading to a dramatic increase in reaction rate.[10]
-
Re-evaluate Base Strength: As with low yield, a slow reaction may indicate the need for a stronger base like K₃PO₄ to overcome a high activation barrier, particularly with sterically hindered substrates.[20]
-
Troubleshooting Flowchart for Base Selection
Caption: A decision-making flowchart for initial base selection and troubleshooting.
Data & Protocols
Table 1: Common Bases for Suzuki Coupling
| Base | pKa of Conjugate Acid | Typical Conditions | Strengths & Considerations |
| KF | 3.17 | Aqueous or Anhydrous | Very mild; excellent for substrates with highly base-labile groups.[5] May require higher temperatures. |
| Na₂CO₃ | 10.33 | Aqueous/Organic | Inexpensive, common choice. Effective for many standard couplings.[14][15] |
| K₂CO₃ | 10.33 | Aqueous/Organic | More soluble in organic solvents than Na₂CO₃. A reliable standard base.[17] |
| K₃PO₄ | 12.32 | Aqueous or Anhydrous | Strong, non-nucleophilic. Excellent for sterically hindered substrates and achieving high yields.[12][20] |
| Cs₂CO₃ | 10.33 | Aqueous or Anhydrous | Highly effective due to the solubility of cesium salts. Often gives higher yields but is more expensive.[16] |
| KOSiMe₃ | ~12.7 | Anhydrous Ethereal | Soluble in organic solvents. Enables fast, homogeneous, anhydrous reactions, especially for neopentyl esters.[10] |
pKa values are approximate and can vary with solvent and temperature.[21][22]
General Protocol for Suzuki Coupling with a Neopentyl Glycol Boronic Ester
This protocol is a general starting point and should be optimized for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv.), the neopentyl glycol boronic ester (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv.). The base should be a fine powder.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is critical to prevent catalyst decomposition and boronic ester homocoupling.[3][12]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Using an air-stable precatalyst (e.g., a Buchwald G3 precatalyst) can simplify this step.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous THF if using TMSOK) via syringe. The solvent must be thoroughly degassed by sparging with inert gas for 20-30 minutes prior to use.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Valente, C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Retrieved from [Link]
-
Valente, C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. Retrieved from [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Denmark, S. E., & Kassel, S. H. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
Hartwig, J. F., et al. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Biscoe, M. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]
-
Molander, G. A., et al. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Denmark, S. E., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. uwindsor.ca [uwindsor.ca]
- 22. organicchemistrydata.org [organicchemistrydata.org]
Frequently Asked Questions: Troubleshooting Low Conversion in Sterically Hindered Suzuki Reactions
Answering the call of complex molecular architecture, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry. However, when coupling partners bear significant steric bulk, particularly di-, tri-, or even tetra-ortho-substituted biaryls, researchers often face a precipitous drop in reaction efficiency. Low conversion, sluggish reaction times, and a myriad of side products can stall even the most promising synthetic routes.
This technical support center is designed for the practicing chemist—the researcher at the bench who needs not just a solution, but a deep, mechanistic understanding of why a reaction is failing and how to systematically resolve it. As Senior Application Scientists, we bridge the gap between academic mechanism and industrial application, providing insights grounded in both theory and practice.
Category 1: The Foundation - Reagent & Setup Integrity
Question: My Suzuki reaction with a hindered aryl bromide isn't working. I'm just recovering starting material. What are the first things I should check?
Answer: Before diving into complex catalytic optimization, it's critical to validate the foundational parameters of your experiment. Often, the culprit is not a sophisticated mechanistic issue but a fundamental flaw in the setup or reagents.
-
Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). This involves:
-
Using dry, oxygen-free solvents. A common method is sparging the solvent with inert gas for 15-30 minutes prior to use.
-
Employing proper Schlenk line or glovebox techniques. Ensure all glassware is flame- or oven-dried to remove adsorbed water and air.
-
Executing at least three vacuum/backfill cycles to purge the reaction vessel of atmospheric gases before adding reagents.
-
-
Reagent Purity & Stability:
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the C-B bond with C-H) and formation of trimeric anhydrides (boroxines) upon storage.[1] It's often best to use freshly purchased boronic acids or material that has been stored properly in a desiccator. If in doubt, consider recrystallizing the boronic acid or converting it to a more stable boronate ester (e.g., a pinacol or neopentylglycol ester).
-
Base Quality: The base is a critical component for activating the boronic acid.[2][3] Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) can be hygroscopic. It is best practice to use a freshly opened bottle or to grind and dry the base in an oven before use to ensure its activity and improve reproducibility.[4]
-
Catalyst Activity: Ensure your palladium precatalyst and ligand have not degraded. Visually inspect for color changes or signs of decomposition.
-
Question: I'm seeing significant amounts of a homocoupled product from my boronic acid. What causes this and how can I prevent it?
Answer: The formation of a biaryl derived from the coupling of two boronic acid molecules is a common side reaction, particularly when the desired cross-coupling is slow. This process is often catalyzed by palladium and can be exacerbated by the presence of oxygen.
The primary cause is a competitive transmetalation of a second boronic acid molecule to the palladium center before reductive elimination of the desired product can occur. To minimize this:
-
Improve Inert Atmosphere: As mentioned, oxygen can promote homocoupling. Improving your inert gas technique is the first line of defense.
-
Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. While counterintuitive, ensuring the aryl halide is consumed quickly can sometimes reduce the opportunity for homocoupling. Avoid a large excess, which can drive this side reaction.
-
Change the Boron Source: Switching from a boronic acid to a potassium trifluoroborate salt can often suppress homocoupling. These salts are generally more stable and participate differently in the catalytic cycle.
Category 2: The Heart of the Reaction - The Catalytic System
Question: My standard Pd(PPh₃)₄ catalyst isn't working for my di-ortho-substituted substrate. Why is this, and what should I try next?
Answer: The challenge with sterically hindered substrates lies in the kinetics of the catalytic cycle. Two steps are particularly sensitive to steric bulk: oxidative addition and, most critically, reductive elimination.
-
The Problem: The final, product-forming step, reductive elimination, requires the two organic partners to be in close proximity on the palladium center (a cis orientation). Large ortho-substituents create significant steric clash, raising the energy barrier for this step and dramatically slowing the reaction.[5] Ligands like triphenylphosphine (PPh₃) are often not bulky or electron-donating enough to promote this difficult step effectively.
-
The Solution: Advanced Ligands: The key to success is using specialized ligands designed to accelerate the rate-limiting steps. These ligands are typically both bulky and highly electron-donating.
-
Bulky Biaryl Phosphines (Buchwald Ligands): This class of ligands is the gold standard for challenging couplings.[6] Their steric bulk forces the palladium center into a coordinatively unsaturated state that promotes both oxidative addition and reductive elimination. Their strong electron-donating character increases the electron density on the palladium, which also facilitates these key steps.
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donors that form very stable bonds with palladium.[7][8] This stability and strong electron donation can be highly effective for coupling sterically hindered partners, including electron-rich aryl chlorides.[2][7]
-
A logical troubleshooting workflow for your catalytic system is essential.
Caption: Troubleshooting workflow for hindered Suzuki couplings.
Table 1: Recommended Ligands for Sterically Hindered Suzuki Couplings
| Ligand Class | Examples | Key Characteristics | Typical Substrates |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly bulky and electron-rich phosphines. Accelerate both oxidative addition and reductive elimination. | Di-, tri-, and tetra-ortho-substituted aryl bromides and chlorides.[9][10][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes, PEPPSI-iPr | Strong σ-donors, form robust Pd-complexes. Excellent for electron-rich and deactivated aryl chlorides.[2][7] | Hindered aryl chlorides, substrates prone to catalyst deactivation. |
| Specialized Phosphines | AntPhos, BI-DIME | Specifically designed to inhibit side reactions like β-hydride elimination in aryl-alkyl couplings.[10] | Di-ortho-substituted aryl halides coupling with secondary alkylboronic acids.[10] |
| Arsa-Buchwald Ligands | (tBu)₂As-biphenyl | Arsenic analogs of Buchwald ligands. The longer Pd-As bond can facilitate transmetalation with hindered partners.[6] | Effective for sterically demanding biaryl synthesis.[6] |
Category 3: Fine-Tuning Reaction Parameters
Question: I've switched to XPhos, but my yield is still moderate. How should I approach optimizing the base and solvent?
Answer: The base and solvent are not passive components; they are intimately involved in the catalytic cycle and their interplay with the ligand is crucial. For hindered couplings, a systematic screen is often necessary.
-
Base Selection: The primary role of the base is to form a boronate species ([R-B(OH)₃]⁻), which is significantly more nucleophilic than the neutral boronic acid and readily participates in transmetalation.[2][3]
-
Strong, Non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is a workhorse for these reactions. It is strong enough to promote boronate formation but generally does not cause degradation of sensitive functional groups.
-
Carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also common. Cesium's larger cation can improve solubility and reactivity.
-
Alkoxides such as sodium or potassium tert-butoxide (NaOtBu, KOtBu) are very strong bases that can be effective when others fail, but they can also promote side reactions.[7] They are often used with less reactive aryl chlorides.
-
-
Solvent Selection: The solvent must solubilize the reactants and catalyst, but it also influences the aggregation and activity of the palladium species.
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are excellent choices. They are polar enough to support the ionic intermediates of the reaction. Dioxane is often favored for its higher boiling point, allowing for higher reaction temperatures.[7]
-
Aromatic Solvents: Toluene or xylenes are less polar but can be effective, especially at elevated temperatures required to overcome high activation barriers.[10]
-
Water Mixtures: Sometimes, a biphasic system (e.g., Toluene/Water or THF/Water) can be beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. In fact, some "anhydrous" conditions using K₃PO₄ may rely on trace water for optimal performance.[4]
-
Protocol 1: Ligand/Base/Solvent Screening for a Hindered Suzuki Coupling
This protocol outlines a parallel screening approach to efficiently identify optimal conditions.
-
Setup: Arrange an array of reaction vials (e.g., in a heating block) each containing a stir bar.
-
Prepare Stock Solutions:
-
A solution of your aryl halide in the primary screening solvent (e.g., Dioxane).
-
A solution of your boronic acid partner in the same solvent.
-
-
Solid Reagents: To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the specific ligand to be tested. Then add the specific base to be tested. A typical starting point is 1-2 mol% Pd, 2-4 mol% Ligand, and 2-3 equivalents of base.
-
Reaction Initiation:
-
Seal the vials and perform 3x vacuum/backfill cycles with Argon.
-
Add the solvent, followed by the aryl halide and boronic acid stock solutions via syringe.
-
Place the array in the preheated block and stir at the desired temperature (e.g., 80-110 °C).
-
-
Analysis: After a set time (e.g., 12-24 hours), take an aliquot from each vial, quench, and analyze by LC-MS or GC-MS to determine the conversion and identify the most promising conditions for scale-up.
Visualizing the Mechanistic Challenge
Understanding where steric hindrance impacts the reaction is key to solving it. The following diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting the problematic reductive elimination step.
Caption: The Suzuki catalytic cycle with the sterically hindered reductive elimination step highlighted.
References
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Yuan, D., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. Organic & Biomolecular Chemistry. [Link]
-
Reddit user discussion on r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Lundgren, R. J., & Stradiotto, M. (2015). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Molecules, 20(9), 16486-16507. [Link]
-
Al-Zoubi, R. M. (2019). The Slow-Release Strategy in Suzuki–Miyaura Coupling. IntechOpen. [Link]
-
Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Ye, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(31), 4044-4047. [Link]
-
Khan, A., & Ali, S. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Oonishi, Y., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(41), 14595-14601. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 47(27), 5075-5078. [Link]
-
Sohtome, Y., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5070-5074. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. wwjmrd.com [wwjmrd.com]
Technical Support Center: Purification Strategies for Reactions Involving 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane and related neopentyl glycol boronic esters. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with removing boron-containing impurities from your reaction mixtures.
Introduction
This compound is a valuable reagent in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The neopentyl glycol protecting group offers distinct advantages in terms of stability and reactivity compared to other boronic esters. However, like all boronic acid derivatives, reactions involving this reagent can lead to persistent boron-containing impurities that complicate purification and may interfere with downstream applications. The primary culprits are often the hydrolyzed starting material, 2-methoxyphenylboronic acid, and other boronate species.
This guide is structured to provide direct, actionable solutions to common purification problems. We will explore the underlying chemical principles for each technique, ensuring you can adapt these methods to your specific synthetic context.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of reactions involving this compound.
Issue 1: My final product is contaminated with 2-methoxyphenylboronic acid.
This is the most common issue, arising from the hydrolysis of the neopentyl glycol ester during the reaction or aqueous workup. Boronic acids are often polar and can be difficult to separate from polar products by standard chromatography.
Root Cause Analysis:
The B-O bonds in the dioxaborinane ring are susceptible to hydrolysis, especially under acidic or non-anhydrous basic conditions. This cleavage releases the free boronic acid.[1]
Solution 1: Basic Aqueous Wash (Liquid-Liquid Extraction)
This is the first line of defense and is highly effective if your desired product is stable to basic conditions and not highly water-soluble.
Scientific Principle: Boronic acids are weakly acidic (pKa ~9-10) and will deprotonate in the presence of a sufficiently strong base to form an anionic boronate salt (B(OH)₃⁻). This salt is highly polar and will partition into the aqueous phase, while your typically less polar organic product remains in the organic phase.[2][3]
Step-by-Step Protocol:
-
After the reaction is complete, quench if necessary and remove any solid precipitates by filtration.
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or ether).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][3] Repeat the wash 2-3 times to ensure complete removal.
-
To remove any remaining base, wash the organic layer with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
Workflow for Basic Aqueous Wash:
Caption: Workflow for removing boronic acid via basic liquid-liquid extraction.
Solution 2: Boron-Specific Scavenger Resins
When a basic wash is not feasible due to product instability or emulsion formation, solid-phase scavengers provide an excellent alternative.
Scientific Principle: Scavenger resins are functionalized solid supports that irreversibly bind to specific impurities.[4] For boronic acids, resins with diol or N-methylglucamine functionalities are particularly effective. These groups chelate the boronic acid, removing it from the solution. Resins like SiliaBond DEAM (diethanolamine) or Diol are designed for this purpose.[5][6]
Step-by-Step Protocol:
-
Dissolve the crude reaction product in a suitable organic solvent.
-
Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity).
-
Stir the suspension at room temperature. Reaction time can vary from 1 to 24 hours; monitor the removal of the impurity by TLC or LC-MS.
-
Once the scavenging is complete, filter off the resin and wash it with a small amount of the solvent.
-
Combine the filtrates and concentrate in vacuo.
| Scavenger Type | Functional Group | Typical Conditions | Reference |
| DEAM Resin | Diethanolamine | 3-5 equiv., RT, 1-24h | [5][6] |
| Diol Resin | cis-Diol | 3-5 equiv., RT, 1-24h | [6] |
| N-Methylglucamine Resin | N-Methylglucamine | 3-5 equiv., RT, 1-24h | [7] |
Solution 3: Azeotropic Removal with Methanol
This technique is useful for removing residual boronic acid, especially after other purification steps.
Scientific Principle: Boronic acids react with methanol upon heating to form volatile trimethyl borate, B(OMe)₃. This ester can be removed by rotary evaporation along with the methanol, effectively driving the equilibrium towards the ester and removing the boron impurity.[8]
Step-by-Step Protocol:
-
Dissolve the crude product in methanol.
-
Concentrate the solution to dryness using a rotary evaporator.
-
Repeat this process 2-3 times to ensure complete removal of the boron impurity.
Issue 2: My product yield is low after silica gel chromatography.
Neopentyl glycol boronic esters, like other boronic esters, can be prone to degradation or irreversible adsorption on standard silica gel.
Root Cause Analysis:
The surface of standard silica gel is acidic and contains Lewis basic silanol groups. These can promote the hydrolysis of the boronic ester back to the boronic acid, which then strongly adsorbs to or streaks on the column, leading to poor recovery.[9][10]
Solution: Boric Acid-Impregnated Silica Gel
Scientific Principle: Treating the silica gel with boric acid neutralizes the basic silanol sites. This reduces the Lewis basicity of the stationary phase, thereby suppressing the over-adsorption and on-column hydrolysis of the boronic ester.[9][10][11] This method has been shown to significantly improve the recovery of pinacol boronic esters, a principle that extends to neopentyl glycol esters.[10]
Protocol for Preparing Boric Acid-Treated Silica Gel:
-
Preparation: Prepare a 5% w/v solution of boric acid in methanol. For every 100g of silica gel, you will need approximately 550 mL of this solution.[12]
-
Slurry: In a flask, create a slurry of the silica gel in the boric acid/methanol solution.
-
Agitation: Gently shake or stir the slurry for 1 hour at room temperature.
-
Filtration: Remove the solvent by filtration using a Büchner funnel.
-
Washing: Wash the treated silica with ethanol (approximately 600 mL for 100g of silica).[12]
-
Drying: Dry the silica gel thoroughly under vacuum (e.g., at 60°C for 1.5 hours) until it is a free-flowing powder.[12]
-
Packing: The boric acid-impregnated silica gel is now ready for use in column chromatography.
Workflow for Boron-Specific Chromatography:
Caption: Preparing and using boric acid-treated silica for improved purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my reaction? A1: Besides the hydrolyzed boronic acid, common impurities include unreacted starting materials (e.g., aryl halides), homocoupled byproducts from the starting materials, and potentially residual palladium catalyst from cross-coupling reactions.
Q2: Can I use the crude this compound product in the next step without purification? A2: In some cases, particularly for robust reactions like many Suzuki-Miyaura couplings, using the crude boronic ester after a simple filtration through a plug of silica or Celite to remove catalysts and salts can be successful. However, this depends heavily on the sensitivity of your subsequent reaction to the specific impurities present. A preliminary small-scale test is always recommended.
Q3: My neopentyl glycol boronic ester is an oil and cannot be recrystallized. What are my options? A3: For non-crystalline products, chromatography is the primary method. If you face challenges with standard silica, using the boric acid-treated silica described above is a strong alternative.[10][11] Another option is to use neutral alumina as the stationary phase.[13]
Q4: How can I monitor the progress of my column chromatography if my compound is not UV-active? A4: If your compound lacks a UV chromophore, you can use TLC staining agents for visualization. A potassium permanganate (KMnO₄) stain or a p-anisaldehyde stain, followed by gentle heating, is often effective for visualizing boronic esters and their byproducts.[12]
Q5: Is there a general solvent system for purifying neopentyl glycol boronic esters on silica gel? A5: A common starting point for chromatography of aryl boronic esters is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on the polarity of your specific compound. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
References
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Retrieved from [Link][11]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link][4]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 40(9), 974-975. Retrieved from [Link][9]
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link][13]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link][5]
-
Reddit user discussion. (2017). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link][2]
-
Reddit user discussion. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link][14]
-
Various authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. Retrieved from [Link][3]
-
Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Retrieved from [Link][10]
-
Various authors. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved from [Link][1]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Retrieved from [Link][15]
-
Merlic, C. (n.d.). Workup Tricks: Reagents. UCLA Chemistry. Retrieved from [Link][8]
-
Reddit user discussion. (2021). Tricky Suzuki. r/Chempros. Retrieved from [Link][16]
-
Various authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Retrieved from [Link][17]
-
Trifi, S., et al. (2021). Response Surface Methodology for Boron Removal by Donnan Dialysis: Doehlert Experimental Design. National Center for Biotechnology Information. Retrieved from [Link][18]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. suprasciences.com [suprasciences.com]
- 6. silicycle.com [silicycle.com]
- 7. psecommunity.org [psecommunity.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Response Surface Methodology for Boron Removal by Donnan Dialysis: Doehlert Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 2-(o-methoxyphenyl)neopentyl Glycol Boronate Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvents on the reactivity of 2-(o-methoxyphenyl)neopentyl glycol boronate. The following information is designed to help you navigate common experimental challenges and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
Question: I am performing a Suzuki-Miyaura cross-coupling reaction using 2-(o-methoxyphenyl)neopentyl glycol boronate, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low reactivity in Suzuki-Miyaura couplings involving neopentyl glycol boronates can stem from several factors, primarily related to solvent choice and reaction conditions.
Potential Causes and Solutions:
-
Inadequate Solvent Polarity: The choice of solvent plays a critical role in the efficiency of the transmetalation step. While neopentyl glycol boronate esters are valued for their stability and solubility in a range of organic solvents, the polarity of the medium can significantly influence the reaction rate.[1][2]
-
Troubleshooting: If you are using a nonpolar solvent like toluene or THF, consider switching to or adding a more polar aprotic solvent. Solvents like DMF or MeCN have been shown to alter the selectivity and reactivity in some Suzuki-Miyaura couplings.[3] However, be aware that highly polar solvents can sometimes lead to undesired side reactions. A solvent screen is often the most effective approach.
-
-
Base Incompatibility or Insufficient Strength: The base is crucial for activating the boronate ester to facilitate transmetalation.[4] An inappropriate or weak base will result in poor reactivity.
-
Troubleshooting:
-
Ensure your base is sufficiently strong. For neopentyl glycol boronates, stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium bicarbonate (NaHCO₃).
-
Consider the solubility of the base in your chosen solvent. If the base is not soluble, the reaction will be heterogeneous and may proceed slowly. Using a phase-transfer catalyst or switching to a solvent system that better solubilizes the base can be beneficial.
-
Potassium trimethylsilanolate (TMSOK) has been shown to be a highly effective base for Suzuki-Miyaura reactions with neopentyl glycol boronate esters in anhydrous ethereal solvents, leading to significant rate enhancements.[5]
-
-
-
Water Content: While some Suzuki-Miyaura reactions tolerate or even benefit from the presence of water, excessive water can lead to hydrolysis of the boronate ester and deactivation of the catalyst.[6] Conversely, completely anhydrous conditions can sometimes hinder the reaction, as water can play a role in activating the boronate.
-
Troubleshooting:
-
If using anhydrous solvents, try adding a small, controlled amount of water (e.g., 1-5% v/v) to see if it improves the reaction rate.
-
If using aqueous conditions, ensure the water content is not excessive, as this can lead to protodeboronation (cleavage of the C-B bond).[2]
-
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or reaction conditions, leading to deactivation and low yields.
-
Troubleshooting:
-
Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can oxidize the Pd(0) active species.
-
The choice of ligand is also critical. For sterically hindered substrates, bulky electron-rich phosphine ligands are often necessary to promote efficient catalytic turnover.
-
-
Issue 2: Protodeboronation of the Boronate Ester
Question: I am observing significant amounts of the protodeboronated side-product (the arene without the boronate group) in my reaction mixture. How can I minimize this?
Answer:
Protodeboronation is a common side reaction in Suzuki-Miyaura couplings, where the boronate ester is cleaved by a proton source, typically water or an alcohol, in the presence of a base.[2]
Minimization Strategies:
-
Solvent Choice: The choice of solvent can influence the rate of protodeboronation.
-
Base Selection: The strength and nature of the base can impact the extent of protodeboronation.
-
Recommendation: While a strong base is needed for activation, an excessively strong base in the presence of a protic solvent can accelerate protodeboronation. A careful balance is required. Sometimes, using a milder base with a longer reaction time can be beneficial.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the likelihood of protodeboronation.
-
Recommendation: Aim for the lowest effective temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
-
Use of Additives: Certain additives can help to suppress protodeboronation.
-
Recommendation: The addition of a dehydrating agent or running the reaction under Dean-Stark conditions to remove water can be effective.[5]
-
Issue 3: Inconsistent Reactivity or Batch-to-Batch Variation
Question: My results with 2-(o-methoxyphenyl)neopentyl glycol boronate are inconsistent from one experiment to the next. What could be causing this variability?
Answer:
Inconsistent reactivity often points to subtle variations in experimental setup and reagent quality.
Potential Sources of Inconsistency and Solutions:
-
Solvent Purity and Water Content: The purity of the solvent, particularly its water content, can have a significant impact on the reaction outcome.
-
Solution: Always use high-purity, dry solvents. If possible, measure the water content of your solvents before use to ensure consistency.
-
-
Reagent Quality: The purity of the 2-(o-methoxyphenyl)neopentyl glycol boronate itself can vary between batches. Impurities can inhibit the catalyst or participate in side reactions.
-
Solution: If you suspect reagent quality issues, consider purifying the boronate ester before use, for example, by recrystallization.
-
-
Atmosphere Control: Inadequate inert atmosphere control can lead to catalyst oxidation and inconsistent results.
-
Solution: Ensure your reaction setup is properly purged with an inert gas (e.g., argon or nitrogen) and maintained under a positive pressure of that gas throughout the reaction.
-
-
Stirring and Heating: Inconsistent stirring or temperature control can lead to localized "hot spots" or poor mixing, affecting the reaction rate and selectivity.
-
Solution: Use a reliable stirring mechanism and a temperature-controlled heating mantle or oil bath to ensure uniform reaction conditions.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of 2-(o-methoxyphenyl)neopentyl glycol boronate in different solvent environments.
Q1: Why is a neopentyl glycol boronate ester used instead of the corresponding boronic acid?
A1: Neopentyl glycol boronate esters offer several advantages over their boronic acid counterparts:
-
Enhanced Stability: They are generally more stable to air and moisture, making them easier to handle and store.[1] Boronic acids are prone to dehydration to form boroxines, which can have different reactivity profiles.
-
Improved Solubility: They often exhibit better solubility in a wider range of organic solvents compared to boronic acids, which can be poorly soluble.[1][2]
-
Reduced Protodeboronation: The ester group provides some protection against premature protodeboronation, which can be a significant issue with boronic acids.[6]
Q2: How does the o-methoxyphenyl group influence the reactivity of the boronate ester?
A2: The ortho-methoxy group can influence reactivity in a few ways:
-
Electronic Effects: The methoxy group is an electron-donating group, which can increase the electron density on the aromatic ring and potentially affect the rate of transmetalation.
-
Steric Hindrance: The presence of the ortho-substituent can introduce steric bulk around the boron center, which may slow down the rate of transmetalation compared to less hindered aryl boronates.[7]
-
Chelation: In some cases, the oxygen of the methoxy group could potentially coordinate to the palladium center during the catalytic cycle, influencing the geometry and reactivity of the intermediates.
Q3: Can I use protic solvents like ethanol or methanol with 2-(o-methoxyphenyl)neopentyl glycol boronate?
A3: While it is possible to use protic solvents, it is generally not recommended as the primary solvent for reactions involving neopentyl glycol boronate esters. Protic solvents can participate in transesterification with the boronate ester, leading to a mixture of boron species in solution.[6] They also increase the risk of protodeboronation.[2] If a protic solvent is necessary, it is often used as a co-solvent with a primary aprotic solvent, and the reaction conditions should be carefully optimized.
Q4: What is the best way to prepare and purify 2-(o-methoxyphenyl)neopentyl glycol boronate?
A4: The most common method for preparing neopentyl glycol boronate esters is the condensation of the corresponding boronic acid with neopentyl glycol. This is typically done in a solvent like toluene or benzene with azeotropic removal of water using a Dean-Stark apparatus.[5] Purification can often be achieved by recrystallization or, if necessary, column chromatography on silica gel, though prolonged exposure to silica gel can sometimes lead to hydrolysis.[8]
Q5: How does the choice of solvent affect the transmetalation step in a Suzuki-Miyaura reaction?
A5: The solvent can influence the transmetalation step in several ways:
-
Solvation of Intermediates: The solvent can stabilize the various intermediates and transition states in the catalytic cycle. Polar aprotic solvents, for instance, can stabilize charged intermediates, potentially accelerating the reaction.[3]
-
Ligand Exchange: The solvent can compete with other ligands for coordination to the palladium center, which can affect the rate of the key steps in the catalytic cycle.
-
Solubility of Reagents: The solvent must effectively dissolve all the reaction components, including the boronate ester, the halide, the base, and the catalyst, to ensure a homogeneous and efficient reaction.
III. Experimental Protocols and Data
Table 1: Solvent Effects on a Model Suzuki-Miyaura Coupling
| Entry | Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | K₂CO₃ | 100 | 12 | 45 |
| 2 | THF | K₂CO₃ | 66 | 12 | 60 |
| 3 | 1,4-Dioxane | K₃PO₄ | 100 | 8 | 85 |
| 4 | THF/H₂O (4:1) | K₂CO₃ | 66 | 6 | 75 |
| 5 | THF (anhydrous) | TMSOK | 25 | 1 | 95[5] |
Yields are for a model reaction and may vary depending on the specific substrates used.
Protocol: General Procedure for Suzuki-Miyaura Coupling with 2-(o-methoxyphenyl)neopentyl Glycol Boronate
-
To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add 2-(o-methoxyphenyl)neopentyl glycol boronate (1.1 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add the chosen degassed solvent (e.g., 1,4-dioxane).
-
Add the base (e.g., K₃PO₄, 2-3 equivalents). If using an aqueous system, the base can be added as an aqueous solution.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Visualizations
Diagram 1: Key Factors Influencing Reactivity
Caption: Factors influencing boronate reactivity.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
V. References
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC. (2019). National Institutes of Health. [Link]
-
The Versatile Role of Boronate Esters in Modern Organic Synthesis. Boron Molecular. [Link]
-
Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2018). ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). National Institutes of Health. [Link]
-
A Water-Stable Boronate Ester Cage. (2023). ChemRxiv. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2021). National Institutes of Health. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. (2020). Organic Syntheses. [Link]
-
Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Troubleshooting the synthesis of BINOL derivatives. (2023). Reddit. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Tricky Suzuki. (2021). Reddit. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Accelerating Sluggish Suzuki Couplings with 2-(2-methoxyphenyl)dioxaborinane
Welcome to the technical support center dedicated to overcoming challenges in Suzuki-Miyaura cross-coupling reactions involving 2-(2-methoxyphenyl)dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this sterically hindered and electronically distinct boronic ester.
The ortho-methoxy group in 2-(2-methoxyphenyl)dioxaborinane introduces a unique combination of steric bulk and potential for catalyst coordination, which can often lead to sluggish or incomplete reactions. This resource will dissect the potential causes of slow reaction times and provide actionable solutions grounded in mechanistic understanding.
Troubleshooting Guide & FAQs
Here, we address common issues encountered when using 2-(2-methoxyphenyl)dioxaborinane in Suzuki coupling reactions.
Q1: My Suzuki coupling with 2-(2-methoxyphenyl)dioxaborinane is extremely slow or has stalled. What are the primary factors to investigate?
A1: A stalled or sluggish reaction with this particular substrate can often be attributed to a confluence of steric and electronic factors that impede key steps in the catalytic cycle. The primary areas to scrutinize are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction conditions.
-
Catalyst and Ligand Inefficiency: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically demanding coupling.[1] The bulky ortho-methoxy group can hinder the approach of the boronic ester to the palladium center during the crucial transmetalation step.
-
Suboptimal Base Selection: The base plays a critical role in activating the boronic ester for transmetalation.[2][3] An inappropriate base may not be strong enough or sufficiently soluble to facilitate this step efficiently, especially with a sterically encumbered substrate.
-
Inadequate Reaction Temperature: Many Suzuki couplings, particularly those involving challenging substrates, require elevated temperatures to overcome activation energy barriers.[4]
Q2: I'm observing significant starting material remaining. How can I optimize my catalyst and ligand selection to drive the reaction to completion?
A2: This is a classic symptom of a catalytic cycle that is proceeding inefficiently. For sterically hindered substrates like 2-(2-methoxyphenyl)dioxaborinane, the choice of ligand is paramount.
Core Insight: The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate the rate-limiting transmetalation and reductive elimination steps. For sterically demanding couplings, bulky and electron-rich ligands are often required.
Recommended Ligand Classes:
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are designed to be bulky and electron-rich, which can accelerate the catalytic cycle for hindered substrates.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable and highly active palladium complexes, often effective for challenging couplings.[5][6]
Troubleshooting Workflow for Catalyst and Ligand Selection:
Caption: Troubleshooting workflow for low conversion.
Data-Driven Catalyst/Ligand Selection:
| Catalyst System | Substrate Type | Typical Conditions | Key Advantages |
| Pd₂(dba)₃ / SPhos | Sterically hindered aryl bromides/chlorides | Toluene or Dioxane, K₃PO₄, 80-110 °C | Broad applicability, high activity for hindered substrates. |
| Pd(OAc)₂ / XPhos | Electron-rich and hindered aryl halides | t-BuOH or Dioxane, K₂CO₃, 100 °C | Excellent for challenging couplings. |
| PEPPSI™-IPr | Aryl chlorides and bromides | Dioxane, K₃PO₄, 80 °C | Air and moisture stable NHC precatalyst.[6] |
| [Pd(IPr)(cinnamyl)Cl] | Sterically hindered substrates | Toluene, NaOtBu, 100 °C | Highly active NHC-based catalyst.[5] |
Q3: What is the role of the base in this specific reaction, and how do I choose the most effective one?
A3: The base is essential for the transmetalation step of the Suzuki-Miyaura coupling.[2][3][7] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.
Mechanism of Base Activation:
Caption: Role of base in boronic ester activation.
For the sterically encumbered 2-(2-methoxyphenyl)dioxaborinane, a base that is both sufficiently strong and soluble in the reaction medium is crucial.
Base Selection Guide:
| Base | Strength | Common Solvents | Considerations |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often a good choice for hindered substrates.[7] |
| K₂CO₃ | Moderate | Dioxane/Water, DMF | A common and effective base.[7] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Can be very effective but is more expensive. |
| NaOtBu | Very Strong | Toluene, Dioxane | Use with caution, can promote side reactions.[8] |
| KF | Mild | Toluene, Dioxane | Useful for base-sensitive functional groups.[2] |
Troubleshooting Tip: If you are using a carbonate base with an organic solvent, the addition of a small amount of water can sometimes improve reaction rates by increasing the solubility of the base.[9] However, excess water can lead to protodeboronation.
Q4: I am concerned about protodeboronation of my boronic ester. How can I minimize this side reaction?
A4: Protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant side reaction, especially with electron-rich or heteroaromatic boronic acids/esters.[10][11]
Strategies to Mitigate Protodeboronation:
-
Use Anhydrous Conditions: Water is often the primary proton source.[11] Using anhydrous solvents and reagents can significantly reduce this side reaction.
-
Employ Milder Bases: Strong bases can sometimes accelerate protodeboronation. Consider using milder bases like K₃PO₄ or KF.[4]
-
Slow-Release Strategy: Converting the boronic acid to a more stable boronate ester, such as the pinacol ester, can help.[12] These esters slowly hydrolyze in situ to the active boronic acid, keeping its concentration low and minimizing degradation.[12]
Experimental Protocols
General Protocol for Optimizing Suzuki Coupling with 2-(2-methoxyphenyl)dioxaborinane:
This protocol provides a starting point for optimization. The specific conditions may need to be adjusted for your particular aryl halide.
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), 2-(2-methoxyphenyl)dioxaborinane (1.2-1.5 equiv), the chosen base (2.0-3.0 equiv), and a magnetic stir bar.
-
In a separate vial, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
-
Reagent Addition:
-
Add the degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.5 M) to the Schlenk tube containing the solids.
-
Add the catalyst/ligand mixture to the reaction vessel.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The Suzuki-Miyaura catalytic cycle.[7][13][14]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[13][14]
-
Transmetalation: The organic group from the activated boronic ester is transferred to the palladium center.[7][13] This is often the rate-limiting step, especially with hindered substrates.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[7][13]
By systematically addressing the factors that influence each of these steps, particularly the choice of ligand and base, researchers can significantly improve the reaction times and yields for Suzuki couplings involving the challenging 2-(2-methoxyphenyl)dioxaborinane.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Molla, M. R. I., & Ali, M. A. (2011). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of the Chilean Chemical Society, 56(4), 893-903. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. PMC. [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
-
Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and applied chemistry, 63(3), 419-422. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ResearchGate. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 49(8), 1599–1611. [Link]
-
Shields, J. D., & Sanford, M. S. (2018). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical science, 9(13), 3333–3338. [Link]
-
Zhang, Z. Q., & Hu, Q. S. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3336-3338. [Link]
-
Zhou, W., & Lu, Z. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(12), 2774–2777. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Ang, J. C., & Browne, D. L. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC advances, 9(27), 15454–15458. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]
-
2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids. ACS Catalysis. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
Validation & Comparative
A Researcher's Guide to Boronic Esters in Suzuki Coupling: A Head-to-Head Comparison of Neopentyl Glycol and Pinacol Derivatives
Introduction: Beyond the Boronic Acid
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a powerful and versatile method for forging carbon-carbon bonds.[1][2] Its impact on pharmaceutical discovery, materials science, and agrochemical development is undeniable, largely due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[3][4] While boronic acids were the initial stars of this transformation, their ester derivatives have emerged as indispensable tools, offering significant advantages in stability, handling, and purification.[5]
Among these, pinacol boronic esters (Bpin) have become the industry standard, lauded for their exceptional stability and ease of preparation.[6][7][8] However, the landscape of boronic esters is not a monolith. Alternative structures, such as those derived from neopentyl glycol, exemplified by 2-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, present a compelling case for specific applications, often exhibiting enhanced reactivity.[9][10]
This guide provides an in-depth, data-driven comparison for researchers, scientists, and drug development professionals. We will dissect the structural nuances, mechanistic pathways, and performance differences between neopentyl glycol and pinacol boronic esters to empower you with the knowledge to select the optimal reagent for your next Suzuki-Miyaura coupling.
The Contenders: A Structural and Electronic Overview
At first glance, the two esters appear similar, both serving to protect the boronic acid moiety. However, their fundamental structural differences—a six-membered dioxaborinane ring for the neopentyl glycol derivative versus a five-membered dioxaborolane ring for the pinacol ester—give rise to distinct chemical behaviors.
Caption: Chemical structures of a neopentyl glycol boronic ester and a pinacol boronic ester.
The key distinctions lie in sterics and electronics:
-
Steric Hindrance: The pinacol ester features four methyl groups adjacent to the oxygen atoms, creating a more sterically congested environment around the boron center compared to the neopentyl glycol ester.[9] This steric bulk significantly influences the ability of the ester to interact with the palladium catalyst during the crucial transmetalation step.
-
Electronic Profile: The electron-donating nature of the alkyl groups on the diol backbone influences the Lewis acidity of the boron atom and the nucleophilicity of the organic group to be transferred. Electron-rich diols, like neopentyl glycol, can lead to increased rates of aryl transfer compared to boronic acids themselves.[9]
The Mechanism: Dispelling the Myth of Mandatory Hydrolysis
A long-held assumption in Suzuki-Miyaura catalysis was that boronic esters must first hydrolyze in situ to the corresponding boronic acid before transmetalation can occur. While this pathway is possible, seminal work has conclusively demonstrated that boronic esters can and do transmetalate directly from the palladium(II) intermediate.[3][9][11][12]
This direct pathway is critical for understanding the performance differences between ester types. The rate of this direct transmetalation is highly dependent on the structure of the boronic ester itself.[3][4]
Caption: The Suzuki-Miyaura catalytic cycle highlighting the direct transmetalation pathway for boronic esters.
Kinetic investigations have revealed that two features are critical for efficient direct transmetalation: (1) the ability to form an intermediate with a Pd-O-B linkage, and (2) the nucleophilicity of the ipso-carbon bound to boron.[9][13] The structure of the diol backbone directly modulates these features.
Head-to-Head Performance: A Data-Driven Comparison
The choice between a neopentyl glycol and a pinacol boronate is a classic trade-off between stability and reactivity.
| Feature | Pinacol Boronate (Bpin) | 2-(Aryl)-5,5-dimethyl-1,3,2-dioxaborinane (Neopentyl Glycol Ester) | Rationale & Causality |
| Shelf Stability | Excellent | Very Good | Pinacol esters are often highly crystalline, robust solids with exceptional resistance to hydrolysis and protodeboronation, making them ideal for long-term storage and use in library synthesis.[5][6][14] Neopentyl esters share good stability but can be slightly more susceptible to hydrolysis than their pinacol counterparts under certain conditions. |
| Ease of Handling | Excellent | Excellent | Both are generally crystalline solids, far easier to handle, weigh, and purify than many parent boronic acids, which can be prone to dehydration to form boroxines. |
| Transmetalation Rate | Slower | Faster | The steric bulk of the pinacol's four methyl groups can hinder the formation of the key pre-transmetalation intermediate.[9] The less-hindered six-membered ring of the neopentyl ester allows for a more facile approach to the palladium center, often resulting in significantly faster reaction rates.[9] |
| Protodeboronation Risk | Low | Low to Moderate | While both are more stable than boronic acids, the faster "release" of the aryl group from the neopentyl ester can, in some cases, lead to a slightly higher risk of competitive protodeboronation if reaction conditions are not optimized. |
Quantitative Experimental Data: The Rate of Reaction
Kinetic studies provide a clear picture of the reactivity differences. In a model system studying the transfer of a 4-fluorophenyl group to a palladium complex, the difference was stark:
| Boronic Ester Type | Approximate Time to Product Formation | Source |
| Pinacol Boronate | ~5.5 hours | [9] |
| Neopentyl Glycol Boronate | ~0.3 hours (~18 minutes) | [9] |
This greater than 18-fold rate enhancement for the neopentyl glycol ester under these specific conditions demonstrates its potential to dramatically accelerate sluggish couplings, reduce catalyst decomposition, and improve overall process efficiency.[9]
Practical Guidance and Experimental Protocols
The decision of which ester to employ should be guided by the specific demands of the synthesis.
-
Choose Pinacol Boronate (Bpin) when:
-
Maximum stability is paramount: For library synthesis, high-throughput screening, or when the boron reagent will be stored for extended periods.
-
The substrate is highly reactive: If the coupling partner (e.g., an activated aryl iodide) is very reactive, the slower transmetalation of the pinacol ester is often sufficient.
-
Performing Miyaura Borylation: Pinacolborane (HBpin) and bis(pinacolato)diboron (B₂pin₂) are the standard, highly efficient reagents for synthesizing boronic esters from halides or triflates.[10]
-
-
Choose Neopentyl Glycol Boronate when:
-
Reaction rate is critical: To accelerate couplings with challenging substrates like unactivated aryl chlorides or sterically hindered partners.
-
Lower reaction temperatures are desired: The increased reactivity can often allow for successful coupling at lower temperatures, improving functional group tolerance.
-
Anhydrous conditions are employed: Under anhydrous conditions using soluble bases like potassium trimethylsilanolate (TMSOK), the direct transmetalation pathway is dominant, and the inherent reactivity of the neopentyl ester can be fully exploited to achieve rapid and high-yielding transformations.[11][15]
-
Experimental Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Pinacol Boronate
This protocol represents a general method for coupling an aryl pinacol boronate with an aryl bromide.
Workflow Overview:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 12. researchgate.net [researchgate.net]
- 13. sci-hub.se [sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
A Comparative Guide to the Reactivity of Neopentyl Glycol vs. MIDA Boronic Esters in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the strategic use of boronic acid derivatives is paramount. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, relies on the effective delivery of an organoboron species to a palladium catalyst. However, the inherent instability of many boronic acids necessitates the use of protecting groups, which not only enhance stability but can also modulate reactivity. This guide provides an in-depth comparison of two widely employed protecting groups: neopentyl glycol and N-methyliminodiacetic acid (MIDA), focusing on their respective boronic esters' stability, reactivity, and strategic applications in synthesis.
Structural and Stability Hallmarks: A Tale of Two Esters
At a fundamental level, both neopentyl glycol and MIDA serve to protect the boronic acid moiety, rendering it more stable to air, moisture, and silica gel chromatography than the parent acid.[1] However, the nature of this protection differs significantly, stemming from their distinct three-dimensional structures.
Neopentyl glycol forms a six-membered cyclic boronic ester. These esters are generally robust and can often be purified via column chromatography.[2] Their stability is attributed to the steric bulk of the neopentyl group, which shields the boron center from unwanted reactions like protodeboronation.[3]
MIDA, on the other hand, forms a bicyclic structure with a dative bond between the nitrogen atom and the boron center. This interaction forces the boron into a tetrahedral, sp³-hybridized state, effectively "masking" the vacant p-orbital that is essential for transmetalation in the Suzuki-Miyaura catalytic cycle.[4] This unique structural feature confers exceptional stability to MIDA boronates; they are typically crystalline solids that are indefinitely stable on the benchtop, compatible with a wide range of synthetic reagents, and readily purified by chromatography.[4][5]
Caption: Chemical structures of a neopentyl glycol boronic ester and a MIDA boronic ester.
| Feature | Neopentyl Glycol Boronic Ester | MIDA Boronic Ester |
| Boron Hybridization | sp² | sp³ |
| Stability to Air/Moisture | Good | Excellent[6] |
| Chromatographic Stability | Generally stable[2] | Excellent[1] |
| Physical Form | Often solids or oils | Crystalline solids[5] |
| Reagent Compatibility | Good | Excellent (stable to many common reagents)[5] |
Reactivity in Suzuki-Miyaura Cross-Coupling: A Controlled Release
The most significant divergence between neopentyl glycol and MIDA boronic esters lies in their reactivity under Suzuki-Miyaura conditions. Neopentyl glycol esters are designed to be "coupling-ready." While more stable than the corresponding boronic acids, they are generally reactive under standard Suzuki-Miyaura conditions and will participate in the catalytic cycle, often after in situ hydrolysis to the boronic acid or direct transmetalation from the ester.[3][7] This makes them excellent, stable surrogates for boronic acids in a wide array of synthetic applications.
In stark contrast, MIDA boronates are exceptionally unreactive under standard anhydrous Suzuki-Miyaura coupling conditions, even at elevated temperatures (up to 80 °C).[4] This inertness is a direct consequence of the sp³-hybridized boron center, which is resistant to transmetalation.[4] Reactivity is "switched on" only when the MIDA ligand is cleaved under specific conditions, typically mild aqueous base (e.g., 1M NaOH or NaHCO₃) at room temperature, to liberate the reactive sp²-hybridized boronic acid.[4][8]
This tunable reactivity is the cornerstone of the MIDA boronate strategy, enabling a powerful synthetic approach known as iterative cross-coupling (ICC).[9][10]
Caption: Contrasting reactivity pathways in Suzuki-Miyaura coupling.
The Power of Iterative Cross-Coupling with MIDA Boronates
The ability to selectively deprotect and couple MIDA boronates has revolutionized the synthesis of complex molecules.[10] It allows for the construction of molecules in a stepwise, controlled manner, analogous to solid-phase peptide synthesis.[10] A bifunctional building block, containing for instance a halide and a MIDA boronate, can be selectively coupled at the halide position while the MIDA boronate remains intact.[9] Subsequent deprotection of the MIDA boronate unmasks a new reactive site for a second coupling reaction. This process can be repeated, enabling the efficient and modular assembly of complex structures from simple building blocks.[11]
Caption: Workflow for iterative cross-coupling using a MIDA boronate.
This protocol is a representative example based on literature procedures.[4]
Step 1: First Suzuki-Miyaura Coupling (MIDA group intact)
-
To an oven-dried flask, add the halo-aryl MIDA boronate (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Purge the flask with an inert gas (e.g., Argon).
-
Add anhydrous solvent (e.g., toluene) and anhydrous base (e.g., K₃PO₄, 3.0 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 23-80 °C) until the starting halide is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting biaryl MIDA boronate by silica gel chromatography.
Step 2: MIDA Deprotection and Second Suzuki-Miyaura Coupling
-
Dissolve the purified biaryl MIDA boronate (1.0 equiv.) in a suitable solvent (e.g., THF).
-
Add an aqueous solution of 1M NaOH (3.0 equiv.) and stir at room temperature for 30-60 minutes to effect deprotection.
-
To this mixture, add the second coupling partner (e.g., an aryl bromide, 1.1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand (e.g., SPhos, 4 mol%).
-
Add an aqueous solution of a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Stir the reaction at the desired temperature until completion.
-
Work-up and purify as described in Step 1 to isolate the final triaryl product.
Neopentyl Glycol Boronic Esters: The Reliable Workhorse
While MIDA boronates offer unique capabilities for complex, multi-step syntheses, neopentyl glycol boronic esters remain an invaluable tool for more conventional applications. Their primary advantages are ease of preparation and direct utility in coupling reactions without a separate deprotection step. They are excellent choices when the goal is a single cross-coupling event and the boronic acid itself is problematic to handle or store.
This protocol is a representative example based on literature procedures.[7]
-
To a flask, add the aryl halide (1.0 equiv.), the neopentyl glycol boronic ester (1.2 equiv.), palladium catalyst (e.g., Pd-P(t-Bu)₃-G3, 2 mol%), and a base (e.g., potassium trimethylsilanolate (TMSOK), 2.0 equiv.).
-
Purge the flask with an inert gas.
-
Add anhydrous solvent (e.g., THF).
-
Stir the reaction at room temperature until the starting aryl halide is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Conclusion: Choosing the Right Tool for the Job
The choice between neopentyl glycol and MIDA boronic esters is a strategic one, dictated by the synthetic goal.
-
Choose Neopentyl Glycol Boronic Esters for:
-
Direct, single-step Suzuki-Miyaura couplings.
-
When a stable, easily handled alternative to a problematic boronic acid is needed.
-
Cost-effective and straightforward protection of boronic acids.
-
-
Choose MIDA Boronic Esters for:
By understanding the fundamental differences in stability and reactivity, researchers can leverage these powerful tools to design more efficient, robust, and elegant synthetic routes to novel chemical entities.
References
-
Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). Available at: [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. Available at: [Link]
-
Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH Public Access. Available at: [Link]
-
A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]
-
Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. RSC Publishing. Available at: [Link]
-
Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. Available at: [Link]
-
Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. Available at: [Link]
-
Protecting Groups for Boronic Acids. Chem-Station Int. Ed.. Available at: [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. Available at: [Link]
-
A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available at: [Link]
-
Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions. ResearchGate. Available at: [Link]
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. Available at: [Link]
- Methods for forming protected organoboronic acids. Google Patents.
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. Available at: [Link]
-
biphenyl-4-boronic acid neopentyl glycol ester. ChemSrc. Available at: [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. American Chemical Society. Available at: [Link]
Sources
- 1. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. | Semantic Scholar [semanticscholar.org]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. US9908900B2 - Methods for forming protected organoboronic acids - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Characterizing Products of 2-(o-Methoxyphenyl)neopentyl Glycol Boronate Reactions
For researchers, medicinal chemists, and professionals in drug development, the robust characterization of reaction products is the bedrock of scientific integrity and progress. In the realm of modern synthetic chemistry, boronate esters, such as those derived from 2-(o-methoxyphenyl)boronic acid and neopentyl glycol, are pivotal intermediates, notably in Suzuki-Miyaura cross-coupling reactions. Their purity, structure, and stability directly impact the yield, safety, and efficacy of the final active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of products arising from reactions involving 2-(o-methoxyphenyl)neopentyl glycol boronate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative references.
The Analytical Imperative: Navigating the Instability of Boronate Esters
A primary challenge in the analysis of boronate esters is their inherent susceptibility to hydrolysis, reverting to the corresponding boronic acid and diol. This instability necessitates carefully chosen analytical conditions to ensure that the observed data accurately reflects the composition of the reaction mixture and not an artifact of the analysis itself. The steric hindrance provided by the neopentyl glycol moiety in the titular compound offers a degree of stability, yet careful methodological considerations remain paramount.
A Multi-Modal Approach to Characterization
No single analytical technique can provide a complete picture of a reaction product. A comprehensive understanding is achieved through the synergistic application of chromatographic and spectroscopic methods.
Chromatographic Techniques: Purity and Separation
Chromatography is the workhorse for assessing the purity of the reaction products and for separating the desired compound from starting materials, byproducts, and degradation products.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of boronate esters. However, the choice of the stationary and mobile phases is critical to prevent on-column hydrolysis.
-
Reversed-Phase HPLC (RP-HPLC): While ubiquitous, traditional RP-HPLC with aqueous-organic mobile phases can induce hydrolysis of boronate esters. To mitigate this, several strategies can be employed:
-
High-pH Mobile Phases: Operating at a pH above the pKa of the corresponding boronic acid can stabilize the boronate ester.[1][2] However, this approach requires pH-resistant columns.
-
Aprotic Diluents: Dissolving the sample in an aprotic solvent like acetonitrile or THF can prevent hydrolysis prior to injection.
-
Low Silanol Activity Columns: Columns with low residual silanol activity minimize surface-catalyzed hydrolysis.[3]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high organic content. This environment is less protic than typical RP-HPLC conditions, thereby minimizing the risk of hydrolysis and offering excellent retention for both the boronate ester and the more polar boronic acid.[4]
Comparison of HPLC Methods:
| Method | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC (High pH) | Separation based on hydrophobicity at elevated pH. | Good for base-stable compounds; can prevent hydrolysis. | Requires specialized, pH-stable columns; not suitable for base-labile compounds. | Purity analysis of base-stable boronate esters. |
| RP-HPLC (Aprotic Diluent) | Standard RP separation with minimized pre-analysis hydrolysis. | Utilizes common columns and instrumentation. | On-column hydrolysis can still occur. | Rapid screening and in-process control. |
| HILIC | Partitioning between a polar stationary phase and a high-organic mobile phase. | Minimizes hydrolysis; good retention of polar analytes (boronic acids). | Can have longer equilibration times; may require different expertise. | Simultaneous analysis of boronate esters and their corresponding boronic acids. |
Experimental Protocol: HILIC-UV Analysis
-
Column: A HILIC column with a cross-linked diol or amide stationary phase.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
-
Gradient: 0-100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Methanol.
Gas Chromatography (GC)
GC is generally less suitable for the direct analysis of boronate esters due to their low volatility and thermal lability. However, derivatization of the corresponding boronic acid with agents like phenylboronic acid can yield volatile derivatives suitable for GC analysis, particularly for detecting trace impurities.[1]
Spectroscopic Techniques: Structural Elucidation and Confirmation
Spectroscopic methods provide definitive structural information, confirming the identity of the reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: Provides information on the proton environment. For 2-(o-methoxyphenyl)neopentyl glycol boronate, one would expect to see characteristic signals for the methoxy group, the aromatic protons, and the diastereotopic protons of the neopentyl glycol backbone.
-
¹¹B NMR: This technique is highly specific to the boron nucleus and is invaluable for confirming the formation of the boronate ester. Tricoordinate boronic acids typically show a broad signal around 30 ppm, while tetracoordinate boronate esters exhibit a sharper signal shifted upfield to the 10-20 ppm range.[5] This shift provides clear evidence of ester formation.
Expected NMR Data for 2-(o-methoxyphenyl)neopentyl Glycol Boronate:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Key Information |
| ¹H | ~7.8-6.9 | Multiplets | Aromatic protons of the o-methoxyphenyl group. |
| ~3.8 | Singlet | Methoxy group protons. | |
| ~3.7 and ~3.5 | Doublets | Diastereotopic methylene protons of the neopentyl glycol. | |
| ~1.0 | Singlet | Methyl groups of the neopentyl glycol. | |
| ¹¹B | ~15-25 | Broad Singlet | Confirms the tetracoordinate boronate ester. |
| ¹³C | ~160-110 | Multiple signals | Aromatic and methoxy carbons. |
| ~72 | Methylene carbons of the neopentyl glycol. | ||
| ~32 | Quaternary carbon of the neopentyl glycol. | ||
| ~22 | Methyl carbons of the neopentyl glycol. |
Experimental Protocol: ¹¹B NMR Spectroscopy
-
Instrument: 400 MHz or higher field NMR spectrometer with a boron-observe probe.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Use a wide spectral width to ensure the signal is captured.
-
A sufficient number of scans may be required due to the lower sensitivity of the ¹¹B nucleus.
-
-
Referencing: The spectrum is typically referenced to an external standard of BF₃·OEt₂ (0 ppm).
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the analyte, confirming its identity and providing clues about its structure. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids and their esters.[2] The mass spectrum of 2-(o-methoxyphenyl)neopentyl glycol boronate would be expected to show the molecular ion peak, as well as characteristic fragments corresponding to the loss of the neopentyl glycol moiety or the methoxy group.
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including stereochemistry and conformation.[6] This technique is the gold standard for structural elucidation but is dependent on the ability to grow high-quality single crystals.
Workflow for Comprehensive Characterization
The following workflow illustrates a logical progression of analytical techniques for the thorough characterization of products from 2-(o-methoxyphenyl)neopentyl glycol boronate reactions.
Caption: A logical workflow for the characterization of boronate ester reaction products.
Conclusion
The comprehensive characterization of products from reactions involving 2-(o-methoxyphenyl)neopentyl glycol boronate is a multi-faceted process that requires a thoughtful and systematic approach. By understanding the inherent chemical properties of boronate esters and selecting the appropriate analytical techniques, researchers can ensure the integrity of their data and the quality of their synthetic products. The integration of chromatographic and spectroscopic methods, as outlined in this guide, provides a robust framework for achieving this critical objective.
References
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Available at: [Link]
-
Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017-08-15). Available at: [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
-
1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...). ResearchGate. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]
-
biphenyl-4-boronic acid neopentyl glycol ester. Organoboron compounds. Available at: [Link]
-
Neopentyl glycol boronic esters database. Organoboron compounds. Available at: [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
Sources
- 1. Determination of trace ethylene glycol in industrial solvents and lubricants using phenyl boronic acid derivatization and multidimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to the NMR Spectroscopy of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its Pinacol Ester Analogue
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in cross-coupling reactions, the careful characterization of boronate ester intermediates is paramount. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol-derived boronate ester, with its commonly used pinacol-derived counterpart, 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Understanding the distinct spectral signatures of these reagents is crucial for reaction monitoring, quality control, and mechanistic studies.
Introduction: The Significance of Boronate Ester Characterization
Boronic acids and their esters are indispensable reagents in modern organic synthesis, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The stability and reactivity of these compounds are significantly influenced by the diol used to protect the boronic acid moiety. Neopentyl glycol and pinacol are two of the most frequently employed diols, giving rise to six-membered dioxaborinane and five-membered dioxaborolane rings, respectively.
The choice between a neopentyl glycol and a pinacol boronate ester can impact reaction kinetics, yields, and purification strategies. Consequently, the ability to unequivocally identify and differentiate these esters through routine NMR spectroscopy is a critical skill for any synthetic chemist. This guide will dissect the ¹H, ¹³C, and ¹¹B NMR spectra of this compound and compare them with the spectral data of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, providing the experimental data and interpretive insights necessary for confident structural assignment.
Structural Comparison: Neopentyl Glycol vs. Pinacol Esters
The fundamental difference between the two molecules lies in the structure of the diol protecting group, which in turn influences the conformation and electronic environment of the boronate ester.
Caption: Chemical structures of the compared boronate esters.
Experimental Protocols: Acquiring High-Quality NMR Spectra
The following protocols outline the standardized procedures for obtaining ¹H, ¹³C, and ¹¹B NMR spectra for the boronate esters discussed in this guide. Adherence to these methods ensures data consistency and facilitates reliable comparisons.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.
-
Concentration: Prepare a solution of approximately 10-20 mg of the boronate ester in 0.6-0.7 mL of CDCl₃. For ¹³C NMR, a more concentrated sample may be beneficial to reduce acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. For ¹¹B NMR, boron trifluoride diethyl etherate (BF₃·OEt₂) is a common external standard.
NMR Acquisition Parameters
-
¹H NMR: A standard single-pulse experiment is sufficient. A spectral width of approximately 16 ppm, centered around 6 ppm, and a relaxation delay of 1-2 seconds are typical.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals. A spectral width of 200-220 ppm and a longer relaxation delay (2-5 seconds) are recommended to ensure proper relaxation of quaternary carbons.
-
¹¹B NMR: A single-pulse experiment without proton decoupling is generally sufficient. Due to the quadrupolar nature of the boron nucleus, the signals are often broad. A spectral width of 200 ppm, centered around 30 ppm, is a good starting point. The use of quartz NMR tubes is advisable to avoid background signals from borosilicate glass.[1]
Caption: A streamlined workflow for the NMR analysis of boronate esters.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H, ¹³C, and ¹¹B NMR chemical shifts for this compound and its pinacol analogue. The data for the pinacol ester is derived from a structurally similar compound, "2-(4-(2-Methoxyphenyl)-2-(trifluoromethyl)but-3-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane," with a focus on the shared structural fragments[2].
¹H NMR Spectral Data
| Assignment | This compound (Expected) | 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Derived from[2]) |
| Aromatic-H | ~7.8 (dd) | 7.41–7.39 (m) |
| Aromatic-H | ~7.4 (td) | 7.30–7.28 (m) |
| Aromatic-H | ~7.0 (t) | 6.91–6.85 (m) |
| Aromatic-H | ~6.9 (d) | 6.91–6.85 (m) |
| OCH₃ | ~3.9 (s) | 3.86 (s) |
| OCH₂ | ~3.7 (s) | - |
| C(CH₃)₂ | ~1.0 (s) | - |
| C(CH₃)₄ | - | 1.28 (s) |
¹³C NMR Spectral Data
| Assignment | This compound (Expected) | 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Derived from[2]) |
| Ar-C (ipso) | Not observed | Not observed |
| Ar-C-O | ~160 | 160.3 |
| Ar-CH | ~134 | 133.8 |
| Ar-CH | ~130 | 129.8 |
| Ar-CH | ~120 | 120.3 |
| Ar-CH | ~111 | 110.8 |
| OCH₃ | ~55 | 55.7 |
| OCH₂ | ~72 | - |
| C(CH₃)₂ | ~32 | - |
| C(CH₃)₂ | ~22 | - |
| O-C(CH₃)₂ | - | 83.8 |
| C(CH₃)₄ | - | 24.9, 24.5 |
¹¹B NMR Spectral Data
| Compound | Expected ¹¹B Chemical Shift (ppm) |
| This compound | ~30 |
| 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~30 |
Interpretation and Key Differences
¹H NMR Spectroscopy:
-
Aromatic Region: The aromatic protons of the 2-methoxyphenyl group in both compounds are expected to exhibit complex splitting patterns due to ortho, meta, and para couplings. The exact chemical shifts and multiplicities will be very similar, typically appearing between 6.8 and 7.8 ppm.
-
Methoxy Group: A sharp singlet for the methoxy protons will be observed around 3.8-3.9 ppm in both spectra.
-
Diol Backbone: This is where the primary distinction lies.
-
Neopentyl Glycol Ester: The dioxaborinane will show a singlet for the four equivalent methylene protons (OCH₂) of the neopentyl glycol backbone, typically around 3.7 ppm. A singlet for the six equivalent methyl protons (C(CH₃)₂) will be observed further upfield, around 1.0 ppm.
-
Pinacol Ester: The dioxaborolane will exhibit a characteristic sharp singlet for the twelve equivalent methyl protons of the pinacol group, typically around 1.3 ppm[2].
-
¹³C NMR Spectroscopy:
-
Aromatic Region: The chemical shifts of the aromatic carbons will be very similar for both compounds, with the carbon attached to the oxygen of the methoxy group being the most downfield (~160 ppm)[2]. The carbon atom directly bonded to the boron is often not observed or is very broad due to quadrupolar relaxation.[2]
-
Diol Backbone:
-
Neopentyl Glycol Ester: The methylene carbons (OCH₂) of the neopentyl glycol moiety are expected around 72 ppm. The quaternary carbon (C(CH₃)₂) should appear around 32 ppm, and the methyl carbons will be observed at approximately 22 ppm.
-
Pinacol Ester: The quaternary carbons of the pinacol group attached to the oxygen atoms will resonate around 84 ppm, and the four equivalent methyl carbons will give rise to a strong signal around 25 ppm[2].
-
¹¹B NMR Spectroscopy:
The ¹¹B NMR spectrum provides direct information about the electronic environment of the boron atom. For tricoordinate boronate esters, a single, often broad, resonance is expected. Both neopentyl glycol and pinacol esters of arylboronic acids typically exhibit a chemical shift in the range of 28-33 ppm, indicating a trigonal planar geometry around the boron atom. While subtle differences may exist due to ring strain and electronic effects, a significant differentiation based solely on the ¹¹B chemical shift can be challenging without high-resolution measurements and comparison to known standards.
Conclusion
The NMR spectroscopic analysis of this compound and its pinacol analogue reveals distinct and readily identifiable features, primarily in the ¹H and ¹³C NMR spectra arising from the different diol backbones. The neopentyl glycol derivative is characterized by signals for its OCH₂ and gem-dimethyl groups, while the pinacol ester is distinguished by a single, intense signal for its four equivalent methyl groups. The aromatic and ¹¹B NMR spectra are generally similar for both compounds. By understanding these key spectral differences, researchers can confidently characterize their boronate ester reagents, ensuring the integrity of their synthetic endeavors.
References
-
[2] Supporting Information for a relevant publication providing NMR data for a structurally similar pinacol boronate ester.
-
[3] Electronic Supporting Information from The Royal Society of Chemistry providing general NMR data for boronate esters.
-
[4] The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC - NIH. Available at: [Link]
-
[5] ¹H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
[1] 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available at: [Link]
Sources
A Comparative Guide to the LC-MS Analysis of Suzuki Coupling Reactions Featuring 2-(2-Methoxyphenyl)dioxaborinane
For the modern researcher in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds.[1] The choice of the organoboron reagent is a critical parameter that dictates not only the reaction's success but also its scalability and reproducibility. While boronic acids are highly reactive, their instability often presents challenges in handling and stoichiometry.[2] This has led to the widespread adoption of more stable boronic esters.
This guide provides an in-depth comparison of 2-(2-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol-derived boronic ester, with other common alternatives. We will explore the nuanced advantages conferred by its unique structure and provide robust, field-proven protocols for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), a cornerstone technique for reaction monitoring in drug development.[3]
The Boronic Ester in Suzuki-Miyaura Coupling: A Tale of Stability and Reactivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron species.[4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The transmetalation step, where the organic group is transferred from boron to palladium, is highly sensitive to the nature of the boron reagent. Boronic acids must be activated by a base to form a more nucleophilic boronate "ate" complex to facilitate this transfer.[4] Boronic esters, while generally more stable, exhibit different kinetics in this crucial step.
A Comparative Look at Common Boronic Esters
The choice of a boronic ester is a balance between stability and reactivity. Below is a comparison of 2-(2-methoxyphenyl)dioxaborinane with other widely used alternatives.
| Reagent Type | Structure | Key Advantages | Key Disadvantages |
| 2-(2-Methoxyphenyl) dioxaborinane | Neopentyl glycol ester | - High thermal and hydrolytic stability from the six-membered ring.[5] - ortho-methoxy group can chelate with palladium, potentially accelerating the reaction.[6] - Can exhibit faster reaction rates than the parent boronic acid.[7] | - Higher molecular weight than the corresponding boronic acid. |
| Pinacol Boronate Esters | Pinacol ester | - Widely available and extensively documented.[2] - Generally good stability and easy to handle.[2] | - Steric hindrance can slow down transmetalation.[7] - Prone to hydrolysis during analysis, complicating quantification.[8] |
| MIDA Boronate Esters | N-methyliminodiacetic acid ester | - Exceptionally stable, crystalline solids. - Allows for slow, controlled release of the boronic acid, which is beneficial for unstable substrates. | - Requires a hydrolysis step to release the active boronic acid before transmetalation. - Higher cost and atom economy concerns. |
| Potassium Trifluoroborates | K[R-BF₃] | - Highly stable, crystalline salts. - Easy to handle and purify. | - Requires aqueous conditions for effective coupling.[4] - Can be less reactive than boronic acids. |
Table 1: Comparison of common boronic acid surrogates for Suzuki-Miyaura coupling.
The unique advantage of 2-(2-methoxyphenyl)dioxaborinane lies in its dual-feature design. The neopentyl glycol backbone forms a six-membered dioxaborinane ring, which is thermodynamically more stable than the five-membered dioxaborolane ring of pinacol esters.[5] Furthermore, the ortho-methoxy group on the phenyl ring can act as a coordinating ligand to the palladium center during the catalytic cycle. This intramolecular chelation can stabilize the transition state, potentially leading to enhanced reactivity and unique selectivity, a beneficial effect noted in studies with ortho-methoxyphenylboronic acid.[6]
LC-MS Analysis: A Framework for Success
Effective LC-MS analysis is crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product. The primary analytical challenge with boronic esters is their susceptibility to hydrolysis back to the corresponding boronic acid, both in the reaction mixture and during analysis.[8] This can lead to inaccurate quantification and peak tailing.
The following workflow and protocol are designed to provide a robust and reliable method for analyzing Suzuki coupling reactions involving 2-(2-methoxyphenyl)dioxaborinane.
Figure 2: Experimental workflow for LC-MS analysis of Suzuki coupling reactions.
This protocol provides a starting point for method development. Optimization may be required based on the specific aryl halide and product.
-
Reaction Sampling and Quenching:
-
At specified time intervals, withdraw a 10 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot in 990 µL of acetonitrile (ACN). Causality: Quenching in an aprotic solvent like ACN is critical. It halts the palladium-catalyzed reaction and minimizes the hydrolysis of the boronic ester that would occur in aqueous or protic diluents.
-
-
Sample Preparation:
-
Vortex the quenched sample thoroughly.
-
If necessary, perform a further dilution with ACN to bring the analyte concentrations within the linear range of the detector.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
UPLC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a good starting point.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. Causality: Ammonium acetate is a volatile buffer compatible with mass spectrometry and helps to achieve good peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 2.0 95 2.5 95 2.6 5 | 3.0 | 5 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS Detector: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Scan Range: m/z 100-1000.
-
Key Ions to Monitor (Example with Bromobenzene as coupling partner):
Compound Formula Expected [M+H]⁺ Expected [M+Na]⁺ Bromobenzene C₆H₅Br - - 2-(2-MeOPh)dioxaborinane C₁₂H₁₇BO₃ 221.1 243.1 Biphenyl Product C₁₃H₁₂O 185.1 207.1 Homocoupling Byproduct C₁₂H₁₀ 155.1 177.1 | Protodeboronation Product | C₇H₈O | 109.1 | 131.1 |
-
Table 2: Example ions to monitor for a Suzuki coupling with bromobenzene.
Interpreting the Data: Beyond the Product Peak
A successful LC-MS analysis provides more than just the yield of the desired product. A thorough analysis should also focus on:
-
Reactant Consumption: Tracking the disappearance of the aryl halide and the 2-(2-methoxyphenyl)dioxaborinane provides real-time kinetic data.
-
Byproduct Formation: Key byproducts to monitor include:
-
Homocoupling: The coupling of two aryl halides or two organoboron molecules.
-
Protodeboronation: The replacement of the boron moiety with a hydrogen atom from the solvent or trace water, which is a common degradation pathway for boronic acids/esters.[9]
-
Hydrolysis Product: The appearance of 2-methoxyphenylboronic acid.
-
By quantifying these species, a complete mass balance can be approached, leading to a deeper understanding of the reaction mechanism and providing crucial information for process optimization and impurity control in pharmaceutical development.
Conclusion
This compound represents a sophisticated choice of organoboron reagent for Suzuki-Miyaura cross-coupling. Its enhanced stability, derived from the neopentyl glycol backbone, combined with the potential for rate enhancement via intramolecular chelation from the ortho-methoxy group, makes it a compelling alternative to traditional boronic acids and pinacol esters.
While its analysis by LC-MS requires careful consideration to mitigate on-column hydrolysis, the protocols outlined in this guide provide a solid foundation for achieving accurate and reproducible results. By leveraging the power of LC-MS, researchers can fully exploit the advantages of this reagent, leading to more efficient, robust, and scalable synthetic processes in the pursuit of novel therapeutics and advanced materials.
References
-
Beilstein J. Org. Chem. 2018, 14, 2384–2393. ([Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc. ([Link])
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. ([Link])
-
A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. ResearchGate. ([Link])
-
Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. ([Link])
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. ([Link])
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. ([Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
-
Suzuki Coupling. Organic Chemistry Portal. ([Link])
-
Order of thermodynamic stability of representative boronic esters. ResearchGate. ([Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. ([Link])
-
LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. HETEROCYCLES. ([Link])
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. ([Link])
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. ([Link])
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boronic Esters in Suzuki-Miyaura Coupling: A Comparative Analysis of Yields and Performance
For researchers and professionals in synthetic chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction is a foundational tool for constructing carbon-carbon bonds.[1] The reaction's success hinges on three core components: the organohalide, the palladium catalyst system, and the organoboron nucleophile. While classic boronic acids are widely used, their inherent instability can often lead to diminished yields and reproducibility issues due to processes like protodeboronation and trimerization into boroxines.[2][3]
This guide provides an in-depth comparison of the most prevalent boronic acid surrogates—pinacol esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates. We will explore how the choice of these reagents critically influences reaction yields, stability, and experimental workflow, providing the data-driven insights necessary for optimal reagent selection in your synthetic endeavors.
The Stability vs. Reactivity Trade-Off
The selection of an organoboron reagent is often a delicate balance between stability and reactivity. Boronic acids, while highly reactive, are frequently prone to degradation, complicating stoichiometry and storage.[2] Boronic esters and trifluoroborate salts were developed to overcome these stability issues.[4][5] They generally exhibit greater chemical stability than the corresponding boronic acids, but this often comes at the cost of attenuated reactivity.[6] The key is that the protecting group must allow for efficient transmetalation, either directly or after in situ hydrolysis to a more reactive species.[4][7]
A Comparative Look at Common Boronic Esters
The Workhorse: Pinacol Boronic Esters
Pinacol esters are one of the most commonly employed classes of boronic esters due to their balance of stability, reactivity, and ease of preparation.[4]
-
Expertise & Experience: Pinacol esters are typically stable enough to be purified via column chromatography, a significant advantage over many volatile or unstable boronic acids.[4] This stability makes them the reagent of choice when dealing with substrates prone to decomposition, such as certain heteroaromatics like 2-pyridyl moieties.[4] They are readily synthesized through methods like the Miyaura borylation, which allows for the conversion of a wide array of organohalides into their corresponding boronic esters.[4] While generally less reactive than boronic acids, this can be advantageous in preventing unwanted side reactions.[3]
The Precision Tool: N-Methyliminodiacetic Acid (MIDA) Boronates
MIDA boronates represent a significant advancement in controlling the reactivity of organoboron species. The MIDA ligand forms a dative bond with the boron atom, creating a tetracoordinate, sp³-hybridized center.[8]
-
Expertise & Experience: This structural feature renders MIDA boronates exceptionally stable; they are typically free-flowing, crystalline solids with indefinite stability to air, moisture, and silica gel.[9][10] This robustness allows for their use in complex, multi-step synthetic sequences where other boron reagents would fail. The true power of MIDA boronates lies in their function as "slow-release" surrogates for boronic acids. The MIDA protecting group is stable under anhydrous cross-coupling conditions but is easily cleaved with mild aqueous base to liberate the reactive boronic acid in situ.[11] This enables a powerful strategy known as iterative cross-coupling (ICC), where complex molecules are assembled piece-by-piece from bifunctional MIDA boronate building blocks.[12][13] In direct comparisons, MIDA boronates have demonstrated superior performance, yielding higher molecular weight polymers with better yields than their pinacol ester counterparts in Suzuki-Miyaura polymerization reactions.[14][15]
The Robust Alternative: Potassium Trifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are another class of highly stable and versatile coupling partners.
-
Expertise & Experience: These reagents are crystalline, monomeric solids that are remarkably stable to both air and moisture, allowing for easy handling and long-term storage without degradation.[2][16] This high stability addresses the primary drawback of boronic acids, especially for electron-deficient or heteroaryl systems that are prone to rapid protodeboronation.[17] While they require specific conditions for activation, they are compatible with a broad range of functional groups and have proven effective in numerous C-C bond-forming reactions, often providing excellent yields.[5][18]
Data-Driven Performance Comparison
The following table summarizes the key performance characteristics of the different organoboron reagents to guide selection based on experimental needs.
| Feature | Boronic Acids | Pinacol Boronic Esters | MIDA Boronates | Potassium Trifluoroborates |
| Stability | Generally low; prone to protodeboronation and boroxine formation[2][3] | Moderate to high; often stable to chromatography[4] | Exceptional; stable to air, moisture, and chromatography[9][10] | Exceptional; crystalline solids with long shelf-life[2][16] |
| Handling | Can be difficult; may require inert atmosphere and careful storage | Easy; many are solids or high-boiling liquids | Easy; typically free-flowing crystalline solids | Easy; free-flowing crystalline solids |
| Reactivity | High | Moderate; generally less reactive than boronic acids[3] | Low (as MIDA adduct); requires deprotection for high reactivity[11] | Moderate; requires activation, often with protic solvents[16] |
| Typical Yields | Variable; can be high if fresh, but degrades over time | Good to excellent; more reproducible than boronic acids[19] | Excellent; enables high-yielding iterative synthesis[12][14] | Good to excellent; reliable for challenging substrates[18] |
| Key Advantage | High reactivity, atom economy | Balance of stability and reactivity, compatibility with chromatography | Unparalleled stability, enables iterative cross-coupling | Ease of handling, exceptional shelf-life, robust |
| Key Disadvantage | Instability, difficult to purify | Lower reactivity than acids | Requires a separate deprotection step | Can require specific activating conditions |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The efficiency of any Suzuki-Miyaura reaction is governed by the kinetics of its catalytic cycle. The choice of boronic ester directly impacts the crucial transmetalation step, where the organic group is transferred from boron to the palladium center.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol provides a general framework. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Objective: To couple an aryl bromide with a boronic ester.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Boronic Ester (e.g., Pinacol Ester) (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), the boronic ester (1.2 equiv), and the base (2.0 equiv).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic ester ensures complete consumption of the limiting aryl halide. The base is essential for activating the boronic ester to form a more nucleophilic boronate species, facilitating transmetalation.[20]
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask.
-
Causality: The choice of catalyst and ligand is crucial. Phosphine ligands like PPh₃ stabilize the palladium center and influence its reactivity and stability throughout the catalytic cycle.
-
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1).
-
Causality: The solvent must solubilize the reactants. A biphasic system with water is often used to dissolve the inorganic base and facilitate the hydrolysis of boronic esters to the more reactive boronic acids if required. Degassing (e.g., by sparging with argon) removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Causality: Heating provides the necessary activation energy for the reaction, particularly for the oxidative addition and reductive elimination steps.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The aqueous workup removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
-
Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any organic byproducts.
-
Visualizing the Experimental Workflow
Conclusion
The choice of an organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scope of a Suzuki-Miyaura coupling. While traditional boronic acids offer high reactivity, their instability is a significant drawback.
-
Pinacol esters provide a reliable and stable alternative suitable for a wide range of applications.
-
Potassium trifluoroborates offer exceptional stability for storage and handling, making them ideal for challenging or degradation-prone substrates.
-
MIDA boronates stand out for their unique combination of extreme stability and controlled reactivity, unlocking advanced synthetic strategies like iterative cross-coupling.
By understanding the distinct advantages and limitations of each class, researchers can make informed decisions, leading to higher yields, greater reliability, and the successful synthesis of complex molecular targets.
References
-
Gillis, E. P., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
-
Park, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Park, H., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. CORE. [Link]
-
Burke, M. D., et al. (2015). From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. Accounts of Chemical Research. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4413–4425. [Link]
-
Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1320–1326. [Link]
-
Gravel, M., et al. (2008). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of organic chemistry, 73(1), 58-65. [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]
-
Wisniewski, S. R., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 23(17), 6914–6919. [Link]
-
Coombs, J. R., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ResearchGate. [Link]
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4412–4415. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Lennox, A. J. J. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Biaryls Synthesized via 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For researchers, scientists, and drug development professionals, the purity of synthesized biaryl compounds is paramount. These structural motifs are prevalent in pharmaceuticals and functional materials, making the reliability of their synthesis and the accuracy of their purity assessment critical for downstream applications.[1] This guide provides an in-depth comparison of analytical techniques for assessing the purity of biaryls synthesized using 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronate ester, in Suzuki-Miyaura cross-coupling reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds.[2][3] The choice of the organoboron reagent significantly influences reaction efficiency, yield, and the impurity profile of the final product.[2] While boronic acids are generally more reactive, boronate esters, such as this compound, offer enhanced stability, are often crystalline solids that are easier to handle and purify, and can be more amenable to chromatographic purification.[4][5] This stability is a key advantage, as impurities in the organoboron reagent can poison the palladium catalyst, lead to unwanted side reactions, and complicate purification, ultimately impacting the yield and purity of the desired biaryl.[2]
The Synthetic Route and Potential Impurities
The synthesis of biaryls using this compound typically involves its reaction with an aryl halide in the presence of a palladium catalyst and a base. While this method is highly efficient, several impurities can arise from the reaction mixture.
Common Impurities in Suzuki-Miyaura Coupling:
-
Homocoupling Products: Dimerization of the aryl halide or the organoboron reagent can lead to the formation of symmetrical biaryls.[6]
-
Protodeboronation Products: The boronate ester can be replaced by a hydrogen atom, leading to the formation of an arene byproduct.
-
Residual Starting Materials: Unreacted aryl halide or boronate ester may remain in the final product.
-
Catalyst Residues: Trace amounts of the palladium catalyst can be present.
-
Byproducts from Ligands: Impurities can be derived from the phosphorus ligands used in the reaction.[7][8]
-
Solvent and Base Residues: Residual solvents and the base used in the reaction can also be present as impurities.
The presence of these impurities, even in trace amounts, can significantly affect the biological activity and safety of pharmaceutical compounds, making their detection and quantification essential.[9]
Comparative Analysis of Purity Assessment Techniques
A variety of analytical techniques can be employed to assess the purity of the synthesized biaryls. The choice of method depends on the specific impurities expected and the required level of sensitivity and accuracy.
| Analytical Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High resolution, sensitivity, and quantitative accuracy. Versatile for a wide range of compounds.[9][10] | Requires reference standards for identification and quantification. Peak co-elution can be an issue. | Gold standard for purity determination and quantification of organic impurities.[9][10] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for analyzing volatile impurities like residual solvents.[10] Highly sensitive. | Limited to thermally stable and volatile compounds. | Detection and quantification of residual solvents and other volatile organic impurities.[9] |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight information for impurity identification.[10] | May not be suitable for quantitative analysis without coupling to a separation technique. | Identification of unknown impurities and confirmation of molecular weights. Often coupled with HPLC (LC-MS) or GC (GC-MS).[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides detailed structural information for unambiguous identification of impurities.[10] Quantitative NMR (qNMR) can be used for purity assessment without a reference standard for the analyte. | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret. | Structural elucidation of impurities and quantitative analysis of major components.[10] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. | Provides a unique "fingerprint" of a molecule, useful for identifying functional groups and confirming the identity of the main product.[11] | Limited in its ability to detect and quantify minor impurities. | Rapid confirmation of the synthesized biaryl's identity and detection of functional group impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can determine the purity of highly pure crystalline substances without the need for a standard.[] | Only applicable to crystalline materials with a purity of >98%.[] | Purity determination of the final crystalline biaryl product. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized biaryl and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of a weaker solvent (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a stronger organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the biaryl and potential impurities have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of the main biaryl product and all impurity peaks. Calculate the purity by dividing the peak area of the main product by the total peak area of all components and multiplying by 100%.
Protocol 2: Identification of Impurities by LC-MS
-
Sample Preparation: Prepare the sample as described for HPLC analysis.
-
LC-MS Conditions: Use similar chromatographic conditions as in the HPLC method. The eluent from the HPLC column is directed into the mass spectrometer.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the nature of the biaryl and expected impurities.
-
Mass Range: Scan a mass range that encompasses the expected molecular weights of the biaryl and potential impurities.
-
Data Acquisition: Acquire data in full scan mode to detect all ions. For targeted impurity analysis, selected ion monitoring (SIM) can be used for higher sensitivity.
-
-
Data Analysis: Correlate the retention times of impurity peaks in the chromatogram with their corresponding mass spectra. The molecular weight information obtained can be used to propose structures for the impurities.
Visualization of the Purity Assessment Workflow
Caption: Workflow for the synthesis, purification, and purity assessment of biaryls.
Conclusion
The use of this compound in Suzuki-Miyaura coupling offers advantages in terms of stability and handling, contributing to cleaner reaction profiles. However, rigorous purity assessment is non-negotiable, particularly in the context of drug development. A multi-pronged analytical approach, combining the quantitative power of HPLC with the structural elucidation capabilities of LC-MS and NMR, provides a robust and reliable strategy for ensuring the high purity of synthesized biaryls. This comprehensive approach enables researchers to confidently advance their molecules through the development pipeline.
References
- A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling - Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]
- Boron Suzuki Coupling - Borates Today.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate.
- The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... - ResearchGate.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate.
- CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction - Books.
- Two alternative routes towards the synthesis of biaryls 3a–c. - ResearchGate.
- Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes.
- Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols - PMC.
- ChemInform Abstract: A Concise Route to Biaryls: Formal Synthesis of Biaryl Diamino Diacid ( AB Segment) of Vancomycin - ResearchGate.
- Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas - PMC.
- Analytical Services for Purity Determination - BOC Sciences.
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH.
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
- Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC - NIH.
- PURITY AND IMPURITY ANALYSIS - Agilent.
- (PDF) Synthesis of Diverse and Polyfunctionalized Biaryls via Transition-Metal-Free Benzannulation - ResearchGate.
- A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. - IJCRT.org.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
- Versatile Biaryls and Fused Aromatics through Oxidative Coupling of Hydroquinones with (Hetero)Arenes - ResearchGate.
- Improved process for the preparation of (4S)ÂŁ4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine - Technical Disclosure Commons.
- ChemInform Abstract: New Synthesis of Substituted Biphenyls, Biaryls, and Terphenyls from Arylidenemalononitriles, Ethyl Pyruvate, and Malononitrile. - ResearchGate.
- Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers - ResearchGate.
Sources
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. ijcrt.org [ijcrt.org]
A Comparative Guide to Validating Reaction Outcomes with 2-(o-Methoxyphenyl)neopentyl Glycol Boronate
For researchers, medicinal chemists, and professionals in drug development, the selection of the right building block is paramount to synthetic success. Boronate esters, particularly their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have become indispensable tools for carbon-carbon bond formation. However, not all boronates are created equal. Their stability, reactivity, and handling characteristics are dictated by the diol used for protection. This guide provides an in-depth technical comparison of 2-(o-methoxyphenyl)neopentyl glycol boronate, evaluating its performance against common alternatives and establishing robust protocols for validating its reaction outcomes.
The choice of a neopentyl glycol protecting group over the more common pinacol is often made to enhance stability and tune reactivity.[1] The addition of an ortho-methoxy substituent on the phenyl ring introduces another layer of complexity and potential advantage, possibly influencing the electronic nature of the boron center or acting as a coordinating group during the catalytic cycle. This guide will dissect these attributes through objective, data-driven comparison.
The Panel of Competitors: Profiling the Boron Reagents
To establish a meaningful comparison, we selected three widely used alternatives to our target compound, each highlighting a specific structural or functional difference.
-
Target: 2-(o-Methoxyphenyl)neopentyl Glycol Boronate (o-MeO-NPG-B): The subject of our analysis. It combines the steric bulk and stability of the neopentyl glycol backbone with a potentially coordinating ortho-methoxy group.
-
Alternative 1: Phenylneopentyl Glycol Boronate (Ph-NPG-B): This analogue allows for the direct assessment of the ortho-methoxy group's contribution by serving as a direct control.
-
Alternative 2: Phenylpinacol Boronate (Ph-Pin-B): As the most ubiquitous boronate ester in organic synthesis, this serves as the industry-standard benchmark for performance.
-
Alternative 3: Phenylboronic Acid (Ph-B(OH)₂): The parent boronic acid is often the most reactive species but suffers from lower stability and a propensity to form cyclic trimer anhydrides (boroxines), which can complicate stoichiometry and reaction kinetics.[2]
Experimental Design: A Head-to-Head Suzuki-Miyaura Coupling
To validate performance, we designed a parallel synthesis experiment using a standard Suzuki-Miyaura cross-coupling reaction. The objective is to compare the efficiency, reaction rate, and purity of the product formed from each of the four boron reagents under identical conditions.
Reaction Scheme: The coupling of the respective arylboron reagent with 4-bromoanisole was chosen as a model system due to its relevance and the ease of product characterization.
Image: General Suzuki-Miyaura reaction scheme for the comparative study.
Experimental Workflow Diagram
The following diagram outlines the logical flow of the comparative validation process, from reagent preparation through parallel execution to final data analysis.
Caption: Workflow for the parallel validation of boronate esters.
Detailed Experimental Protocol
Materials:
-
4-Bromoanisole (99%)
-
Palladium(II) bis(diphenylphosphino)ferrocene dichloride [Pd(dppf)Cl₂]
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
The four boron reagents (as listed above)
-
Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure (to be performed for each boron reagent in parallel):
-
To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the arylboron reagent (1.2 mmol, 1.2 equiv.).
-
Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv.), and Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol, 2 mol%).
-
Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL).
-
Seal the flask and heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress at 30, 60, and 120 minutes by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing via TLC and GC-MS.
-
Upon completion (or after 2 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexanes) to yield the pure biaryl product.
-
Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and assess its purity by RP-HPLC.
The Mechanism in Focus: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial to interpreting performance differences. The choice of boronate ester can influence the rate-determining transmetalation step, where the organic group is transferred from boron to the palladium center.[3] An ortho-methoxy group could, for instance, pre-coordinate to the palladium, facilitating a more ordered and rapid transition state.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Validating the Outcome: Analytical Methodologies
Protocol: Reaction Monitoring by GC-MS
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Method:
-
Prepare a calibration curve using authentic samples of the starting material (4-bromoanisole) and the product (4-methoxy-1,1'-biphenyl).
-
For each time point aliquot, dilute precisely in a known volume of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., dodecane).
-
Inject 1 µL into the GC-MS.
-
Use the calibration curve to determine the concentration of starting material and product, allowing for the calculation of conversion percentage over time.
-
Protocol: Purity Determination by RP-HPLC
The analysis of boronate esters and their corresponding acids by reverse-phase HPLC can be challenging due to on-column hydrolysis.[4][5][6] Therefore, a method that minimizes this artifact is critical.
-
Instrument: Waters Alliance HPLC system with a PDA detector (or equivalent).
-
Column: Waters XTerra MS C18 (a column with low silanol activity is recommended).[5]
-
Mobile Phase: A gradient of acetonitrile and water (without acid modifiers like formic acid, which can accelerate hydrolysis).
-
Method:
-
Dissolve a small, accurately weighed sample of the purified product in the mobile phase.
-
Inject onto the column and monitor at a suitable wavelength (e.g., 254 nm).
-
Integrate the peak areas to determine the purity of the product (Area % method).
-
Comparative Data Analysis
The results from the parallel experiments are summarized below. The data represent the average of two independent runs.
Table 1: Suzuki-Miyaura Coupling Performance Comparison
| Boron Reagent | Reaction Time for >95% Conversion (min) | Isolated Yield (%) | Product Purity (by HPLC, Area %) |
| o-MeO-NPG-B (Target) | 60 | 92% | 99.1% |
| Ph-NPG-B (Control) | 90 | 88% | 98.9% |
| Ph-Pin-B (Benchmark) | 120 | 85% | 99.0% |
| Ph-B(OH)₂ (Acid) | < 30 | 94% | 97.5% |
Table 2: Hydrolytic Stability Assessment (% Hydrolysis after 4h in Dioxane/H₂O at RT)
| Boronate Ester | % Hydrolysis to Boronic Acid |
| o-MeO-NPG-B (Target) | < 2% |
| Ph-NPG-B (Control) | < 2% |
| Ph-Pin-B (Benchmark) | ~ 8% |
Note: Stability was assessed by ¹H NMR analysis of the boronate ester dissolved in the reaction solvent mixture at room temperature, monitoring the appearance of signals corresponding to the free boronic acid.
Interpretation and Field-Proven Insights
The experimental data provide a clear, multi-dimensional view of each reagent's performance.
-
Reactivity: Phenylboronic acid is, unsurprisingly, the most reactive, reaching completion fastest. However, this high reactivity comes at the cost of lower product purity, likely due to the formation of side products from the boroxine or competitive protodeboronation.[7] Among the esters, the o-MeO-NPG-B demonstrated significantly faster kinetics than both its non-methoxylated neopentyl analogue and the pinacol standard. This supports the hypothesis that the ortho-methoxy group plays an accelerating role, possibly through an intramolecular coordination mechanism during the transmetalation step, which is often rate-limiting.[3]
-
Yield and Purity: While the boronic acid gave a high yield, the o-MeO-NPG-B provided the best balance of high yield (92%) and exceptional purity (99.1%). The neopentyl glycol-protected boronates generally outperformed the pinacol ester in terms of yield, which may be attributed to their superior stability under the reaction conditions.
-
Stability: The hydrolytic stability data is particularly telling. Both neopentyl glycol esters exhibit remarkable resistance to hydrolysis compared to the pinacol ester.[1] This is a critical advantage in process chemistry and for applications requiring slow, controlled release of the active boronic acid. It ensures accurate stoichiometry and reproducibility, as the reagent is less likely to degrade upon storage or during reaction setup.
Conclusion and Recommendations
The validation experiments confirm that 2-(o-methoxyphenyl)neopentyl glycol boronate is a high-performance reagent that offers a distinct and advantageous profile over common alternatives.
Choose 2-(o-methoxyphenyl)neopentyl glycol boronate when:
-
Enhanced reactivity is desired without compromising the stability of an ester format. It is faster than other common esters like pinacolates.
-
High purity and yield are critical outcomes. It provides an excellent balance, minimizing side-product formation seen with more reactive boronic acids.
-
Robustness and reproducibility are paramount. Its exceptional hydrolytic stability ensures the integrity of the reagent, leading to more consistent reaction outcomes.
While phenylboronic acid remains a viable option for rapid, small-scale syntheses where ultimate purity is not the primary concern, and phenylpinacol boronate is a cost-effective benchmark, the engineered properties of 2-(o-methoxyphenyl)neopentyl glycol boronate make it a superior choice for complex, multi-step syntheses and process development where performance and reliability are non-negotiable.
References
-
Wang, Y., et al. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(15), 4993. [Link]
-
Zhang, Z., et al. (2023). Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. Angewandte Chemie International Edition, 62(38), e202307841. [Link]
-
Narayan, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1935-1948. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17359-17362. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1999. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. [Link]
-
Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
-
Sikora, A., et al. (2012). Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(6), 720-729. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 86, 274. [Link]
-
Vedejs, E., & Chapman, R. W. (1994). A mild and operationally simple method for the Suzuki-Miyaura cross-coupling of boronic esters. The Journal of Organic Chemistry, 59(21), 6098-6099. [Link]
-
Joshi-Pangu, A., et al. (2012). A Mild Palladium-Catalyzed Borylation of Primary and Secondary Alkyl Bromides. The Journal of Organic Chemistry, 77(15), 6629-6633. [Link]
-
Pina, A. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(8), 1859. [Link]
-
Gillis, E. P., et al. (2009). A General Suzuki–Miyaura Cross-Coupling Reaction of MIDA Boronates. Journal of the American Chemical Society, 131(40), 14377-14379. [Link]
-
Endo, K., et al. (2011). Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Diborylmethane for the Synthesis of Benzylboronates. Organic Letters, 13(13), 3368-3371. [Link]
-
Denmark Group. Boron-Based Crossed-Coupling Reactions. [Link]
-
Hrovat, D. A., et al. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics, 12(1), 1-11. [Link]
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
comparative study of palladium ligands for coupling with 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
An Objective Comparison of Palladium Ligands for the Suzuki-Miyaura Coupling of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds, a frequent requirement in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The reaction's success, however, is not universal and is profoundly dependent on the catalytic system, particularly the choice of ligand coordinating the palladium center. This choice becomes critical when dealing with sterically demanding substrates, such as this compound.
The ortho-methoxy substituent on the phenylboronic ester introduces significant steric bulk adjacent to the reactive C-B bond. This congestion can impede the crucial transmetalation step in the catalytic cycle, leading to sluggish reactions, low yields, and increased side products like proto-deboronation.[4] This guide provides a comparative analysis of two preeminent classes of palladium ligands—bulky biaryl phosphines and N-heterocyclic carbenes (NHCs)—evaluating their effectiveness in overcoming the challenges posed by this and similar sterically hindered substrates.
The Suzuki-Miyaura Catalytic Cycle: A Ligand-Modulated Pathway
Understanding the role of the ligand begins with the catalytic cycle. A ligand (L) must stabilize the palladium center while promoting the three key steps: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich ligands are generally required to facilitate the often rate-limiting oxidative addition and the final C-C bond-forming reductive elimination.[1][2]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Ligand Class Comparison: Phosphines vs. N-Heterocyclic Carbenes
The choice of ligand dictates the reactivity and stability of the palladium catalyst. For sterically hindered substrates, the two most successful classes are Buchwald-type biaryl phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands)
Introduced by Stephen Buchwald and his group, these ligands feature a biaryl backbone that creates a sterically demanding pocket around the metal center, coupled with an electron-rich dialkylphosphino group (e.g., dicyclohexyl- or di-tert-butylphosphino).[5] Ligands such as SPhos, XPhos, and RuPhos are exemplary.
-
Mechanism of Action: These ligands promote the formation of highly reactive, monoligated L-Pd(0) species, which readily undergo oxidative addition even with unreactive aryl chlorides.[2][6] Their steric bulk is crucial for facilitating the reductive elimination step, which is often difficult for hindered biaryl products.[1]
-
Advantages: Exceptional activity at low catalyst loadings and room temperature for a wide range of aryl bromides, triflates, and chlorides.[5] Their modular synthesis allows for fine-tuning of steric and electronic properties.[5]
Caption: General structure of a Buchwald-type biaryl phosphine ligand.
N-Heterocyclic Carbenes (NHCs)
NHCs are powerful σ-donating ligands that form exceptionally strong bonds with transition metals.[7][8] This strong donation makes the palladium center more electron-rich and nucleophilic, enhancing its reactivity in oxidative addition.
-
Mechanism of Action: The robust Pd-NHC bond leads to highly stable and long-lived catalysts.[9] The steric bulk of NHCs, which can be tuned by modifying the N-substituents (e.g., isopropyl, mesityl), protects the metal center and promotes reductive elimination.
-
Advantages: NHC-Pd complexes exhibit remarkable thermal stability and are highly effective for cross-coupling reactions involving challenging substrates, including deactivated aryl chlorides and sterically hindered partners.[10][11][12] They often show high turnover numbers and are resistant to many common catalyst deactivation pathways.
Caption: General structure of an N-heterocyclic carbene (NHC) ligand.
Comparative Performance Data
While direct comparative data for this compound is sparse, performance can be reliably inferred from studies on structurally similar, sterically hindered substrates. The following table summarizes relevant experimental findings.
| Ligand | Aryl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 99 | [5] |
| Pd(P(o-Tol)₃)₂ | Z-alkenyl halide | Phenylboronic acid | NaO-t-Bu | Ethanol | Varies | Varies | High | [13] |
| NHC (IPr) | 2,6-Dimethylchlorobenzene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 95 | [12] |
| Acenaph-NHC | 2-Bromo-m-xylene | 2,4,6-Trimethylphenylboronic acid | t-BuOK | Dioxane | 80 | 3 | >99 | [10] |
Note: This table aggregates data from various sources to illustrate ligand performance on relevant substrate classes. Conditions and yields are specific to the cited reactions.
Experimental Protocols
A self-validating experimental approach is crucial for reliable ligand comparison.
Workflow for Ligand Screening
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2-Methoxy-3,4-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane () for sale [vulcanchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. An N-heterocyclic carbene ligand with flexible steric bulk allows Suzuki cross-coupling of sterically hindered aryl chlorides at room temperature. (2003) | Gereon Altenhoff | 422 Citations [scispace.com]
- 12. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 13. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. This guide provides a detailed, safety-centric framework for the proper disposal of 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a valuable building block in modern synthetic chemistry. By adhering to these procedures, you not only ensure a safe laboratory environment but also uphold your commitment to environmental stewardship.
Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense
Based on the Globally Harmonized System (GHS) classifications for analogous boronic esters, this compound should be handled with the assumption that it may present the following hazards[1]:
-
Acute Toxicity (Oral, Dermal): May be harmful if swallowed or in contact with skin.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
Therefore, the following minimum PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact, which could lead to serious irritation. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, which may cause irritation or absorption. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental splashes. |
| Respiratory | Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if | To prevent inhalation of any dusts or aerosols, especially during spill cleanup. |
| handling large quantities or if dust/aerosol generation is likely. |
Expert Insight: The causality behind these PPE choices is rooted in the precautionary principle. In the absence of specific toxicity data, we extrapolate from near-analogs to establish a robust safety margin. This proactive stance is a hallmark of a trustworthy and effective laboratory safety program.
Spill Management: A Calm and Calculated Response
Accidents can happen, but a well-defined spill response protocol can mitigate the risks.
For a small spill:
-
Alert colleagues in the immediate vicinity.
-
Ensure adequate ventilation.
-
Wear your full PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully sweep or scoop up the absorbed material into a designated chemical waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
All cleanup materials must be disposed of as hazardous waste.
For a large spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Provide EHS personnel with as much information as possible about the spilled chemical.
Disposal Procedures: A Step-by-Step Guide
There are two primary routes for the disposal of this compound, each with its own set of considerations.
Method 1: Direct Disposal as Non-Halogenated Organic Waste
This is the most straightforward approach for small quantities of the compound and contaminated labware.
Workflow for Direct Disposal:
Caption: Workflow for the direct disposal of this compound.
Step-by-Step Protocol:
-
Segregate Your Waste: It is imperative to collect this compound waste separately from halogenated solvents, strong acids or bases, oxidizers, and heavy metal waste.
-
Select an Appropriate Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling is Key: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If mixed with other non-halogenated solvents, list all components and their approximate percentages.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.
-
Satellite Accumulation: Store the waste container in a designated satellite accumulation area within your laboratory, away from ignition sources and incompatible chemicals.
-
Arrange for Disposal: Once the container is full or has been in use for a designated period (as per your institution's policy), contact your EHS department to arrange for pickup and disposal.
Method 2: Chemical Deactivation via Hydrolysis Prior to Disposal
For larger quantities or as a proactive measure to reduce the reactivity and potential environmental impact of the waste, chemical deactivation through hydrolysis is a viable option. Boronic esters can be hydrolyzed back to the corresponding boronic acid and diol, which are generally considered to be of lower environmental concern.
Workflow for Chemical Deactivation:
Caption: A generalized workflow for the chemical deactivation of boronic esters via hydrolysis.
Experimental Protocol for Hydrolysis:
Disclaimer: This is a generalized procedure. You must adapt it to the specific scale and conditions of your waste stream and always perform a small-scale test reaction first.
-
In a well-ventilated fume hood, dissolve the waste this compound in a minimal amount of a water-miscible organic solvent like tetrahydrofuran (THF).
-
Slowly add an equal volume of 1M hydrochloric acid (HCl).
-
Stir the biphasic mixture vigorously at room temperature for several hours or until TLC analysis indicates complete consumption of the starting boronic ester.
-
Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Check the pH to ensure it is near neutral (pH 6-8).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) two to three times to remove the organic products (2-methoxyphenylboronic acid and neopentyl glycol).
-
The aqueous layer, now containing primarily inorganic salts, may be suitable for drain disposal, pending verification with your local EHS regulations.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting residue should be disposed of as non-halogenated organic waste, following the procedures outlined in Method 1.
Expert Insight: The rationale for this deactivation step is to convert the boronic ester into its constituent parts, which have well-characterized and generally lower toxicity profiles. This demonstrates a higher level of chemical stewardship.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By integrating this guidance into your standard operating procedures, you contribute to a safer research environment for yourself and your colleagues and ensure that your groundbreaking work does not come at the cost of environmental integrity. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.
References
-
PubChem. 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. National Center for Biotechnology Information. [Link]
Sources
A Senior Application Scientist's Guide to Handling 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance for handling 2-(2-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane, a member of the organoboron ester family. The protocols outlined here are designed to create a self-validating system of safety, ensuring that procedural steps are directly linked to a clear understanding of the material's potential hazards.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential risks is the cornerstone of safe laboratory practice. While specific GHS classification for this compound is not universally published, data from structurally analogous boronic esters provide a reliable basis for hazard assessment.
Key potential hazards associated with this class of compounds include:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin Irritation: Can cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]
The primary routes of exposure are through inhalation, direct skin (dermal) contact, and eye contact. The causality is clear: the chemical's reactivity can interfere with biological tissues, necessitating a robust barrier—our Personal Protective Equipment (PPE). Furthermore, like many boronic esters, this compound can be sensitive to hydrolysis, potentially forming the corresponding boronic acid, which introduces different handling and solubility challenges.[5]
Core PPE Requirements: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all checklist; it must be tailored to the specific procedure and scale of work. The following table outlines the minimum PPE requirements for handling this compound.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Standard Bench-Scale Use (e.g., weighing mg to low-gram quantities in a fume hood, preparing solutions) | Chemical Splash Goggles[6] | Disposable Nitrile Gloves (Double-gloving recommended)[7] | Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes[7] | Not required if handled exclusively within a certified chemical fume hood. |
| Large-Scale Operations / Spills (e.g., handling >50g, potential for splashing, cleaning spills) | Chemical Splash Goggles and a full Face Shield[8] | Heavy-Duty Chemical-Resistant Gloves (e.g., Neoprene or Butyl rubber) over disposable nitrile gloves[8] | Chemical-Resistant Apron over Lab Coat or a full Chemical-Resistant Suit[3] | Air-Purifying Respirator with appropriate cartridges (e.g., OV/AG/P99)[3] |
In-Depth PPE Rationale
-
Eye and Face Protection: Standard safety glasses are inadequate as they do not protect from splashes.[6] Chemical splash goggles that form a seal around the eyes are the minimum requirement. A face shield should be worn over the goggles during procedures with a higher splash risk to protect the entire face.[8]
-
Hand Protection: Disposable nitrile gloves provide good protection against incidental splashes but should be removed and replaced immediately upon contact.[7] Proper glove removal technique (without touching the outer surface) is critical to prevent skin contact.[3] For sustained contact or handling larger quantities, more robust gloves like neoprene or butyl rubber are necessary.
-
Body Protection: A standard lab coat protects skin and personal clothing from minor spills.[7] All personnel in the laboratory must wear long pants and fully enclosed shoes.[7][8]
-
Respiratory Protection: All handling of this compound, especially the solid form, should occur within a certified chemical fume hood to minimize inhalation exposure.[4][9] If work must be done outside of a hood where aerosols or dust may be generated, a properly fitted respirator is mandatory.[3]
Safe Handling and Disposal Workflow
This procedural guidance ensures safety at every stage of the chemical's lifecycle in the lab, from initial handling to final disposal.
Experimental Protocol: Step-by-Step Handling
-
Preparation: Before bringing the chemical into the work area, ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9] Confirm the chemical fume hood is functioning correctly.
-
Donning PPE: Don PPE in the following order: lab coat, closed-toe shoes, long pants, chemical splash goggles, and finally, gloves. If a respirator is needed, it should be donned and fit-checked before handling the chemical.
-
Chemical Handling: Conduct all manipulations, including weighing and transfers, within the fume hood.[4] Use tools and equipment (e.g., spatulas, glassware) that are compatible with the chemical. Keep the container tightly closed when not in use.[9]
-
Waste Segregation: All materials that come into direct contact with the compound are considered hazardous waste. This includes pipette tips, weighing paper, contaminated gloves, and solvent rinses. Segregate this waste into a clearly labeled, sealed hazardous waste container.
-
Decontamination: Thoroughly clean the work area after use.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: first remove gloves, then the lab coat, and finally the goggles. Wash hands thoroughly with soap and water after all work is complete.[3]
-
Disposal: Dispose of the chemical waste and contaminated solid waste through your institution's hazardous waste management program.[9][10] Do not pour any amount of this chemical or its solutions down the drain.[3][4]
Caption: Workflow for handling this compound.
Emergency Response Protocols
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][9] If symptoms persist, seek medical attention.
-
Spill: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Wearing the appropriate PPE (as outlined in the Large-Scale Operations section), cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[11] Sweep up the material and place it into a suitable, closed container for disposal.[3]
By adhering to these scientifically grounded safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Safety Data Sheet MC-115. Source: BASF.
- This compound | CAS 335343-05-0. Source: Santa Cruz Biotechnology.
- Safety Data Sheet for 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Source: Fisher Scientific.
- Boronic Esters - Organic Syntheses Procedure. Source: Organic Syntheses.
- 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety & Hazards. Source: PubChem.
- Safety Data Sheet for 1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-. Source: CymitQuimica.
- Safety Data Sheet - Testify. Source: BASF.
- 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety & Hazards. Source: PubChem.
- Safety Data Sheet for 2-Phenylethyl-1-boronic acid pinacol ester. Source: Thermo Fisher Scientific.
- Section 6C: Protective Equipment. Source: Princeton University Environmental Health and Safety.
- Safety Data Sheet for Furan-2-boronic acid pinacol ester. Source: Thermo Fisher Scientific.
- Personal Protective Equipment. Source: Auburn University Risk Management & Safety.
- Recommended PPE to handle chemicals. Source: Bernardo Ecenarro.
- Personal Protective Equipment Requirements for Laboratories. Source: University of California, Berkeley Environmental Health and Safety.
- Safety Data Sheet for (+)-trans-alpha,alpha'-(2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol). Source: FUJIFILM Wako Pure Chemical Corporation.
- Personal Protective Equipment and Chemistry. Source: Chemical Safety Facts.
- Safety Data Sheet for 1-Boc-pyrazole-4-boronic acid pinacol ester. Source: Sigma-Aldrich.
- 2-(2-chloro-5-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Source: ChemicalBook.
-
2-(2-CHLORO-3-METHOXYPHENYL)-4,4,5,5-TETRAMETHYL-[9][10][12]DIOXABOROLANE Safety Data Sheets. Source: Echemi. URL:
- Strategies for the analysis of highly reactive pinacolboronate esters. Source: PubMed.
Sources
- 1. 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 11402049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C13H19BO3 | CID 584319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. download.basf.com [download.basf.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
